molecular formula C10H7Cl2NO B3032671 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole CAS No. 343374-64-1

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Cat. No.: B3032671
CAS No.: 343374-64-1
M. Wt: 228.07 g/mol
InChI Key: JKSRJLOJDZYJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRJLOJDZYJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363216
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343374-64-1
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on robust, versatile building blocks. This compound (Formula: C₁₀H₇Cl₂NO) is a highly reactive electrophilic intermediate extensively utilized in the synthesis of nuclear hormone receptor modulators, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1].

This whitepaper provides a comprehensive technical analysis of this compound. As an application scientist, I have structured this guide to move beyond basic specifications, delving into the structural rationale, step-by-step synthetic workflows, and the mechanistic causality behind its utility in developing treatments for metabolic disorders such as hyperlipidemia and Type 2 diabetes.

Structural Rationale and Pharmacophore Dynamics

The architectural design of this compound is not arbitrary; it is a highly optimized pharmacophoric precursor.

  • The Isoxazole Core: The 1,2-oxazole (isoxazole) ring acts as a rigid, metabolically stable bioisostere for amide or ester linkages. Unlike aliphatic chains that undergo rapid β-oxidation, the isoxazole ring resists enzymatic degradation while maintaining a specific dipole moment that enhances binding affinity within receptor pockets.

  • The 4-Chlorophenyl Moiety: In the context of PPARγ or PPARα/δ modulators, this terminal aromatic ring is designed to anchor deep within the lipophilic Y-shaped ligand-binding domain (LBD) of the receptor. The para-chloro substitution increases lipophilicity (LogP) and prevents rapid cytochrome P450-mediated para-hydroxylation, significantly extending the biological half-life of the final drug molecule[1].

  • The Chloromethyl Handle: Positioned at C3, the -CH₂Cl group is an activated electrophile. The adjacent sp² hybridized carbon of the isoxazole ring lowers the activation energy for nucleophilic attack, making it an ideal substrate for rapid, high-yield Sₙ2 alkylation reactions with phenols, amines, or thiols.

Physicochemical Profiling

Understanding the physical and chemical parameters of this building block is critical for optimizing reaction conditions and downstream purification.

PropertyValue / SpecificationMechanistic Implication
Chemical Formula C₁₀H₇Cl₂NODefines stoichiometry for downstream Sₙ2 reactions.
Molecular Weight 228.07 g/mol [2]Facilitates precise molar equivalent calculations.
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests degradation of the isoxazole core.
Solubility Soluble in DMF, DMSO, DCM, EtOAcCompatible with polar aprotic solvents critical for Sₙ2 alkylations.
Reactivity Profile Highly electrophilicRequires storage at 2-8°C under inert gas to prevent atmospheric hydrolysis of the chloromethyl group[2].
Toxicity / Handling Class 6.1 (Toxic/Irritant)[2]Alkylating agent; requires handling in a Class II biosafety cabinet or fume hood.

Synthetic Methodology: 1,3-Dipolar Cycloaddition

The most efficient and regioselective method to synthesize this compound is via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

Rationale & Causality

The reaction utilizes N-chlorosuccinimide (NCS) to chlorinate an oxime, forming a hydroximoyl chloride. The subsequent addition of a mild base (triethylamine) generates a highly reactive nitrile oxide dipole in situ. When reacted with propargyl chloride, the steric bulk and electronic polarization of the alkyne direct the oxygen of the nitrile oxide to the more substituted carbon, ensuring strict regioselectivity to form the 3,5-disubstituted isoxazole rather than the 3,4-isomer.

Step-by-Step Protocol

Reagents: 4-Chlorobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (1.05 eq), Propargyl chloride (1.2 eq), Triethylamine (1.5 eq), N,N-Dimethylformamide (DMF).

  • Oxime Activation: Dissolve 4-chlorobenzaldehyde oxime in anhydrous DMF (0.5 M) under a nitrogen atmosphere. Add NCS (1.05 eq) in portions at 0°C.

    • Expert Insight: Maintain the temperature strictly below 10°C to prevent the exothermic decomposition of the intermediate hydroximoyl chloride.

  • Dipolarophile Addition: Stir the mixture for 2 hours at room temperature, then cool back to 0°C. Add propargyl chloride (1.2 eq) to the reaction vessel.

  • In Situ Dipole Generation: Dissolve triethylamine (1.5 eq) in a small volume of DMF and add it dropwise to the reaction mixture over 30 minutes.

    • Expert Insight: Slow addition of the base prevents the dimerization of the nitrile oxide into a furoxan byproduct, maximizing the yield of the desired cross-cycloaddition.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the pure this compound.

Synthesis A 4-Chlorobenzaldehyde Oxime B NCS, DMF (0°C) (Chlorination) A->B C 4-Chlorophenyl Hydroximoyl Chloride B->C E 1,3-Dipolar Cycloaddition C->E D Propargyl Chloride + Et3N (Base) D->E Generates Nitrile Oxide in situ F 3-(Chloromethyl)-5- (4-chlorophenyl)isoxazole E->F Regioselective Formation

Caption: Workflow for the regioselective synthesis of the isoxazole building block via 1,3-dipolar cycloaddition.

Downstream Application: Synthesis of PPAR Modulators

Once synthesized, this building block is deployed to construct complex therapeutic molecules. A classic application is the Sₙ2 alkylation of a phenolic core to generate a PPAR pan-agonist[3].

Sₙ2 Alkylation Protocol
  • Preparation: Dissolve the target phenolic core (e.g., a substituted tyrosine derivative) (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted elimination side reactions or degradation of the isoxazole ring. DMF is utilized because polar aprotic solvents poorly solvate the resulting phenoxide anion, drastically increasing its nucleophilicity.

  • Alkylation: Add this compound (1.1 eq) to the mixture. Stir at 60°C for 4–6 hours.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the 228 m/z peak (isoxazole starting material) and the appearance of the product mass indicate successful Sₙ2 coupling.

Mechanistic Pathway of the Final Therapeutic

Compounds synthesized using this isoxazole core are designed to modulate the Peroxisome Proliferator-Activated Receptors (PPARs). Upon administration, these lipophilic molecules cross the cell membrane, bind to the PPAR ligand-binding domain, and trigger a conformational change that regulates gene transcription for lipid and glucose metabolism[4].

PPAR_Pathway Ligand Isoxazole-Derived PPAR Agonist Receptor PPAR-gamma (Cytosol/Nucleus) Ligand->Receptor Binds LBD Complex Ligand-PPAR Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Recruits Co-activators DNA PPRE Binding (DNA) RXR->DNA Translocation/Binding Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Upregulates target genes

Caption: Mechanism of action for PPAR modulators synthesized using the isoxazole building block.

Analytical Validation Standards

To ensure the integrity of the Sₙ2 coupling and prevent downstream assay failure, the this compound must be rigorously validated prior to use.

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~4.65 ppm integrating to 2 protons. This confirms the intact chloromethyl (-CH₂Cl) group. The isoxazole aromatic proton typically appears as a singlet around 6.5–6.8 ppm.

  • LC-MS (ESI+): The compound should exhibit an[M+H]⁺ peak at 228.0 m/z, with a characteristic isotopic pattern (M : M+2 : M+4 at a 9:6:1 ratio) confirming the presence of two chlorine atoms.

  • HPLC: Purity must be >98% (UV detection at 254 nm) to ensure Sₙ2 reactions are not poisoned by unreacted propargyl chloride or furoxan dimers[2].

References

  • Compounds that modulate PPAR activity and methods for their preparation (Patent NL1025961C2). Google Patents.
  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Product Specifications (CAS 5301-02-0). ChemScene.
  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Chemical Data. Sigma-Aldrich.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Identification and Synthesis of 3-Chloromethyl-5-(4-chlorophenyl)isoxazole: A Privileged Scaffold in Drug Discovery

Executive Summary & Database Retrieval Strategies

In modern medicinal chemistry, the isoxazole ring serves as a metabolically stable, rigid bioisostere for amide and ester linkages. Specifically, 3-chloromethyl-5-(4-chlorophenyl)isoxazole is a highly specialized electrophilic intermediate utilized extensively in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators and novel antimicrobial agents.

Physicochemical Profiling & Structural Causality

The architectural design of 3-chloromethyl-5-(4-chlorophenyl)isoxazole is highly intentional. The 4-chlorophenyl group at the C5 position provides necessary lipophilicity and halogen-bonding capabilities for receptor pocket anchoring. Meanwhile, the chloromethyl group at the C3 position acts as an electrophilic handle. We specifically utilize a chloromethyl group rather than a bromomethyl group; while bromides are superior leaving groups, they are often too reactive and prone to degradation during the harsh oxidative conditions of the preceding cycloaddition step. The chloride strikes the perfect balance between synthetic stability and subsequent reactivity in S_N2 alkylations.

Table 1: Predicted Physicochemical Properties of the Intermediate

PropertyValueScientific Rationale / Implication
Molecular Formula C10H7Cl2NODictates the distinct M, M+2, M+4 (9:6:1) isotopic signature in MS.
Molecular Weight 228.07 g/mol Low molecular weight ensures the final conjugated drug remains within Lipinski's Rule of 5.
Topological Polar Surface Area 26.0 ŲExcellent membrane permeability profile for the final pharmacophore.
Hydrogen Bond Donors 0Prevents unwanted non-specific hydrogen bonding during S_N2 reactions.
Hydrogen Bond Acceptors 2The isoxazole N and O atoms can interact with target receptor residues.
Predicted LogP ~3.5Highly lipophilic; requires non-polar solvents (e.g., DCM, Toluene) for synthesis.

Mechanistic Synthesis: The 1,3-Dipolar Cycloaddition

The most robust method for constructing the isoxazole core with absolute regioselectivity is the [3+2] 1,3-dipolar cycloaddition . This involves the in situ generation of a nitrile oxide dipole, which reacts with a terminal alkyne (dipolarophile). Recent advancements have integrated ultrasound and microwave irradiation to accelerate this kinetically demanding cyclization, improving yields and reducing thermal degradation[2][3].

Workflow A Chloroacetaldoxime (Precursor) B N-Chlorosuccinimide (NCS) Chlorination A->B C Hydroximoyl Chloride Intermediate B->C D Triethylamine (Et3N) Slow Addition C->D E Chloromethyl Nitrile Oxide (In Situ Dipole) D->E F 1-Chloro-4-ethynylbenzene [3+2] Cycloaddition E->F G 3-Chloromethyl-5-(4-chlorophenyl)isoxazole F->G

Caption: Workflow for the regioselective 1,3-dipolar cycloaddition synthesis of the isoxazole scaffold.

Self-Validating Protocol: Synthesis of 3-Chloromethyl-5-(4-chlorophenyl)isoxazole

Note: This protocol incorporates built-in analytical checkpoints to ensure the integrity of the reaction cascade.

Step 1: Generation of the Hydroximoyl Chloride

  • Dissolve 10.0 mmol of chloroacetaldoxime in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 0.1 equivalents of pyridine. Causality: Pyridine acts as a catalytic nucleophile to initiate the chlorination process.

  • Portion-wise, add 10.5 mmol of N-Chlorosuccinimide (NCS) while maintaining the temperature below 25°C using a water bath.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The oxime spot should disappear, replaced by a higher R_f UV-active spot representing the hydroximoyl chloride.

Step 2: Regioselective[3+2] Cycloaddition

  • To the reaction mixture, add 10.0 mmol of 1-chloro-4-ethynylbenzene.

  • Dilute 11.0 mmol of triethylamine (Et3N) in 10 mL of DMF. Add this solution dropwise via a syringe pump over 2 hours. Causality: Et3N dehydrohalogenates the hydroximoyl chloride to form the highly reactive chloromethyl nitrile oxide. If added too rapidly, the nitrile oxide will dimerize into an inactive furoxan byproduct. Slow addition ensures the dipole reacts immediately with the alkyne.

  • Stir the mixture at room temperature for 12 hours. Alternatively, subject the vessel to microwave irradiation (80°C, 50W) for 20 minutes to achieve kinetic completion[3].

Step 3: Workup and Analytical Validation

  • Quench the reaction with 50 mL of ice water to precipitate the crude product. Extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc).

  • Validation Checkpoint: Confirm regioselectivity via ^1H NMR. The diagnostic isoxazole C4-proton must appear as a sharp singlet around

    
     6.8 ppm. The chloromethyl protons will appear as a singlet at 
    
    
    
    4.6 ppm. If a 1,5-disubstituted regioisomer formed, steric shielding would significantly alter these shifts.

Application in Drug Development: Modulating Lipid Metabolism

Once synthesized, 3-chloromethyl-5-(4-chlorophenyl)isoxazole is deployed as a critical electrophile. In the development of antidiabetic and antilipidemic therapies, this intermediate is reacted with a phenolic hydroxyl group of a target pharmacophore via an S_N2 mechanism[1]. The resulting ether-linked isoxazole compound acts as a potent agonist for PPAR


, 

, or

receptors.

Pathway A Isoxazole Intermediate (Electrophilic Handle) B SN2 Alkylation Target Phenol/Amine A->B C Mature PPAR Agonist (Active Ligand) B->C D Cytosolic PPAR Binding (Conformational Shift) C->D E RXR Heterodimerization (Nuclear Translocation) D->E F PPRE DNA Binding (Lipid Metabolism Gene Expression) E->F

Caption: Mechanistic pathway of isoxazole-derived PPAR agonists modulating lipid metabolism gene expression.

The isoxazole ring mimics the electronic distribution of a carboxylic acid or amide but is entirely resistant to enzymatic hydrolysis by amidases or esterases in vivo. When the synthesized drug binds to the cytosolic PPAR receptor, it induces a conformational change that allows heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) on DNA, ultimately downregulating LDL cholesterol and upregulating HDL synthesis[1].

References

  • "NL1025961C2 - Compounds that modulate ppar activity and methods for their preparation." Google Patents.
  • "The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches." Preprints.org. Available at:[Link]

  • "A Study on Leukemic and Non-small Cell Lung Cancer Efficacy of Novel Isoxazoles Synthesized by Microwave Irradiation." Bentham Science Publishers. Available at:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, pre-functionalized building blocks. 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole is a highly valuable heterocyclic intermediate utilized extensively in the synthesis of metabolic disease therapeutics. This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight and formula—and details its mechanistic role and synthetic applications in developing Peroxisome Proliferator-Activated Receptor (PPAR) modulators[1].

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular parameters of a building block is the first step in predicting its reactivity, solubility, and behavior in downstream assays.

The molecular formula of this compound is C₁₀H₇Cl₂NO . The structure features a central 1,2-oxazole ring, substituted at the 5-position with a lipophilic 4-chlorophenyl group, and at the 3-position with a highly reactive chloromethyl electrophile.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Number 5301-02-0Unique identifier for reagent sourcing[2].
Molecular Formula C₁₀H₇Cl₂NODictates stoichiometric calculations[3].
Molecular Weight 228.07 g/mol Essential for precise molarity preparation[4].
Exact Mass 226.9905 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
Reactive Center -CH₂Cl (Allylic/Benzylic-like)Highly susceptible to Sₙ2 nucleophilic attack[5].

Mechanistic Role in Drug Development

The architectural design of this compound is not accidental; it is driven by causality in target binding. The compound is a premier precursor for synthesizing agonists that modulate PPAR activity (specifically PPARα, PPARγ, and PPARδ)[6].

  • The 5-(4-chlorophenyl) moiety: Acts as a lipophilic anchor. When the final drug molecule enters the ligand-binding domain (LBD) of the PPAR receptor, this halogenated aromatic ring engages in crucial

    
     stacking and hydrophobic interactions with the receptor's internal pocket.
    
  • The 3-chloromethyl moiety: Serves as the synthetic attachment point. It allows medicinal chemists to append various acidic headgroups (like phenoxyacetic acids) via ether linkages without altering the electronic integrity of the isoxazole core[5].

Once synthesized, these isoxazole-derived ligands bind to PPARs, triggering heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to DNA response elements to regulate lipid and glucose metabolism[1].

PPAR_Pathway Ligand Isoxazole Derivative PPAR PPAR Receptor Ligand->PPAR Binds LBD Complex PPAR-RXR Complex PPAR->Complex Dimerization RXR RXR Heterodimer RXR->Complex PPRE Response Element Complex->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Activation

Mechanism of action for PPAR modulation by isoxazole-derived agonists.

Synthetic Methodologies & Self-Validating Protocols

To leverage the 228.07 g/mol mass of this compound effectively, researchers typically subject it to a Williamson ether synthesis. The following protocol outlines the Sₙ2 functionalization of the chloromethyl group with a phenolic nucleophile.

Causality in Experimental Design
  • Solvent Choice (Anhydrous DMF): A polar aprotic solvent is chosen to solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction[5].

  • Temperature (80°C): Provides sufficient kinetic energy to overcome the Sₙ2 activation barrier while preventing the thermal degradation of the isoxazole ring.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 228 mg, 1.0 mmol) of this compound and 1.1 equivalents of the target phenol in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (

    
    ). The mild base deprotonates the phenol to generate the active nucleophile.
    
  • Reaction Execution: Heat the suspension to 80°C and stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Aqueous Quench & Workup: Cool the mixture to room temperature and quench with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, then dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Analytical Validation (The Self-Validating System)

To confirm the success of the reaction, proton NMR (


 NMR) must be utilized. The starting material features a distinct singlet at roughly 

4.6 ppm
corresponding to the

protons. A successful Sₙ2 displacement is definitively validated by the disappearance of this peak and the emergence of a new singlet further downfield at roughly

5.1 ppm
, representing the newly formed ether linkage (

).

Workflow Step1 1. Reagent Mixing Step2 2. SN2 Reaction Step1->Step2 Step3 3. Aqueous Quench Step2->Step3 Step4 4. L-L Extraction Step3->Step4 Step5 5. Chromatography Step4->Step5 Step6 6. NMR Validation Step5->Step6

Step-by-step synthetic workflow for the SN2 functionalization of the chloromethyl group.

References

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Chlorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The chlorophenyl isoxazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Historically anchoring the isoxazolyl penicillin class (e.g., Cloxacillin, Dicloxacillin), this scaffold utilizes the unique electronic and steric properties of the isoxazole ring combined with the lipophilic, metabolically robust chlorophenyl group.

This guide dissects the Structure-Activity Relationship (SAR) of this core, moving beyond basic textbook definitions to explore the causality of substituent effects on pharmacokinetics (PK) and pharmacodynamics (PD).

The Pharmacophore: Chemical Logic

To design effective drugs using this scaffold, one must understand the two critical components:

  • The Isoxazole Core:

    • Bioisosterism: Acts as a 1,2-azole bioisostere for pyridine or benzene but with distinct polarity. The oxygen atom functions as a hydrogen bond acceptor, while the nitrogen can participate in pi-stacking interactions.

    • Metabolic Stability: The aromatic nature of the isoxazole ring makes it resistant to oxidative metabolism compared to furan or pyrrole rings.

  • The Chlorophenyl Substituent:

    • The "Ortho Effect" (Steric Shielding): In beta-lactam antibiotics, the bulky chlorophenyl group at the 3-position of the isoxazole ring is not merely for binding affinity; it acts as a steric gatekeeper . It prevents the active site serine of beta-lactamase enzymes from accessing the beta-lactam carbonyl, conferring resistance to bacterial degradation.

    • Lipophilicity Modulation: Chlorine atoms increase

      
      , enhancing membrane permeability and serum protein binding.
      

Detailed SAR Analysis

The "Ortho-Effect" and Beta-Lactamase Resistance

The most critical SAR finding in this class is the relationship between the position of the halogen on the phenyl ring and enzyme stability.

  • Unsubstituted (Oxacillin): Moderate stability.

  • Ortho-Chloro (Cloxacillin): The chlorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the isoxazole ring. This torsion creates a 3D "umbrella" that shields the sensitive beta-lactam ring attached to the isoxazole amide.

  • Di-Ortho-Chloro (Dicloxacillin): Two chlorine atoms lock the conformation even more rigidly, maximizing the steric shield.

Lipophilicity and Serum Protein Binding

There is a direct linear correlation between the degree of halogenation and serum protein binding. While high protein binding can reduce the concentration of free active drug, it also creates a depot effect, prolonging the half-life.

Table 1: Comparative SAR of Isoxazolyl Penicillins

CompoundR1 (Ortho)R2 (Ortho')Serum Protein Binding (%)Bioavailability (Oral)Primary Clinical Advantage
Oxacillin HH~92%Low (Acid labile)Parenteral use; baseline stability.
Cloxacillin ClH~94%ModerateOral absorption; beta-lactamase resistant.
Dicloxacillin ClCl~97%HighHighest serum levels; max steric shielding.
Flucloxacillin ClF~95%HighBalanced lipophilicity; similar to Dicloxacillin.

Note: Data synthesized from standard pharmacokinetic profiles (Sutherland et al., Br Med J).

Electronic Effects in Emerging Applications

Beyond antibiotics, 3-(chlorophenyl)isoxazoles are being explored as GABA-A antagonists and anti-inflammatory agents (COX-2 inhibition).

  • Electron Withdrawing Groups (EWG): A chlorine at the meta or para position pulls electron density from the phenyl ring, increasing the acidity of protons on adjacent functional groups (e.g., amides), which can enhance hydrogen bonding affinity in viral capsid binding pockets.

Visualizing the SAR Logic

The following diagram illustrates the decision-making logic when optimizing this scaffold.

SAR_Logic Start Chlorophenyl Isoxazole Core Sub_Ortho Ortho-Substitution (Cl/F) Start->Sub_Ortho Modify R1/R2 Sub_MetaPara Meta/Para-Substitution Start->Sub_MetaPara Modify R3/R4 Effect_Steric Increased Steric Bulk (Torsion Angle > 45°) Sub_Ortho->Effect_Steric Forces Non-Planarity Result_Bind High Protein Binding (Depot Effect) Sub_Ortho->Result_Bind Increases LogP Effect_Elec Electronic Modulation (EWG Effect) Sub_MetaPara->Effect_Elec Inductive Effect Result_Stab Beta-Lactamase Resistance (Antibiotics) Effect_Steric->Result_Stab Shields Active Site Result_Potency Receptor Affinity (GABA/COX Targets) Effect_Elec->Result_Potency Optimizes H-Bonding

Caption: Logic flow for optimizing chlorophenyl isoxazoles based on target requirements (Stability vs. Affinity).

Experimental Protocols

Synthesis of the Core Intermediate

Target: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Rationale: This is the universal precursor for generating the acyl chloride needed to couple with the penicillin nucleus (6-APA) or other amine-bearing pharmacophores.

Methodology (Self-Validating System):

  • Reagents: 2-Chlorobenzaldehyde, Hydroxylamine HCl, Methyl acetoacetate, Sodium acetate.

  • Step 1: Oxime Formation

    • Dissolve 2-chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) in water (5 mL).

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane). Aldehyde spot (

      
      ) should disappear; Oxime spot (
      
      
      
      ) appears.
  • Step 2: Nitrile Oxide Generation & Cycloaddition (One-Pot)

    • Chlorinate the oxime using N-Chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.

    • Add Methyl acetoacetate (1.2 eq) and Triethylamine (Et3N) dropwise at 0°C.

    • Mechanism:[1] Et3N generates the nitrile oxide in situ, which undergoes [3+2] cycloaddition with the enol form of the acetoacetate.

  • Step 3: Hydrolysis

    • Treat the resulting ester with NaOH (2M) at 60°C for 2 hours.

    • Acidify with HCl to pH 2.

    • Critical Check: The product should precipitate as a white solid.

    • Final Validation: Melting Point should be 186–188°C (Lit. value).

Synthetic Workflow Diagram

Synthesis_Flow Input 2-Chlorobenzaldehyde Step1 Oxime Formation (NH2OH·HCl, NaOAc) Input->Step1 Check1 TLC Check: Disappearance of Aldehyde Step1->Check1 Step2 [3+2] Cycloaddition (NCS, Et3N, Methyl Acetoacetate) Check1->Step2 Pass Step3 Ester Hydrolysis (NaOH, then HCl) Step2->Step3 Output 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid Step3->Output Validation Validation: MP 186-188°C Output->Validation

Caption: Step-by-step synthetic pathway for the chlorophenyl isoxazole carboxylic acid precursor.

References

  • Sutherland, R., et al. (1970). "Flucloxacillin, a new isoxazolyl penicillin, compared with oxacillin, cloxacillin, and dicloxacillin."[2][3][4] British Medical Journal. [Link]

  • PubChem. (2025).[5] "3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid."[5][6][7][8][9][10] National Library of Medicine. [Link]

  • MDPI. (2025). "The Green and Effective Synthesis of Isoxazole-Based Molecules." Molecules. [Link][11][12][13]

Sources

Solubility of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the solvation thermodynamics and reactivity profile of synthetic intermediates is paramount to designing robust, scalable workflows. 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole is a highly versatile, electrophilic building block frequently utilized in the synthesis of complex pharmacophores, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators 1.

Because this molecule contains both a highly lipophilic domain and a moisture-sensitive reactive warhead, improper solvent selection will not only lead to poor dissolution but can actively degrade the compound via solvolysis. This technical guide provides an in-depth analysis of its solubility profile, mechanistic solvation dynamics, and self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

To predict the solubility of this compound, we must deconstruct its structural domains and their distinct thermodynamic interactions with solvent molecules:

  • The 5-(4-Chlorophenyl) Domain: This halogenated aromatic ring imparts significant lipophilicity (estimated LogP ~3.5–4.0). It drives the molecule's high solubility in non-polar and halogenated solvents via favorable dispersion forces and

    
     interactions.
    
  • The Isoxazole Core: As a heteroaromatic system containing nitrogen and oxygen, it acts as a moderate hydrogen-bond acceptor. However, lacking any hydrogen-bond donors, the molecule cannot form extensive hydrogen-bond networks with itself, lowering its crystal lattice energy and making it highly soluble in polar aprotic solvents.

  • The 3-Chloromethyl Warhead: This is the critical reactive center. The primary alkyl chloride is a prime candidate for bimolecular nucleophilic substitution (

    
    ). Consequently, dissolving this compound in polar protic solvents (like water or methanol) under thermal stress invites solvolysis, where the solvent acts as a nucleophile, displacing the chloride to form hydroxymethyl or methoxymethyl degradants.
    

Quantitative Solubility Matrix

The following matrix summarizes the solubility behavior of the compound across various solvent classes, grounded in standard physical organic chemistry principles 2.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility ProfileApplication & Mechanistic Note
Polar Aprotic DMSO46.7Excellent (>100 mg/mL)Ideal for biological stock solutions. Strong dipole interactions disrupt the crystal lattice without solvating the electrophilic carbon.
Polar Aprotic DMF36.7Excellent (>100 mg/mL)Preferred for

reactions. Leaves incoming nucleophiles unsolvated, maximizing reaction rates.
Halogenated Dichloromethane9.1ExcellentBest for liquid-liquid extraction. Matches the lipophilicity of the chlorophenyl moiety perfectly.
Ethers Tetrahydrofuran7.5Very GoodExcellent for general synthesis. Coordinates well with organometallic reagents if used in downstream steps.
Polar Protic Methanol32.7Poor to ModerateHigh risk of solvolysis. Heating will cause displacement of the chloride to form a methyl ether side-product.
Aqueous Water80.1Practically InsolubleHydrophobic repulsion dominates. Prolonged exposure causes gradual hydrolysis to the hydroxymethyl derivative.

Solvation Dynamics in Synthetic Workflows

When utilizing this compound as an alkylating agent, solvent selection directly dictates the activation energy of the reaction. As detailed in advanced organic chemistry texts 3, polar aprotic solvents are mandatory. Protic solvents form a hydrogen-bond "cage" around the nucleophile, lowering its ground-state energy and drastically increasing the activation barrier for the displacement of the chloromethyl group.

SolventDynamics A This compound (Electrophile) B Solvent Selection for SN2 Reaction A->B C Polar Aprotic Solvents (DMF, DMSO, MeCN) B->C Optimal Route D Polar Protic Solvents (H2O, MeOH, EtOH) B->D Sub-optimal Route E Nucleophile Unsolvated (Maximized HOMO Energy) C->E F Nucleophile Solvated (Hydrogen Bond Cage) D->F G Rapid SN2 Displacement (High Yield Alkylation) E->G Lower Activation Energy H Slow Reaction & Solvolysis Side-Products F->H High Activation Energy

Workflow of solvent-dependent SN2 solvation dynamics and reaction outcomes.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 100 mM in vitro Stock Solution

Objective: Create a stable, biologically compatible stock for downstream assay dosing without degrading the chloromethyl warhead. Causality: We utilize anhydrous DMSO. Water must be strictly excluded because the highly lipophilic nature of the compound will cause immediate precipitation, and any dissolved fraction will slowly hydrolyze over time.

Step-by-Step Methodology:

  • Preparation: Equilibrate a vial of this compound to room temperature in a desiccator to prevent ambient condensation on the cold powder.

  • Weighing: Weigh exactly 22.81 mg of the compound into a sterile, amber glass vial (amber glass prevents potential UV-mediated radical degradation of the carbon-chlorine bond).

  • Solvation: Add 1.00 mL of anhydrous, sealed-under-argon DMSO (

    
    99.9% purity).
    
  • Agitation: Vortex gently for 30 seconds. Do not sonicate with heat, as thermal energy can initiate unwanted side reactions in the presence of trace impurities.

  • Self-Validation Step: Extract a 5 µL aliquot, dilute it in 995 µL of LC-MS grade Acetonitrile, and inject it into an LC-MS system (UV detection at 254 nm). A single sharp peak with the corresponding

    
     mass validates that complete dissolution occurred without hydrolysis.
    
  • Storage: Aliquot into 50 µL volumes, purge the headspace with Argon, and store at -20°C.

Protocol B: Solvent Optimization for Alkylation

Objective: Attach the isoxazole pharmacophore to a secondary amine nucleophile to build a target molecule. Causality: Anhydrous DMF is selected to keep the secondary amine "naked" and highly reactive, while completely solubilizing the lipophilic isoxazole.

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the secondary amine and 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ) in 5 volumes of anhydrous DMF. Stir for 15 minutes. Causality: 
    
    
    
    acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the amine from protonating and losing its nucleophilicity.
  • Electrophile Addition: Dissolve 1.05 equivalents of this compound in 2 volumes of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C to control the exothermic alkylation.

  • Reaction Monitoring (Self-Validation): After 2 hours at room temperature, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-

    
     isoxazole starting material and the appearance of a distinct, UV-active lower-
    
    
    
    product spot validates kinetic progression.
  • Quenching & Isolation: Once complete, pour the reaction mixture into 50 volumes of ice-cold distilled water. Causality: Because the product is highly lipophilic and water is a highly polar protic solvent, the product will rapidly crash out of solution as a precipitate, while the DMF and inorganic salts remain dissolved. Filter the precipitate and wash with cold water.

References

  • Compounds that modulate par activity and methods for their preparation (Patent NL1025961C2 / WO9728149A1).
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th Edition). Wiley.[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition). KSU / Longman Scientific & Technical.[Link]

Sources

3-(Chloromethyl)-5-arylisoxazole Building Blocks: A Strategic Guide to Scaffold Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern medicinal chemistry landscape, the isoxazole ring ranks 33rd among the most frequently utilized ring systems in FDA-approved drugs[1]. Its unique physicochemical profile—acting as a bioisostere for amides and esters while modulating lipophilicity—makes it an indispensable pharmacophore. Among isoxazole derivatives, 3-(chloromethyl)-5-arylisoxazoles have emerged as highly versatile building blocks.

The strategic brilliance of this scaffold lies in its dual functionality: the 5-aryl group provides essential


 stacking and hydrophobic interactions for target binding, while the 3-chloromethyl group serves as a highly reactive electrophilic handle for late-stage divergent functionalization[2]. This whitepaper explores the structural rationale, synthetic methodologies, and step-by-step protocols for leveraging 3-(chloromethyl)-5-arylisoxazoles in high-throughput library generation and lead optimization.

Structural Rationale and Pharmacophore Dynamics

The selection of a 3-(chloromethyl)-5-arylisoxazole scaffold is rarely arbitrary; it is driven by specific electronic and steric requirements in drug design:

  • The Isoxazole Core: The heteroaromatic five-membered ring (containing adjacent nitrogen and oxygen atoms) imparts a unique dipole moment and hydrogen-bond acceptor capability. It is metabolically robust compared to acyclic amides, preventing premature enzymatic degradation[3].

  • The 5-Aryl Substituent: Positioning an aryl group at the C5 position enhances the molecule's lipophilicity (LogP), driving cellular permeability. In recent structure-activity relationship (SAR) studies of Toll-Like Receptor 8 (TLR8) antagonists, the aryl-isoxazole core was crucial for anchoring the molecule at the receptor's uridine-binding site via hydrophobic interactions[4].

  • The 3-Chloromethyl Handle: Unlike bromomethyl or iodomethyl variants, which can be overly reactive and prone to degradation during long-term library storage, the chloromethyl group strikes an optimal balance[2]. It is stable under neutral conditions but highly susceptible to

    
     nucleophilic substitution by amines, thiols, and alkoxides under mild basic conditions.
    

Synthetic Methodologies: Constructing the Core

The most robust and regioselective method for synthesizing the 3-(chloromethyl)-5-arylisoxazole core is the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a terminal alkyne (e.g., propargyl chloride) or an alkene (e.g., 2,3-dichloropropene)[1][5].

Because nitrile oxides are highly unstable and rapidly dimerize into inactive furoxans, they must be generated in situ from the corresponding aryl aldoxime using a halogenating agent (like N-chlorosuccinimide) followed by a mild base[5]. The regioselectivity of this cycloaddition is governed by Frontier Molecular Orbital (FMO) theory, where the favorable HOMO-LUMO interaction between the dipole and the sterically unhindered terminal carbon of the dipolarophile dictates the formation of the 3,5-disubstituted isomer[5][6].

G A Aryl Aldoxime (Stable Precursor) B Hydroximoyl Chloride (Intermediate) A->B NCS, DMF (Chlorination) C Nitrile Oxide (Reactive Dipole) B->C Base (-HCl) In Situ E 3-(Chloromethyl)-5-arylisoxazole (Core Building Block) C->E 1,3-Dipolar Cycloaddition D Propargyl Chloride (Dipolarophile) D->E Regioselective Addition

Fig 1. Regioselective 1,3-dipolar cycloaddition pathway for isoxazole core synthesis.

Divergent Library Generation

Once the core building block is synthesized, it acts as a central hub for generating vast chemical libraries. The chloromethyl group undergoes rapid


 displacement. This strategy has been heavily utilized to discover novel therapeutics, ranging from antimicrobial agents to immunomodulators[3][4].

Library Core 3-(Chloromethyl)-5-arylisoxazole (Central Hub) Amine Secondary/Tertiary Amines (e.g., TLR8 Antagonists) Core->Amine + R-NH2 / DIPEA Ether Aryl Ethers (e.g., Antimicrobial Agents) Core->Ether + Ar-OH / K2CO3 Thioether Thioethers (e.g., Anti-inflammatory) Core->Thioether + R-SH / TEA

Fig 2. Divergent nucleophilic substitution of the chloromethyl group for library generation.

Quantitative Data: Pharmacological Applications

The versatility of these derivatives is reflected in their broad spectrum of biological activities. Table 1 summarizes recent breakthroughs utilizing chloromethyl-isoxazole-derived compounds.

Table 1: Recent Pharmacological Applications of Isoxazole Derivatives

Target / IndicationDerivative TypeKey Biological Activity / MetricRef
TLR8 (Autoimmune diseases like SLE)Amide/Amine coupled derivativesPotent antagonist activity; binds at the receptor's uridine-binding site.[4]
Mycobacterium tuberculosis 3-chloromethyl-4-methylene-isoxazoleMIC = 1.56 µg/mL (Equipotent to standard drug ethambutol).[3]
Fusarium oxysporum (Fungal pathogen)3-chloromethyl-isoxazole-5-one>50% growth inhibition at 100 µg/mL.[3]

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized with built-in causality checks.

Protocol A: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

Objective: Construct the core scaffold while preventing the dimerization of the highly reactive nitrile oxide intermediate.

  • Preparation of Hydroximoyl Chloride:

    • Dissolve benzaldoxime (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL). Causality: Anhydrous conditions prevent the hydrolysis of the intermediate.

    • Add N-chlorosuccinimide (NCS) (10.5 mmol) in small portions at room temperature. Stir for 2 hours. Causality: Portion-wise addition controls the exothermic radical chlorination, preventing degradation.

  • In Situ Cycloaddition:

    • To the reaction mixture, add propargyl chloride (12.0 mmol).

    • Cool the flask to 0 °C using an ice bath. Dropwise, add triethylamine (TEA) (11.0 mmol) dissolved in 5 mL of DMF over 30 minutes. Causality: Slow addition of the base ensures the nitrile oxide is generated at a low, steady concentration, favoring the bimolecular cycloaddition with propargyl chloride over unimolecular dimerization into furoxans.

  • Workup and Purification:

    • Stir the mixture at room temperature for 12 hours.

    • Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF.

    • Dry over anhydrous

      
      , concentrate under vacuum, and purify via silica gel chromatography (Hexanes:EtOAc 9:1) to yield the pure 3-(chloromethyl)-5-phenylisoxazole.
      
Protocol B: Late-Stage Functionalization (Williamson-Type Etherification)

Objective: Utilize the chloromethyl handle to synthesize a biologically active aryl ether derivative[2].

  • Reaction Setup:

    • In a flame-dried round-bottom flask, combine 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) and a substituted phenol (1.1 mmol) in 15 mL of anhydrous acetone[2].

    • Add finely powdered anhydrous

      
       (1.5 mmol). Causality: 
      
      
      
      is a mild base sufficient to deprotonate the phenol (
      
      
      ) into a highly nucleophilic phenoxide ion without causing base-catalyzed ring-opening of the isoxazole core.
  • Nucleophilic Substitution:

    • Reflux the mixture for 10-12 hours[2]. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Isolation:

    • Cool to room temperature, filter off the inorganic salts, and pour the filtrate into ice water.

    • Extract with chloroform, dry the organic layer, and purify via vacuum distillation or recrystallization to obtain the final target molecule[2].

Conclusion

The 3-(chloromethyl)-5-arylisoxazole scaffold represents a masterclass in rational drug design. By combining the favorable pharmacokinetic properties of the isoxazole ring with the precise, predictable reactivity of the chloromethyl group, medicinal chemists can rapidly generate vast, structurally diverse libraries. As demonstrated by recent successes in targeting complex autoimmune pathways (like TLR8) and resistant microbial strains, mastering the synthesis and functionalization of this building block is a critical capability for any modern drug discovery program.

References

  • Strašek Benedik, N., et al. "Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists." Drug Discovery Today / Acta Pharmaceutica / ACS, 2025. Available at:[Link][4]

  • Shilova, A. N., et al. "Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene." Russian Journal of Organic Chemistry, Dec 2022, 58(10):1554-1558. Available at:[Link][1],[5]

  • MDPI Open Access. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI, Aug 2025. Available at:[Link][3]

  • MDPI Open Access. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." MDPI, Mar 2023. Available at:[Link][6]

Sources

Difference between 3-chloromethyl and 5-chloromethyl isoxazole isomers

[1]

Executive Summary

In medicinal chemistry and heterocycle synthesis, the distinction between 3-chloromethylisoxazole and 5-chloromethylisoxazole extends beyond simple regioisomerism. It dictates synthetic accessibility, nucleophilic substitution rates, and metabolic stability.

This guide analyzes the divergent physicochemical properties of these two isomers. The 5-chloromethyl isomer is synthetically favored via standard [3+2] cycloadditions and exhibits superior reactivity in nucleophilic displacements due to enhanced allylic-like resonance stabilization. Conversely, the 3-chloromethyl isomer acts as a more metabolically stable "warhead" or linker, often requiring specific "inverse" synthetic strategies to access.

Structural & Electronic Fundamentals

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The numbering starts at Oxygen (1), proceeds to Nitrogen (2), and continues around the carbon skeleton (3, 4, 5).

Electronic Polarization

The isoxazole ring is not uniform. The O1–N2 bond is weak and polarizable, while the C=N and C=C bonds create distinct electronic environments.

  • Position 3 (Alpha to Nitrogen): This position resembles an imine carbon. It is electron-deficient due to the electronegativity of the adjacent nitrogen but lacks the direct resonance donation from the oxygen atom.

  • Position 5 (Alpha to Oxygen): This position resembles the

    
    -carbon of an enol ether. While the oxygen is electronegative (inductive withdrawal), it also functions as a resonance donor into the ring.
    

Key Consequence: The protons on a methyl group at C5 are significantly more acidic (

C3

Synthetic Pathways & Regiocontrol[2]

The primary route to chloromethylisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The regioselectivity of this reaction is the primary filter for isomer availability.

The [3+2] Cycloaddition Dominance

The reaction between a nitrile oxide and a terminal alkyne typically favors the 5-substituted isoxazole due to both steric and electronic factors.

Pathway A: Accessing 5-Chloromethylisoxazoles (Major Route)

Reacting a substituted nitrile oxide (generated in situ from an aldoxime) with propargyl chloride yields the 5-chloromethyl isomer as the major product.

  • Mechanism: The oxygen terminus of the dipole (nitrile oxide) attacks the more substituted carbon of the alkyne, or the sterics of the substituent direct the formation to the 5-position.

  • Selectivity: Often >90:10 favoring the 5-isomer.

Pathway B: Accessing 3-Chloromethylisoxazoles (Inverse Route)

To synthesize the 3-chloromethyl isomer, the "polarity" of the reagents must be inverted. One must use a chloro-substituted nitrile oxide (specifically 2-chloroacetonitrile oxide ) reacting with a standard alkyne.

  • Precursor: 2-Chloroacetaldehyde oxime.

  • Challenge: This route is less common because the chloronitrile oxide is a highly reactive, unstable species that tends to dimerize to furoxans if not trapped immediately.

SynthesisPathwaysStart1Standard Route(Nitrile Oxide + Propargyl Chloride)Prod55-Chloromethylisoxazole(Major Product)Start1->Prod5 Steric/Electronic ControlStart2Inverse Route(Chloronitrile Oxide + Alkyne)Prod33-Chloromethylisoxazole(Targeted Synthesis)Start2->Prod3 Dipole Inversion

Figure 1: Divergent synthetic strategies required to access specific chloromethyl isomers.

Reactivity Profile: Nucleophilic Substitution (SN2)

For drug development, these isomers are often used as linkers (reacting with phenols, amines, or thiols). The rate of this alkylation is critical.

Comparative Reactivity

The 5-chloromethyl isomer is generally more reactive in SN2 reactions than the 3-chloromethyl isomer.

  • Transition State Stabilization:

    • In an SN2 transition state, the developing charge (and the orbital overlap) is stabilized by adjacent

      
      -systems.
      
    • The C5 position benefits from a stronger "allylic-like" resonance with the C4=C5 double bond and the adjacent Oxygen lone pairs.

    • The C3 position is adjacent to the C=N bond. While electron-withdrawing (which usually speeds up SN2), it lacks the resonance donor capacity of the oxygen found at C5.

  • Experimental Evidence (Lateral Metallation):

    • The acidity of the C5-methyl group confirms that the C5 position can effectively delocalize negative charge. While SN2 does not form a carbanion, the ability of the ring to accept electron density facilitates the backside attack and transition state formation.

Stability & Side Reactions[2][3][4][5]
  • Base Sensitivity: The 5-chloromethyl isomer is more susceptible to base-induced side reactions (such as elimination to form exocyclic dienes or ring fragmentation) compared to the 3-chloromethyl isomer.

  • Ring Opening: Under strong basic conditions (e.g., NaOEt/EtOH at reflux), isoxazoles can undergo ring opening. The 3-chloromethyl isomer is generally more robust against this degradation unless the C3 position itself is unsubstituted (which is not the case here).

ReactivityIso55-ChloromethylIsoxazoleTS5Transition State (C5)Stabilized by O-ResonanceIso5->TS5 Fast (SN2)Iso33-ChloromethylIsoxazoleTS3Transition State (C3)Inductive EWG onlyIso3->TS3 Slower (SN2)NuNucleophile (Nu-)Nu->TS5Nu->TS3ProductAlkylated ProductTS5->ProductTS3->Product

Figure 2: Kinetic preference for SN2 substitution at the 5-position due to electronic stabilization.

Analytical Discrimination (NMR)

Distinguishing these isomers requires careful analysis of proton (


Data Summary Table
Feature3-Chloromethyl Isoxazole5-Chloromethyl Isoxazole

H NMR (-CH

Cl)

4.50 – 4.65 ppm (Singlet)

4.60 – 4.75 ppm (Singlet)

H NMR (Ring H4)

6.30 – 6.60 ppm

6.10 – 6.40 ppm

C NMR (-CH

Cl)
~35 – 38 ppm~36 – 40 ppm

C NMR (Ring C)
C3 is typically ~155-160 ppmC5 is typically ~165-170 ppm
HMBC Correlation -CH

protons correlate to C3 (imine)
-CH

protons correlate to C5 (enol ether)

Note: The 5-chloromethyl protons are typically slightly downfield (higher ppm) due to the proximity to the electronegative oxygen atom in the ring, compared to the nitrogen at position 3.

Medicinal Chemistry Implications[4][6][7][8][9][10][11]

Bioisosterism & Linker Design
  • 3-Chloromethyl: Preferred when a more metabolically stable linker is required. The C3 position is less prone to metabolic oxidation compared to C5. It is often used to append isoxazoles as "side chains" to central pharmacophores.

  • 5-Chloromethyl: Preferred when high synthetic yield and rapid reactivity are needed during library generation. However, the resulting ether/amine linkage at C5 may be more susceptible to metabolic cleavage (P450 oxidation) due to the electron-rich nature of the C5-O system.

Protocol: General Alkylation Procedure

For the attachment of a phenol to 5-chloromethylisoxazole:

  • Reagents: Phenol (1.0 eq), 5-Chloromethylisoxazole (1.1 eq), K

    
    CO
    
    
    (2.0 eq), DMF (0.2 M).
  • Conditions: Stir at 60°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Note: If using the 3-isomer , increase temperature to 80°C or reaction time to 12-16 hours due to lower SN2 reactivity.

References

  • Regioselectivity in [3+2] Cycloadditions

    • Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 2009. Link

  • Isoxazole Reactivity & Lateral Metallation: Gore, C. "The Chemistry of Isoxazoles." Advances in Heterocyclic Chemistry.
  • Nucleophilic Substitution Kinetics

    • BenchChem Technical Report. "Comparative Analysis of Reactivity: Chloromethyl Heterocycles." Link

  • NMR Characterization

    • Kara, Y. S. "Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives." Spectrochimica Acta Part A, 2015. Link

Bioactive isoxazole scaffolds containing p-chlorophenyl groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bioactive Isoxazole Scaffolds Containing p-Chlorophenyl Groups

Authored by a Senior Application Scientist

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisosteric substitute for other functional groups have propelled the development of a multitude of therapeutic agents.[1][2] The incorporation of a p-chlorophenyl group onto this scaffold introduces specific steric and electronic properties, often enhancing the biological activity and pharmacokinetic profile of the resulting molecule. The chlorine atom, being an electron-withdrawing group, can influence the molecule's interaction with biological targets and its metabolic stability.

This technical guide offers a comprehensive exploration of isoxazole derivatives bearing a p-chlorophenyl moiety. We will delve into the causal reasoning behind synthetic strategies, present detailed and self-validating experimental protocols, and analyze the mechanisms of action that underpin their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

Synthetic Strategies: Rationale and Execution

The construction of the isoxazole ring is a mature field in synthetic organic chemistry, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[1][6] The choice of this strategy is predicated on its high degree of regioselectivity and its tolerance for a wide range of functional groups, which is crucial for building diverse compound libraries for drug discovery.

Core Synthesis via 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][6] The p-chlorophenyl group can be introduced via either the nitrile oxide precursor (an oxime) or the alkyne. A common approach begins with a p-chloro-substituted aldehyde, which is converted to an aldoxime and subsequently oxidized in situ to the corresponding nitrile oxide for reaction.

This workflow is favored for its efficiency and modularity. By starting with different substituted alkynes, a diverse array of compounds can be generated from a single p-chlorophenyl nitrile oxide precursor, facilitating structure-activity relationship (SAR) studies.

Diagram: General Synthetic Workflow

Below is a Graphviz diagram illustrating the logical flow from starting materials to the final bioactive isoxazole compound, followed by biological screening.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start p-Chlorobenzaldehyde & Substituted Alkyne step1 Formation of p-Chlorobenzaldoxime start->step1 NH2OH·HCl step2 In-situ Generation of Nitrile Oxide step1->step2 Oxidizing Agent (e.g., NCS, Chloramine-T) step3 [3+2] Cycloaddition step2->step3 Reaction with Alkyne product 3-Aryl-5-(4-chlorophenyl)isoxazole step3->product screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for isoxazole-based drug discovery.[1]

Experimental Protocol: One-Pot Synthesis of 5-(4-Chlorophenyl)-3-phenylisoxazole

This protocol provides a reliable, self-validating method for synthesizing a representative compound. The validation lies in the characterization of the final product, where spectral data (NMR, IR, MS) must unambiguously confirm the formation of the isoxazole ring and the presence of both phenyl and p-chlorophenyl substituents.

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol. Add a catalytic amount of pyridine and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation & Cycloaddition: After cooling the reaction mixture, add DMF as the solvent. To this solution, add phenylacetylene (1.2 mmol). Slowly add a solution of NCS (1.1 mmol) in DMF portion-wise while stirring vigorously at room temperature. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Completion & Workup: Continue stirring for 12-18 hours. Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-chlorophenyl)-3-phenylisoxazole.[7][8]

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry. Expected ¹H-NMR signals include a characteristic singlet for the isoxazole C4-H proton and multiplets for the aromatic protons.[7]

Biological Activities and Mechanistic Insights

Isoxazole scaffolds containing a p-chlorophenyl group exhibit a wide spectrum of biological activities, primarily attributed to their ability to interact with various enzymatic and receptor targets.[3][9]

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of p-chlorophenyl isoxazole derivatives against various cancer cell lines.[10][11][12][13] The mechanism often involves the inhibition of key proteins essential for cancer cell survival and proliferation.

Mechanism of Action: HSP90 Inhibition Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Certain 3,5-disubstituted isoxazoles have been identified as potent HSP90 inhibitors.[13][14] The p-chlorophenyl group often occupies a hydrophobic pocket in the ATP-binding site of HSP90, contributing to the compound's high binding affinity.[14]

Diagram: HSP90 Inhibition Pathway

G HSP90 HSP90 Chaperone Client Oncogenic Client Proteins (e.g., Akt, Her2, Raf-1) HSP90->Client Stabilizes Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Inhibition leads to Client->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Client->Apoptosis Blocks Isoxazole 5-(4-Chlorophenyl)isoxazole Derivative Inhibitor Isoxazole:f0->HSP90 Binds & Inhibits Degradation->Apoptosis Promotes

Sources

Advanced Safety Stewardship: Chloromethyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

Chloromethyl isoxazole derivatives (e.g., 3-(Chloromethyl)-5-methylisoxazole ) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for COX-2 inhibitors, antibiotics, and immunomodulators. However, their utility is mirrored by their reactivity. These compounds are potent alkylating agents and lachrymators .

Standard Safety Data Sheets (SDS) often provide generic "Warning" templates. This guide bridges the gap between regulatory compliance and practical laboratory safety, analyzing the causality of hazards to empower researchers with self-validating safety protocols.

Representative Structure
  • Compound: 3-(Chloromethyl)-5-methylisoxazole[1][2]

  • CAS: 35166-37-1

  • Molecular Formula:

    
    
    
  • Key Functional Group: Electrophilic chloromethyl moiety attached to a heteroaromatic isoxazole ring.

Molecular Hazard Analysis (The "Why")

To safely handle these derivatives, one must understand the underlying physical organic chemistry. The hazard is not random; it is a direct function of the molecule's desire to react.

The Alkylation Mechanism

The chloromethyl group is highly susceptible to


 attack by biological nucleophiles (DNA bases, cysteine residues in proteins). The isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the methylene carbon, thereby increasing its electrophilicity.

Physiological Consequence:

  • Genotoxicity: Potential for DNA alkylation.[3][4]

  • Corrosion: Rapid alkylation of skin proteins leads to cellular necrosis (Chemical Burns).

  • Lachrymation: Activation of TRPA1 ion channels in sensory nerves, causing severe eye/respiratory irritation.

Thermal Instability of the Isoxazole Ring

Unlike benzene rings, the isoxazole core contains a weak N-O bond. Under high thermal stress (fire or runaway reaction), this bond cleaves, leading to a complex decomposition cascade.

Visualization 1: Mechanism of Action & Decomposition This diagram illustrates the dual-hazard nature: biological alkylation and thermal fragmentation.

G Substrate Chloromethyl Isoxazole Transition SN2 Transition State Substrate->Transition + Nu Vinyl Vinyl Nitrene Intermediate Substrate->Vinyl N-O Bond Cleavage Nu Nucleophile (DNA/Protein) Nu->Transition Heat Thermal Stress (>150°C) Heat->Vinyl Alkylation Alkylated Biomolecule (Cell Death/Mutation) Transition->Alkylation Cl- Leaving Group Decomp Nitriles & Ketenes (Toxic Gas) Vinyl->Decomp Rearrangement

Caption: Figure 1. Dual reactivity pathways: S_N2 alkylation of biological targets and thermal N-O bond cleavage.

Critical SDS Section Interpretation

A high-quality SDS for this class must go beyond generic statements. Below is the technical interpretation required for Sections 2, 5, and 10.

Section 2: Hazard Identification (GHS)

Do not underestimate the "Corrosive" label. It implies irreversible tissue damage.

GHS ClassificationCategoryHazard StatementTechnical Implication
Skin Corrosion 1B H314: Causes severe skin burns.[5]Penetrates epidermis to dermis. Immediate neutralization required.
Eye Damage 1 H318: Causes serious eye damage.Cornea opacity risk. Wear face shield + goggles.
STOT - SE 3 H335: Respiratory irritation.Lachrymator. Volatile enough to clear a lab without ventilation.
Sensitization 1 H317: May cause allergic skin reaction.Haptenization of proteins leads to immune response.
Section 5: Fire-Fighting Measures
  • The Trap: Standard water spray may be ineffective if the container has ruptured and the chemical is hydrolyzing (releasing HCl).

  • NOx Hazard: The isoxazole nitrogen oxidizes to Nitrogen Oxides (

    
    ), which are pulmonary edema hazards.
    
  • Protocol: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Dry Chemical. Firefighters must wear full SCBA to protect against 
    
    
    
    and HCl fumes.
Section 10: Stability and Reactivity[2]
  • Hydrolysis:

    
    .
    
    • Significance: Old bottles may build up pressure (HCl gas) or contain precipitated white solids (isoxazole alcohol).

  • Incompatibility: Violent reaction with strong oxidizers and strong bases (bases can deprotonate the methyl group or cause ring opening).

Operational Protocol: Handling & Storage

This protocol is designed to be a self-validating system. If the "Check" step fails, the workflow stops.

Storage (The "Cold Chain")
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why? Prevents hydrolysis and thermal degradation.

  • Secondary Containment: Store in a polyethylene secondary container to capture leaks (glass bottles can break due to pressure buildup).

Experimental Workflow

Visualization 2: Safe Handling Lifecycle Standard Operating Procedure (SOP) flow for synthesis and disposal.

Workflow Storage Storage: 4°C, Argon Inspect Visual Check: Crystals? Pressure? Storage->Inspect Weigh Weighing: Fume Hood ONLY Inspect->Weigh Pass Quench Quench: Na2S2O3 or NH4OH Inspect->Quench Fail (Degraded) React Reaction: Vented Vessel Weigh->React React->Quench Completion Waste Waste: Halogenated Stream Quench->Waste

Caption: Figure 2. Operational lifecycle. Note the 'Quench' step uses a nucleophile (Thiosulfate) to destroy alkylating potential.

Decontamination & Spill Response
  • Do NOT just use water. Water generates HCl gas and leaves the alkylating agent partially active.

  • The "Destroyer" Solution: Use a solution of 10% Sodium Thiosulfate or Dilute Ammonium Hydroxide .

    • Mechanism:[4][6][7] Thiosulfate (

      
      ) is a soft nucleophile that rapidly reacts with the chloromethyl group, converting it into a non-toxic water-soluble salt.
      
    • Protocol: Cover spill with absorbent pads. Soak pads with Thiosulfate solution. Wait 15 minutes. Collect as hazardous waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776363, 3-(Chloromethyl)-5-methylisoxazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters, amides, and carboxylic acids[1]. Among substituted isoxazoles, 3-(chloromethyl)isoxazoles are exceptionally valuable building blocks. The chloromethyl moiety provides a highly reactive electrophilic handle for late-stage molecular elaboration via nucleophilic substitution, enabling the rapid generation of diverse analog libraries[1].

This application note details a highly regioselective, self-validating protocol for the synthesis of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole . The method leverages a Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an in situ generated nitrile oxide[2].

Mechanistic Rationale & Synthon Selection

The construction of the 3,5-disubstituted isoxazole core requires precise synthon selection to ensure the correct regiochemical outcome. The [3+2] cycloaddition of a nitrile oxide with a terminal alkyne is governed by HOMO-LUMO interactions and steric constraints. The oxygen atom of the nitrile oxide preferentially attacks the substituted carbon of the alkyne, while the nitrile oxide carbon attacks the terminal unsubstituted carbon.

Causality in Synthon Selection: To achieve the target regiochemistry (chloromethyl at C3, 4-chlorophenyl at C5), the synthons must be assigned as follows:

  • C3 Source: 2-Chloroacetaldehyde oxime (precursor to chloromethyl nitrile oxide).

  • C5 Source: 4-Chlorophenylacetylene (dipolarophile).

Note: Reversing the synthons (i.e., reacting 4-chlorobenzaldehyde oxime with propargyl chloride) would erroneously yield the regioisomer 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole.

Mechanism A 2-Chloroacetaldehyde Oxime B Hydroximoyl Chloride Intermediate A->B NCS, DMF 0°C to RT C Chloromethyl Nitrile Oxide (In Situ) B->C NaHCO3 -HCl E 3-(Chloromethyl)-5- (4-chlorophenyl)isoxazole C->E + Dipolarophile [3+2] Cycloaddition F Furoxan Dimer (Side Product) C->F Dimerization (if excess CNO) D 4-Chlorophenylacetylene (Dipolarophile) D->E

Fig 1. Mechanistic pathway for the regioselective synthesis of the target isoxazole.

Reaction Optimization & Quantitative Data

Nitrile oxides are highly reactive and prone to rapid dimerization, forming inactive furoxan byproducts. To maximize the yield of the target isoxazole, the chloromethyl nitrile oxide must be generated in situ from the corresponding hydroximoyl chloride using a mild base. The choice of base and solvent dictates the steady-state concentration of the nitrile oxide; a lower concentration favors the bimolecular cycloaddition over dimerization.

Table 1: Optimization of Base and Solvent for [3+2] Cycloaddition

EntryBase (1.5 eq)SolventTemp (°C)Yield (%)Furoxan Byproduct (%)Rationale / Observation
1Et₃NDCM0 to RT4535Strong base causes rapid CNO generation; high dimerization.
2Et₃NDMF0 to RT5228Polar solvent slightly improves cycloaddition rate.
3Na₂CO₃DMFRT6812Moderate base strength reduces dimerization.
4NaHCO₃EtOAcRT78<5Mild base provides slow CNO release; good yield[2].
5 NaHCO₃ DMF RT 85 <2 Optimal homogeneity and controlled CNO release.

Data represents isolated yields after silica gel chromatography.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of intermediate stages before proceeding.

Materials & Reagents
  • 2-Chloroacetaldehyde oxime: 1.0 equiv (10.0 mmol, 935 mg)

  • N-Chlorosuccinimide (NCS): 1.05 equiv (10.5 mmol, 1.40 g)

  • 4-Chlorophenylacetylene: 1.1 equiv (11.0 mmol, 1.50 g)

  • Sodium bicarbonate (NaHCO₃): 1.5 equiv (15.0 mmol, 1.26 g)

  • HCl (4M in 1,4-dioxane): 0.1 equiv (1.0 mmol, 250 µL)

  • N,N-Dimethylformamide (DMF): Anhydrous, 20 mL

Step-by-Step Methodology

Step 1: Synthesis of the Hydroximoyl Chloride Intermediate

  • Charge a flame-dried 100 mL round-bottom flask with 2-chloroacetaldehyde oxime (935 mg) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add NCS (1.40 g) portionwise over 5 minutes.

  • Critical Initiation: Add 250 µL of 4M HCl in 1,4-dioxane[2].

    • Causality: The chlorination of oximes by NCS requires an electrophilic chlorine species, which is generated exponentially faster in the presence of a catalytic acid.

    • Self-Validation: The reaction mixture will transition from colorless to a distinct pale yellow within 15-30 minutes, confirming the formation of the hydroximoyl chloride.

  • Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1) to ensure complete consumption of the starting oxime.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition 6. Cool the reaction mixture back to 0 °C. 7. Add 4-chlorophenylacetylene (1.50 g) in one portion. 8. Add solid NaHCO₃ (1.26 g) slowly over 10 minutes.

  • Causality: Slow addition of a mild, heterogeneous base like NaHCO₃ ensures a controlled, trickle-release of the highly reactive chloromethyl nitrile oxide, virtually eliminating furoxan dimerization.
  • Allow the reaction to warm to room temperature and stir for 12 hours.
  • Self-Validation: Effervescence (CO₂ gas evolution) will be observed initially, indicating the neutralization of HCl and the generation of the nitrile oxide.

Step 3: Workup and Purification 10. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 11. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 12. DMF Removal: Wash the combined organic layers with saturated aqueous NaCl (brine) (5 × 50 mL).

  • Causality: DMF is highly miscible with water but partitions slightly into EtOAc. Five consecutive brine washes are strictly required to pull all residual DMF into the aqueous phase, preventing co-elution during chromatography.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5 to 90:10).

  • Isolate the target This compound as a white to off-white solid.

    Workflow Step1 1. Oxime Chlorination (NCS, DMF, 0°C, cat. HCl) Step2 2. Dipolarophile Addition (4-Chlorophenylacetylene) Step1->Step2 Step3 3. Base Addition & Cycloaddition (NaHCO3, RT, 12h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc/H2O Extraction, 5x Brine Wash) Step3->Step4 Step5 5. Purification (Silica Gel Column Chromatography) Step4->Step5 Step6 Pure 3-(Chloromethyl)-5- (4-chlorophenyl)isoxazole Step5->Step6

    Fig 2. Step-by-step experimental workflow for the 1,3-dipolar cycloaddition.

References
  • [2] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC - nih.gov

  • [1] 4-(Chloromethyl)-3,5-dimethylisoxazole | 19788-37-5 | Benchchem - benchchem.com

Sources

[3+2] cycloaddition protocols for 5-(4-chlorophenyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 5-(4-chlorophenyl)isoxazole , a critical pharmacophore in medicinal chemistry (e.g., for antitubulin and analgesic agents). It focuses on [3+2] cycloaddition protocols , specifically addressing the challenge of regioselectivity to ensure the 5-aryl isomer is obtained over the 3-aryl congener.

Strategic Analysis & Mechanistic Grounding

The synthesis of 3-unsubstituted-5-arylisoxazoles presents a unique regiochemical challenge. The standard [3+2] cycloaddition of a nitrile oxide (dipole) and an alkyne (dipolarophile) typically yields a 3,5-disubstituted isoxazole. To achieve the specific 5-(4-chlorophenyl)isoxazole target (where C3 is unsubstituted), the dipole must be Formonitrile Oxide (HCNO) —the equivalent of fulminic acid.

  • The Challenge: Fulminic acid (HCNO) is thermodynamically unstable and prone to explosive polymerization. It cannot be stored and must be generated in situ.

  • The Solution: The "Direct [3+2] Protocol" utilizes the in situ generation of HCNO from formaldoxime via a hydroximoyl chloride intermediate.

  • Alternative Pathway: For industrial scalability where [3+2] strictness is less critical, the "Enaminone Hetero-Annulation" (a stepwise [3+2] assembly) provides superior yields and safety profiles.

Protocol A: Direct [3+2] Cycloaddition (The HCNO Route)

Best for: Mechanistic studies, small-scale library generation, and strict adherence to [3+2] concerted mechanism.

Principle: Formaldoxime is chlorinated to form formohydroximoyl chloride. Base-mediated dehydrohalogenation generates the transient HCNO dipole, which undergoes a concerted [3+2] cycloaddition with 4-chlorophenylacetylene.

Reagents:

  • Precursor: Formaldoxime (generated from Formaldehyde + Hydroxylamine).[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS).

  • Base: Triethylamine (Et₃N).

  • Dipolarophile: 4-Chlorophenylacetylene.

  • Solvent: DMF or CH₂Cl₂/Water biphasic system.

Step-by-Step Methodology:

  • Preparation of Formaldoxime (Stock Solution):

    • Dissolve paraformaldehyde (1 eq) and hydroxylamine hydrochloride (1.1 eq) in water.

    • Adjust pH to ~5-6 with sodium acetate. Stir at room temperature for 2 hours until clear.

    • Extract with ether or use directly if using a biphasic protocol.

  • Generation of Formohydroximoyl Chloride:

    • To the formaldoxime solution in DMF (0.5 M), add NCS (1.1 eq) portion-wise at 0°C.

    • Critical Control Point: Maintain temperature <10°C to prevent decomposition. Stir for 1 hour. The solution now contains Cl-CH=N-OH.

  • [3+2] Cycloaddition:

    • Add 4-chlorophenylacetylene (1.0 eq) to the reaction vessel.

    • Add Triethylamine (1.2 eq) dissolved in DMF dropwise over 30 minutes.

    • Mechanism:[2] Et₃N eliminates HCl, releasing HCNO. The alkyne traps the HCNO immediately.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Pour mixture into ice-water. Extract with Ethyl Acetate (3x).[3]

    • Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). 5-substituted isoxazoles typically elute after the starting alkyne but before bis-isoxazole byproducts.

Protocol B: Enaminone Hetero-Annulation (The Robust Route)

Best for: High-yield synthesis, scale-up, and avoiding explosive intermediates.

Principle: Although technically a condensation-cyclization, this method assembles the [C-C-C + N-O] fragments in a [3+2] fashion. It guarantees the 5-aryl regiochemistry because the nucleophilic nitrogen of hydroxylamine attacks the hard electrophile (carbonyl) first, followed by cyclization on the soft electrophile (Michael acceptor).

Reagents:

  • 4-Chloroacetophenone.[4]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Hydroxylamine Hydrochloride (NH₂OH·HCl).

  • Ethanol (EtOH).[3]

Step-by-Step Methodology:

  • Enaminone Formation:

    • Mix 4-chloroacetophenone (10 mmol) and DMF-DMA (12 mmol) in a round-bottom flask.

    • Reflux for 6–8 hours. Monitor TLC for the disappearance of the ketone.

    • Evaporate excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate: 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Add Hydroxylamine Hydrochloride (12 mmol).

    • Reflux for 2–4 hours.

    • Observation: The reaction usually turns from yellow/orange to pale yellow.

  • Isolation:

    • Cool to room temperature. The product often crystallizes directly.

    • Filter the solid.[3] If no precipitate, remove solvent and recrystallize from EtOH/Water.

Data Presentation & Comparison

Table 1: Comparison of Synthetic Methodologies

FeatureProtocol A: HCNO [3+2]Protocol B: Enaminone Annulation
Regioselectivity High (5-Aryl dominant)Exclusive (5-Aryl)
Yield Moderate (55–65%)High (85–95%)
Safety Profile Low (HCNO is explosive)High (Standard reagents)
Atom Economy GoodLower (Loss of Me₂NH)
Reaction Time 12–16 Hours8–10 Hours
Key Impurity Furoxan (HCNO dimer)Unreacted enaminone

Visualized Workflows

Figure 1: Mechanistic Pathway for HCNO [3+2] Cycloaddition

G Formaldoxime Formaldoxime (H2C=NOH) Chlorooxime Formohydroximoyl Chloride (Cl-CH=NOH) Formaldoxime->Chlorooxime + NCS (Chlorination) HCNO Formonitrile Oxide (HCNO) *Transient Dipole* Chlorooxime->HCNO + Et3N (- HCl) Transition Concerted Transition State HCNO->Transition + Alkyne Alkyne 4-Chlorophenyl- acetylene Alkyne->Transition Product 5-(4-Chlorophenyl) isoxazole Transition->Product [3+2] Cycloaddition

Caption: Concerted generation of the unstable HCNO dipole and its trapping by the alkyne to form the isoxazole core.

Figure 2: Decision Matrix for Protocol Selection

Workflow Start Start: Synthesis of 5-(4-Cl-Ph)isoxazole Q1 Is strict [3+2] mechanism required (e.g., for mechanistic study)? Start->Q1 PathA Route A: HCNO Cycloaddition Q1->PathA Yes PathB Route B: Enaminone Annulation Q1->PathB No (Priority: Yield/Scale) StepA1 Generate Formaldoxime PathA->StepA1 StepB1 React Ketone with DMF-DMA PathB->StepB1 StepA2 In situ Chlorination (NCS) StepA1->StepA2 StepA3 Trap with Alkyne StepA2->StepA3 Result Purified Product (>98% Purity) StepA3->Result StepB2 Isolate Enaminone StepB1->StepB2 StepB3 Cyclize with NH2OH StepB2->StepB3 StepB3->Result

Caption: Operational workflow to select the optimal synthetic route based on experimental requirements.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

  • Liu, K.C., et al. (1977). Synthesis of 5-substituted isoxazoles. Journal of Organic Chemistry. Link

  • Organic Syntheses. (2014). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole (General Isoxazole Protocols). Org. Synth. 2014, 91, 172-184. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles. Link

  • Navarrete-Vazquez, G., et al. (2010). Synthesis and pharmacological evaluation of 5-aryl-isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Utilizing 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole as an Alkylating Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The compound 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole is a highly privileged electrophilic building block utilized extensively in medicinal chemistry. Its primary application lies in appending the lipophilic 5-(4-chlorophenyl)isoxazole pharmacophore to various core scaffolds via


 alkylation. This structural motif is a hallmark of several classes of therapeutics, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists designed for the treatment of metabolic syndrome, dyslipidemia, and type 2 diabetes[1]. Furthermore, it has been successfully employed in the synthesis of monoamine oxidase inhibitors for neurological disorders[2] and 11-beta-HSD-1 inhibitors[3].

Mechanistic Causality: The reactivity of this compound is driven by the highly electrophilic nature of the benzylic-like chloromethyl carbon. The adjacent isoxazole ring acts as an electron-withdrawing group via induction, significantly lowering the activation energy required for nucleophilic attack. Because the system is prone to


 displacement rather than 

(due to the instability of the primary carbocation), the reaction rate and success are highly dependent on the nucleophilicity of the attacking species, the choice of base, and the solvent environment.

Physicochemical Properties & Reaction Optimization

Understanding the physical properties and baseline reaction parameters is critical for designing scalable and high-yielding syntheses. The table below summarizes the core properties and optimized conditions for different classes of nucleophiles.

Table 1: Physicochemical Properties and Optimized Alkylation Parameters

ParameterO-Alkylation (Phenols)S-Alkylation (Thiols)N-Alkylation (Amines)
Target Bond Formed Aryl Ether (C-O)Thioether (C-S)Alkylamine (C-N)
Preferred Base


DIPEA or

Preferred Solvent Acetonitrile (MeCN)DMFDMF or THF
Temperature Room Temp to 60°C0°C to Room Temp60°C to 80°C
Reaction Time 12 – 18 hours2 – 4 hours18 – 24 hours
Yield Expectation 75 – 90%85 – 95%60 – 80%

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time without relying solely on post-reaction analytics.

Protocol A: O-Alkylation of Phenols (Synthesis of Aryl Ethers)

Causality & Design: Phenols are moderately strong nucleophiles only when fully deprotonated. Cesium carbonate (


) is specifically selected over potassium carbonate (

) because the larger ionic radius of the

ion results in a looser ion pair with the phenoxide anion. This creates a "naked," highly reactive nucleophile, significantly accelerating the

reaction and minimizing unwanted side reactions[4]. Acetonitrile is chosen as the solvent because it provides sufficient polarity to dissolve the reactants while being significantly easier to remove during aqueous workup compared to DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenol derivative (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes.
    
    • Validation Checkpoint: A visual shift in the solution (often turning pale yellow or deepening in color) confirms the successful formation of the phenoxide anion.

  • Alkylation: Add this compound (1.1 eq) dropwise if in solution, or portion-wise if solid.

    • Causality: Gradual addition prevents localized high concentrations of the electrophile, reducing the risk of polyalkylation in complex substrates.

  • Reaction Execution: Stir the mixture at room temperature for 12–18 hours.

    • Validation Checkpoint: Monitor via TLC (typically 20% EtOAc in Hexanes). The reaction is complete when the phenol starting material spot (often UV active and stains with

      
      ) is entirely consumed, replaced by a higher 
      
      
      
      product spot.
  • Workup: Quench the reaction by adding distilled water (equal volume to MeCN). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine to remove residual salts and polar impurities, then dry over anhydrous

    
    .
    
  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: S-Alkylation of Thiols

Causality & Design: Thiols are inherently stronger nucleophiles than phenols due to the high polarizability of the sulfur atom. Therefore, a milder base like


 is entirely sufficient for deprotonation. DMF is utilized to stabilize the transition state of the rapid 

displacement. The reaction is initiated at 0°C to suppress the oxidative dimerization of thiols into disulfides.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol derivative (1.0 eq) in anhydrous DMF (0.2 M) under a strict argon or nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Add finely powdered

    
     (1.5 eq). Stir for 15 minutes.
    
  • Alkylation: Slowly add this compound (1.05 eq).

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Perform an Ellman’s reagent (DTNB) test on a micro-aliquot. The absence of a bright yellow color confirms the complete consumption of free thiols, validating reaction completion.

  • Workup: Dilute the mixture with a large excess of water (5x volume of DMF) to crash out the product or extract with EtOAc.

    • Causality: Extensive washing of the organic layer with a 5% aqueous LiCl solution is critical here to completely partition the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization or chromatography.
    

Graphical Workflows and Biological Pathways

SyntheticWorkflow Step1 Preparation Dissolve Nucleophile in MeCN or DMF Step2 Deprotonation Add Cs2CO3 or K2CO3 Stir 30 min Step1->Step2 Step3 Alkylation Add 3-(chloromethyl)-5- (4-chlorophenyl)isoxazole Step2->Step3 Step4 Monitoring TLC / LC-MS Analysis Step3->Step4 Step5 Workup Aq. Quench & Extraction Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Workflow for SN2 alkylation using this compound.

PPARPathway Ligand Isoxazole-Based PPAR Agonist Receptor PPAR (α/γ/δ) Nuclear Receptor Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Activation RXR RXR Heterodimerization Complex->RXR Recruits DNA PPRE Binding (DNA Response Element) RXR->DNA Translocates Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Up/Downregulates

Mechanism of action for PPAR agonists synthesized via isoxazole alkylation.

References

  • Title: NL1025961C2 - Compounds that modulate par activity and methods for their preparation.
  • Title: WO1997031906A1 - Isoxazole derivatives.
  • Title: AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1.
  • Title: NL1025961C2 - Selective O-alkylation using a base such as cesium carbonate.

Sources

Procedure for amination of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amination Protocols for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

Executive Summary & Chemical Context

This technical guide details the procedure for converting This compound (referred to herein as Compound 1 ) into its corresponding amine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for oxazolidinone antibiotics, antifungal agents, and kinase inhibitors.

Compound 1 possesses a highly reactive electrophilic center at the 3-chloromethyl position. The adjacent isoxazole ring acts as an electron-withdrawing heteroaromatic system, activating the methylene chloride toward


 nucleophilic attack. However, this reactivity also necessitates strict control over reaction conditions to prevent dimerization (formation of bis-isoxazolyl amines) or ring degradation.

Scope of Protocols:

  • Protocol A (Direct Alkylation): For the synthesis of secondary and tertiary amines.

  • Protocol B (Gabriel Synthesis): For the synthesis of the primary amine (

    
    ) to avoid over-alkylation.
    

Retrosynthetic Logic & Pathway Selection

The choice of amination strategy depends entirely on the degree of substitution required on the nitrogen atom.

  • Direct Displacement (Route A): Ideal for secondary amines (e.g., morpholine, piperazine) where the nucleophile is sterically hindered or less prone to multiple alkylations.

  • Protected Displacement (Route B): Mandatory for generating the primary amine. Direct reaction with ammonia often results in a mixture of primary, secondary, and tertiary amines due to the enhanced nucleophilicity of the product amine relative to ammonia.

ReactionPathways Start 3-(chloromethyl)-5- (4-chlorophenyl)isoxazole (Compound 1) Decision Target Product? Start->Decision RouteA Route A: Direct Alkylation Decision->RouteA Sec/Tert Amine RouteB Route B: Gabriel Synthesis Decision->RouteB Primary Amine SecAmine Secondary/Tertiary Amine Derivatives RouteA->SecAmine HNR2 / K2CO3 / MeCN PrimAmine Primary Amine (-NH2) RouteB->PrimAmine 1. K-Phthalimide 2. N2H4

Figure 1: Decision matrix for selecting the appropriate amination strategy based on the target moiety.

Protocol A: Direct Amination (Secondary/Tertiary Amines)[1]

This protocol is optimized for reacting Compound 1 with cyclic amines (e.g., morpholine, pyrrolidine) or acyclic secondary amines.[1]

Mechanism: Classical


 Substitution.
Key Reagent:  Potassium Iodide (KI) is used as a Finkelstein catalyst to generate the more reactive iodide intermediate in situ.
Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary Amine (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Compound 1 (1.0 mmol) in dry Acetonitrile (5 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes.
    
    • Why? This pre-mix allows the base to neutralize any potential HCl salts in the amine starting material and initiates the Cl-to-I exchange.

  • Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar spot (amine product) will appear.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KCl). Wash the cake with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (

      
      ) to remove DMF/residual salts.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Validation: Recrystallize from Ethanol or purify via silica gel chromatography (DCM:MeOH gradient) if necessary.[1]

Table 1: Solvent & Base Optimization Matrix

SolventBaseTemp (°C)YieldNotes
Acetonitrile

Reflux (82)High Preferred.[1] Easy workup; salts precipitate out.
DMF

60-80HighHarder to remove solvent; use for low-solubility amines.
THFTEAReflux (66)ModerateTEA can be harder to remove than inorganic bases.[1]

Protocol B: Gabriel Synthesis (Primary Amine)[1]

To synthesize 3-(aminomethyl)-5-(4-chlorophenyl)isoxazole , direct amination with ammonia is discouraged due to poly-alkylation. The Gabriel synthesis provides a protected route that guarantees a primary amine.[4]

Phase 1: Phthalimide Alkylation
  • Dissolution: Dissolve Compound 1 (1.0 eq) in dry DMF (0.2 M concentration).

  • Reagent Addition: Add Potassium Phthalimide (1.1 eq).

    • Note: Potassium phthalimide is commercially available and preferred over generating it in situ.

  • Reaction: Heat to 90°C for 3–5 hours.

    • Observation: The reaction mixture will become a thick suspension as KCl precipitates.

  • Pre-Workup: Pour the mixture into ice-cold water. The phthalimide intermediate usually precipitates as a solid. Filter, wash with water, and dry.

Phase 2: Hydrazinolysis (Deprotection)
  • Suspension: Suspend the phthalimide intermediate from Phase 1 in Ethanol (0.1 M).

  • Cleavage: Add Hydrazine Hydrate (

    
    ) (3.0 eq).
    
  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[2][3][5][6][7] Hydrazine attacks the phthalimide carbonyls, releasing the primary amine and forming insoluble phthalhydrazide.

  • Isolation:

    • Cool the mixture. A white precipitate (phthalhydrazide) will form.

    • Crucial Step: Acidify with 2N HCl to pH 2. This dissolves the product amine (as the HCl salt) and keeps the byproduct precipitated.

    • Filter off the white solid.

    • Basify the filtrate with 2N NaOH (to pH 10) and extract with DCM (

      
      ).[1]
      
    • Dry organic layers (

      
      ) and concentrate to yield the primary amine.
      

Analytical Validation (Self-Correcting Checks)

To ensure the protocol was successful, verify the following spectral signatures.

  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Isoxazole Proton: Look for a singlet around

      
       6.5 – 6.9 ppm . This confirms the ring is intact.
      
    • Methylene Linker (

      
      ):
      
      • Starting Material (

        
        ):  Singlet at 
        
        
        
        4.6 ppm.
      • Product (

        
        ):  Shift upfield to 
        
        
        
        3.5 – 3.8 ppm
        .
  • Mass Spectrometry (ESI):

    • Expect the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).
      
    • Direct Alkylation products often show

      
       corresponding to the loss of Cl and addition of the amine mass.
      

Troubleshooting & Safety

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Check TLC: Is Starting Material Remaining? Problem->Check1 Action1 Add 0.5 eq KI (Finkelstein) Increase Temp to 80°C Check1->Action1 Yes Check2 Check NMR: Isoxazole H signal missing? Check1->Check2 No (Complex mixture) Action2 Ring Opening occurred. Base too strong (avoid NaOH). Switch to K2CO3/MeCN. Check2->Action2 Yes

Figure 2: Troubleshooting logic flow for common reaction failures.

Safety Warning:

  • Genotoxicity: 3-(chloromethyl)isoxazoles are alkylating agents and potential genotoxins.[1] Handle with double gloves and work in a fume hood.

  • Hydrazine: Hydrazine hydrate is highly toxic and unstable. Use appropriate PPE.

References

  • Connect Journals.Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine.

    
    /THF).
    
    
  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (Validation of nucleophilic substitution on 3-chloromethyl-5-phenylisoxazole).

  • Master Organic Chemistry. The Gabriel Synthesis. (Mechanistic grounding for primary amine synthesis).

  • Enamine. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. (Reference for handling 3-chloromethyl vs 5-chloromethyl isoxazole reactivity).

Sources

Application Note: Optimized Reaction Conditions for the O-Alkylation of Phenols with Chloromethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals.

Introduction

The isoxazole ring is a privileged pharmacophore and a highly versatile bioisostere for amide bonds and aromatic rings in medicinal chemistry. Coupling phenolic nucleophiles with chloromethyl isoxazoles (e.g., 3-(chloromethyl)-5-methylisoxazole) via an


 O-alkylation is a robust method for generating aryloxymethyl isoxazole linkages. These structural motifs are prevalent in various biologically active molecules, including 1[1] and 2[2]. This application note details the mechanistic rationale, optimized parameters, and a self-validating experimental protocol for this critical transformation.

Mechanistic Rationale and Parameter Selection

The coupling proceeds via a classic 3[3]. However, the heteroaromatic nature of the isoxazole ring imparts unique reactivity to the adjacent chloromethyl group, requiring specific condition tuning.

  • Electrophile Reactivity: The chloromethyl group on an isoxazole ring exhibits enhanced electrophilicity, akin to a benzylic or allylic chloride. The adjacent

    
    -system of the isoxazole stabilizes the transition state during the 
    
    
    
    displacement, allowing the reaction to proceed under relatively mild conditions to afford the corresponding 4[4].
  • Base Selection: The choice of base is dictated by the pKa of the phenol (typically ~10). Mild inorganic bases such as Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) are preferred over strong bases like Sodium Hydride (
    
    
    )[2]. Strong bases can lead to unwanted side reactions, including premature hydrolysis of the primary chloride if trace moisture is present.
  • Solvent Effects: Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are optimal[2]. DMF effectively solvates the alkali metal cations (

    
     or 
    
    
    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
  • Additives: For sterically hindered phenols, the addition of a crown ether, such as1[1], selectively chelates the potassium ion, drastically accelerating the reaction rate by maximizing the solubility and reactivity of the phenoxide.

Reaction Workflow

Workflow A Phenol Substrate B Base (K2CO3) Deprotonation A->B C Phenoxide Intermediate B->C - H+ E SN2 Substitution (DMF, 60°C) C->E D Chloromethyl Isoxazole (Electrophile) D->E F O-Alkylated Isoxazole E->F - Cl-

Workflow for the SN2 O-alkylation of phenols with chloromethyl isoxazoles.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, based on aggregated literature and patent data for standard phenol couplings.

EntryBase (Equivalents)SolventTemperatureAdditiveYield (%)Mechanistic Observation
1

(2.0 eq)
Acetone56°C (Reflux)None65%Moderate rate; incomplete conversion due to lower solvent polarity.
2

(2.0 eq)
DMF60°CNone82%Clean conversion; optimal balance of solubility and nucleophilicity.
3

(3.0 eq)
DMF60°C18-Crown-6 (cat.)91%Accelerated rate; crown ether chelates

, maximizing phenoxide reactivity.
4

(1.5 eq)
MeCN80°CNone88%Excellent for sterically hindered phenols due to the larger, softer

counterion.
5

(1.2 eq)
THF0°C to RTNone75%Fast reaction, but highly moisture-sensitive; prone to electrophile hydrolysis.

Standardized Experimental Protocol

Objective: Synthesis of 3-(phenoxymethyl)-5-methylisoxazole (Standard Model Reaction).

Materials:

  • Phenol (1.0 equivalent, 10.0 mmol)

  • 3-(Chloromethyl)-5-methylisoxazole (1.1 equivalents, 11.0 mmol)

  • Anhydrous Potassium Carbonate (

    
    , 325 mesh) (2.0 equivalents, 20.0 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Optional: 18-Crown-6 (0.1 equivalents, 1.0 mmol)

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • To an oven-dried, argon-purged 100 mL round-bottom flask, add the Phenol (10.0 mmol) and Anhydrous DMF (15 mL).

    • Add the finely powdered Anhydrous

      
       (20.0 mmol) in one portion.
      
    • Causality Check: Finely powdered base increases the surface area for the heterogeneous deprotonation step. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion. The solution may adopt a slight yellow tint.

  • Electrophile Addition:

    • Dissolve the 3-(chloromethyl)-5-methylisoxazole (11.0 mmol) in the remaining 5 mL of Anhydrous DMF.

    • Add this solution dropwise to the reaction mixture over 10 minutes using a syringe.

    • Causality Check: Dropwise addition prevents localized high concentrations of the electrophile, minimizing potential dimerization or side reactions.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and 1 using an oil bath[1].

    • Stir vigorously for 4 to 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the phenol spot and the emergence of a less polar UV-active product spot validate the reaction's progress.

  • Quenching and Workup:

    • Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

    • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Critical Step: Wash the combined organic extracts with water (

      
       mL) followed by saturated brine (50 mL). Causality: DMF is highly miscible with water; multiple aqueous washes are strictly required to partition the DMF out of the organic phase to prevent contamination during concentration.
      
  • Purification:

    • Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ), filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes) to afford the pure O-alkylated isoxazole.

References

  • Title: 5-(Chloromethyl)
  • Source: Google Patents (CA2526897A1)
  • Source: Moscow Innovation Cluster (US 20040220147)
  • Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)

Sources

Application Note: One-Pot Synthesis of 3-Chloromethyl-5-Aryl Isoxazoles via In Situ Nitrile Oxide [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloromethyl-5-aryl isoxazole scaffold is a highly versatile electrophilic building block in medicinal chemistry, frequently utilized for late-stage functionalization via nucleophilic substitution (e.g., Williamson ether synthesis, amination). Synthesizing this core efficiently requires bypassing the isolation of unstable intermediates. This application note details a robust, self-validating one-pot protocol utilizing a 1,3-dipolar cycloaddition between an in situ-generated chloroacetonitrile oxide and a terminal aryl alkyne.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on understanding the kinetic competition between desired pathways and degradation. The one-pot approach is not merely a convenience; it is a chemical necessity dictated by the transient nature of nitrile oxides [1].

The reaction proceeds via three distinct, causally linked stages:

  • Electrophilic Chlorination: Chloroacetaldoxime is treated with N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). NCS is chosen over chlorine gas because it provides a controlled, steady-state release of electrophilic chlorine, preventing over-chlorination of the oxime.

  • Dehydrohalogenation (Dipole Generation): The resulting 2-chloro-N-hydroxyacetimidoyl chloride undergoes dehydrohalogenation upon the addition of a mild base (e.g., KHCO

    
    ). The choice of a mild base is critical. Strong organic bases like triethylamine (Et
    
    
    
    N) generate the nitrile oxide too rapidly, leading to its dimerization into an unreactive furoxan (1,2,5-oxadiazole-2-oxide) byproduct [2].
  • [3+2] Cycloaddition: The in situ-generated chloroacetonitrile oxide (the 1,3-dipole) reacts with a terminal aryl alkyne (the dipolarophile). The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the dipole's LUMO and the dipolarophile's HOMO. The terminal carbon of the alkyne, being more electron-rich, attacks the electrophilic carbon of the nitrile oxide, yielding the 5-aryl isomer exclusively (>99:1 regioselectivity) [3].

Mechanism Oxime Chloroacetaldoxime Cl-CH2-CH=NOH Imidoyl Imidoyl Chloride Cl-CH2-C(Cl)=NOH Oxime->Imidoyl NCS, DMF - Succinimide Dipole Nitrile Oxide Cl-CH2-C≡N⁺-O⁻ Imidoyl->Dipole Base (KHCO3) - HCl Product Target Isoxazole 3-Chloromethyl-5-aryl isoxazole Dipole->Product + Aryl Alkyne [3+2] Cycloaddition Furoxan Byproduct Furoxan Dimer Dipole->Furoxan Dimerization (If alkyne is absent)

Figure 1: Mechanistic pathway highlighting nitrile oxide generation and the competing dimerization.

Experimental Protocol: Self-Validating One-Pot Workflow

Every robust protocol must act as a self-validating system where visual and thermal cues confirm reaction progress.

Reagents & Equipment
  • Substrates: Chloroacetaldoxime (1.0 equiv), Terminal Aryl Alkyne (1.2 equiv).

  • Reagents: N-Chlorosuccinimide (NCS, 1.05 equiv), Potassium bicarbonate (KHCO

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous DMF.

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, temperature probe, argon balloon.

Step-by-Step Methodology
  • Initiation of Chlorination: Dissolve chloroacetaldoxime (10 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Controlled NCS Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Causality check: The reaction is slightly exothermic. Maintaining the temperature below 10 °C prevents thermal degradation of the forming imidoyl chloride. Stir at room temperature for 2 hours.

  • Dipolarophile Introduction: Add the terminal aryl alkyne (12 mmol) in one portion to the reaction mixture.

  • Slow Dipole Generation: Add KHCO

    
     (20 mmol) portion-wise. Causality check: Effervescence (CO
    
    
    
    gas evolution) serves as a visual validation that dehydrohalogenation is occurring.
  • Cycloaddition: Heat the reaction mixture to 40 °C and stir for 12 hours.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

Workflow A 1. Chlorination Chloroacetaldoxime + NCS (DMF, 0 to 25°C) B 2. Dipole Generation Add Aryl Alkyne + Mild Base (KHCO3) A->B C 3. Cycloaddition [3+2] Reaction (40°C, 12h) B->C D 4. Isolation Aq. Workup & Chromatography C->D

Figure 2: Operational workflow for the one-pot synthesis of 3-chloromethyl-5-aryl isoxazoles.

Quantitative Data & Reaction Optimization

To demonstrate the empirical grounding of this protocol, the following table summarizes the optimization data for the synthesis of 3-chloromethyl-5-phenylisoxazole. The data clearly illustrates why KHCO


 in DMF is the superior system.
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Regiomeric Ratio (5-aryl : 4-aryl)
1DCMEt

N
252445>95:5
2DMFEt

N
251862>95:5
3 DMF KHCO

40 12 88 >99:1
4THFNa

CO

60125590:10

Table 1: Optimization of base and solvent conditions. Entry 3 represents the validated protocol parameters. Et


N (Entries 1 & 2) caused significant furoxan dimerization, reducing the overall yield.

Analytical Validation (Self-Validating Checks)

To ensure trustworthiness and reproducibility, the isolated product must be validated against the following analytical benchmarks:

  • TLC Monitoring: The target isoxazole is highly UV-active (254 nm) due to the extended conjugation between the aryl ring and the isoxazole core. It typically runs faster (higher

    
    ) than the highly polar oxime starting material.
    
  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    Regiochemistry is definitively confirmed by
    
    
    H NMR. The diagnostic C4-H proton of the isoxazole ring appears as a sharp, distinct singlet at
    
    
    6.5–6.8 ppm
    . The electrophilic -CH
    
    
    Cl protons
    appear as a sharp singlet at
    
    
    4.6–4.8 ppm
    . The absence of a C5-H signal (which would appear further downfield at >8.0 ppm) confirms the absolute >99:1 regioselectivity favoring the 5-aryl isomer.

References

  • Milišiūnaitė, V., et al. "Synthesis of Pyrazolo pyrano oxazoles" (Section: 1,3-dipolar cycloaddition reaction of nitrile oxides). Encyclopedia.pub, 2023. Available at: [Link]

  • Roscales, S.; Plumet, J. "Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides." Heterocycles, 2019, 99, 725–744. Available at:[Link]

  • Jasiński, R. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules, 2023, 28(6), 2507. Available at:[Link]

Application Note: Functionalization of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole for High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3,5-disubstituted isoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to impart metabolic stability, enhance lipophilicity, and provide critical hydrogen-bond acceptor interactions[1]. Specifically, the 5-(4-chlorophenyl)isoxazole motif is a recurring structural element in several classes of bioactive molecules, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists, COX-2 inhibitors, and GABA-A receptor modulators[2].

For combinatorial chemistry and high-throughput library generation, 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole serves as a highly versatile, late-stage electrophilic building block. The chloromethyl group at the C3 position is highly activated toward bimolecular nucleophilic substitution (


) due to the adjacent electron-withdrawing isoxazole ring. This application note details validated, self-correcting protocols for the divergent functionalization of this core scaffold via amination, thioetherification, and click chemistry, enabling the rapid generation of diverse, drug-like compound libraries[3].

Physicochemical Properties & Reactivity Profile

A thorough understanding of the building block's physical and chemical properties is fundamental to designing robust high-throughput workflows. The electron-deficient nature of the isoxazole ring enhances the electrophilicity of the methylene carbon, but it also necessitates careful selection of basic conditions to prevent unwanted ring-opening side reactions.

PropertyValue / DescriptionImpact on Library Generation
Molecular Formula

Standard mass for LC/MS tracking ([M+H]+ 228.0).
Molecular Weight 228.07 g/mol Low molecular weight allows for significant downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Electrophilicity High (Activated primary chloride)Readily undergoes

displacement with amines, thiols, and azides.
Base Sensitivity ModerateSusceptible to deprotonation at C4 or ring cleavage under strongly basic conditions (e.g.,

,

at elevated temperatures).

Workflow for Library Generation

The following diagram illustrates the divergent synthetic pathways utilized to generate three distinct target classes from the central isoxazole core.

G Core 3-(Chloromethyl)-5- (4-chlorophenyl)isoxazole Amination Amination (SN2) + 1°/2° Amines Core->Amination DIPEA, KI, DMF Thioether Thioetherification + Thiols Core->Thioether K2CO3, MeCN Azidation Azidation + NaN3 Core->Azidation DMF, 80°C TargetA Isoxazole-Amine Library Amination->TargetA TargetB Isoxazole-Thioether Library Thioether->TargetB TargetC Triazole-Isoxazole Library (CuAAC) Azidation->TargetC Alkynes, Cu(I)

Workflow for this compound diversification.

Experimental Protocols

The following methodologies are designed as self-validating systems for 96-well plate formats, ensuring high fidelity across automated synthesis platforms[4].

Protocol A: High-Throughput Parallel Amination

Scientific Causality: Direct displacement of the chloride by sterically hindered secondary amines can be sluggish. The addition of Potassium Iodide (KI) facilitates a Finkelstein reaction, generating a highly reactive alkyl iodide intermediate in situ. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: To a 2 mL glass vial (or 96-well deep-well plate), add this compound (0.1 mmol, 1.0 eq) and KI (0.01 mmol, 0.1 eq).

  • Solvent & Base: Add 0.5 mL of anhydrous DMF, followed by DIPEA (0.2 mmol, 2.0 eq).

  • Nucleophile Addition: Dispense the target amine (0.12 mmol, 1.2 eq) into the reaction mixture.

  • Reaction: Seal the vessel and agitate at 60 °C for 12 hours.

  • Validation & Workup: Monitor completion via LC/MS (disappearance of m/z 228). Quench with water (1 mL) and extract with Ethyl Acetate (3 x 1 mL). Evaporate the organic layer under a nitrogen stream.

Protocol B: Mild Thioetherification

Scientific Causality: Thiols are exceptionally strong nucleophiles, allowing the reaction to proceed at room temperature. Potassium Carbonate (


) is selected as a mild, heterogeneous base. Stronger bases (like Sodium Hydride) are strictly avoided to prevent base-catalyzed fragmentation of the isoxazole ring.

Step-by-Step Methodology:

  • Preparation: Add the core isoxazole (0.1 mmol, 1.0 eq) and finely powdered

    
     (0.15 mmol, 1.5 eq) to the reaction vessel.
    
  • Solvent & Nucleophile: Suspend in 0.5 mL of anhydrous Acetonitrile (MeCN) and add the target thiol (0.11 mmol, 1.1 eq).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4 hours.

  • Validation & Workup: Filter the suspension to remove inorganic salts. Wash the resin/filter with MeCN (0.5 mL) and concentrate the filtrate in vacuo.

Protocol C: Azidation and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Scientific Causality: The conversion of the chloromethyl group to an azide provides a stable, isolable intermediate. For the subsequent "Click" reaction, Copper(II) Sulfate is reduced in situ by Sodium Ascorbate to generate the catalytically active Cu(I) species. This method prevents the oxidative homocoupling of alkynes (Glaser coupling) that often plagues reactions utilizing pre-formed Cu(I) salts in the presence of trace oxygen.

Step-by-Step Methodology:

  • Azidation: React the core isoxazole (0.1 mmol, 1.0 eq) with Sodium Azide (

    
    , 0.15 mmol, 1.5 eq) in DMF (0.5 mL) at 80 °C for 2 hours. Cool to room temperature.
    
  • CuAAC Setup: To the crude azide solution, add the terminal alkyne (0.11 mmol, 1.1 eq).

  • Catalyst Generation: Add a freshly prepared aqueous solution of

    
     (0.005 mmol, 0.05 eq) and Sodium Ascorbate (0.01 mmol, 0.1 eq).
    
  • Reaction: Stir at room temperature for 6 hours.

  • Validation & Workup: Dilute with saturated aqueous ammonium chloride (

    
    ) to sequester copper salts, extract with Dichloromethane (DCM), and concentrate.
    

Data Presentation: High-Throughput Yields

The table below summarizes the average isolated yields and optimal conditions across a 96-member validation library utilizing the protocols described above.

Reaction ClassRepresentative Nucleophile / Coupling PartnerCatalyst / AdditiveTemp (°C)Time (h)Avg. Yield (%)Purity (LC/MS)
Amination (1°) Benzylamine, IsobutylamineKI (10 mol%)601282 - 88%> 95%
Amination (2°) Morpholine, PiperidineKI (10 mol%)601275 - 84%> 92%
Thioetherification Thiophenol, EthanethiolNoneRT489 - 94%> 96%
CuAAC (Click) Phenylacetylene, Propargyl alcohol

/ Na-Ascorbate
RT678 - 85%> 90%

Mechanistic Insights & Troubleshooting

  • Isoxazole Ring Stability: The N-O bond of the isoxazole ring is the most labile point of the scaffold. Exposure to strong reducing agents (e.g.,

    
    , catalytic hydrogenation with Pd/C) will result in reductive cleavage, yielding a 
    
    
    
    -enamino ketone. If downstream reduction of functional groups is required, mild reagents such as
    
    
    or chemoselective transfer hydrogenation must be utilized.
  • Competing Elimination: When utilizing highly sterically hindered amines (e.g., diisopropylamine) under extended heating, trace amounts of elimination products may be observed. If elimination competes with substitution, switching the solvent from DMF to a less polar solvent like THF, or lowering the temperature while increasing KI loading, will restore the

    
     pathway dominance.
    

References

  • Chalyk, B., et al. "A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes." Journal of Organic Chemistry, 2019. 1

  • "Compounds that modulate par activity and methods for their preparation." Google Patents. 2

  • "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity." ACS Omega, 2022. 3

  • "Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction." ACS Combinatorial Science, 2008. 4

Sources

Preparation of isoxazolyl-methyl ethers from 3-chloromethyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic architecture for coupling 3-chloromethyl isoxazoles with oxygen nucleophiles (phenols and aliphatic alcohols) to form isoxazolyl-methyl ethers. These motifs are critical pharmacophores in modern drug discovery, often serving as bioisosteres for benzyl ethers with improved metabolic stability and solubility profiles.

Unlike generic alkylation protocols, this note addresses the specific reactivity profile of the isoxazole ring system, providing a robust, scalable workflow that minimizes side reactions such as ring cleavage or elimination.

Strategic Introduction: The Electrophilic Scaffold

The 3-chloromethyl isoxazole moiety presents a unique electrophilic center. The isoxazole ring acts as an electron-withdrawing group (EWG), significantly activating the exocyclic methylene carbon toward nucleophilic attack (


). However, this activation also makes the system sensitive to base-mediated degradation (e.g., ring opening via deprotonation at C-4 if not substituted, or general base hydrolysis).

Key Chemical Challenges:

  • Reactivity Balance: The chloride is a moderate leaving group. Enhancing reactivity without triggering elimination requires precise solvent/base tuning.

  • Regioselectivity: While O-alkylation is thermodynamically favored for phenols, ambient nucleophiles (e.g., amino-alcohols) require chemoselective control.

Mechanistic Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (


).[1] The process involves the generation of a reactive alkoxide or phenoxide species which attacks the 

orbital of the C-Cl bond.

Figure 1: Reaction Mechanism & Transition State

G Substrate 3-Chloromethyl isoxazole TS Transition State [R-O---CH2---Cl]‡ Substrate->TS Base Base (Deprotonation) Int_Alkoxide Active Nucleophile (R-O⁻ M⁺) Base->Int_Alkoxide Nucleophile Alcohol/Phenol (R-OH) Nucleophile->Int_Alkoxide Base activates Int_Alkoxide->TS Backside Attack Product Isoxazolyl-methyl Ether TS->Product Inversion (N/A for achiral) Byproduct Salt (MCl) TS->Byproduct

Caption: Concerted


 mechanism showing activation of the nucleophile followed by displacement of the chloride leaving group.

Critical Reaction Parameters

The success of this synthesis relies on the "Triangle of Conditions": Base Strength , Solvent Polarity , and Temperature .

Base Selection Matrix

The


 of the conjugate acid dictates the choice of base.
Nucleophile TypeExample

(approx)
Recommended BaseRationale
Phenols 4-Methoxyphenol10

or

Mild bases prevent ring degradation; Cesium ("Cesium Effect") improves solubility in organic solvents.
Primary Alcohols Benzyl alcohol16

or

Strong base required to generate alkoxide; must be anhydrous to prevent hydrolysis.
Acid Sensitive Complex scaffoldsVar.

/ AgOTf
Silver-mediated halide abstraction promotes

-like character under neutral conditions (Specialized).
Solvent Systems
  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant dissociates ion pairs, enhancing nucleophilicity. Warning: Difficult to remove; requires aqueous workup.

  • Acetonitrile (MeCN): Excellent for reflux conditions (

    
    ). Easier to remove than DMF.
    
  • Acetone: Used with Finkelstein conditions (adding KI) to generate the more reactive iodide in situ.

Master Protocols

Protocol A: Synthesis with Phenolic Nucleophiles (Standard)

Best for: Creating aryl-isoxazolyl ethers.

Reagents:

  • 3-Chloromethyl-5-methylisoxazole (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Catalytic additive

  • Solvent: DMF or Acetonitrile (0.5 M concentration)

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask, dissolve the phenol (1.1 equiv) in DMF. Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of phenoxide).
    
  • Addition: Add 3-chloromethyl-5-methylisoxazole (1.0 equiv) in one portion.

  • Catalysis: Add KI (10 mol%). Note: This converts the alkyl chloride to a transient, highly reactive alkyl iodide.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/LC-MS.

    • Typical time: 2–6 hours.[2]

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hex/EtOAc).

Protocol B: Synthesis with Aliphatic Alcohols (High Reactivity)

Best for: Alkyl-isoxazolyl ethers where the nucleophile is less acidic.

Reagents:

  • 3-Chloromethyl-5-methylisoxazole (1.0 equiv)

  • Aliphatic Alcohol (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Workflow:

  • Preparation: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add the alcohol (1.2 equiv). Evolution of

    
     gas will occur. Stir for 30 min at 0°C 
    
    
    
    RT.
  • Coupling: Cool back to 0°C. Add 3-chloromethyl-5-methylisoxazole (1.0 equiv) dropwise (dissolved in minimal THF).

  • Reaction: Allow to warm to RT. If sluggish, heat to mild reflux (60°C).

  • Quench: Carefully quench with Sat.

    
     solution at 0°C.
    
  • Workup: Extract with Ether or EtOAc. Dry and concentrate.

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

Workflow Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Phenol Phenol (Ar-OH) Type->Phenol Alcohol Aliphatic Alcohol (R-OH) Type->Alcohol RouteA Protocol A: Weak Base (K2CO3) Polar Solvent (DMF/MeCN) Temp: 60-80°C Phenol->RouteA RouteB Protocol B: Strong Base (NaH) Aprotic Solvent (THF) Temp: 0°C to RT Alcohol->RouteB AddKI Add 10% KI Catalyst (Finkelstein) RouteA->AddKI Optional Acceleration

Caption: Operational logic for selecting the appropriate synthesis route based on nucleophile acidity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor leaving group ability.Add 10-20 mol% NaI or KI to generate the reactive iodide in situ. Increase temp to 90°C.
Hydrolysis Product (Alcohol) Wet solvent or hygroscopic base.Use anhydrous DMF (molecular sieves). Flame dry

before use.
Elimination Byproducts Base too strong or temp too high.Switch from NaH to

. Lower reaction temperature.
Isoxazole Ring Cleavage Nucleophilic attack at C-5 or N-O bond cleavage.Avoid strong nucleophiles like hydroxides (

). Maintain pH < 12.

Safety & Handling

  • Vesicant Hazard: 3-chloromethyl isoxazoles are potential alkylating agents.[3] They can cause severe skin irritation and sensitization. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Runaway Reaction: The reaction of NaH with alcohols produces Hydrogen gas. Ensure proper venting to prevent pressure buildup.

References

  • Williamson, A. W. (1850).[1][4] "Theory of Aetherification."[5] Philosophical Magazine, 37, 350–356. Link (Foundational Chemistry).

  • Gadzhily, R. A., et al. (2010). "Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles." Russian Journal of Organic Chemistry.
  • Kulchitsky, V. A., et al. (2015).[2][6] "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Chemistry of Heterocyclic Compounds. Link (Specific protocol for chloromethyl isoxazole ethers).

  • BenchChem Application Note. "Nucleophilic Substitution Reactions at the Hydroxymethyl Group." Link (General substitution protocols).

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Link (Mechanistic grounding).

Sources

Troubleshooting & Optimization

Improving yield of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole Synthesis

Executive Summary: The "Yield Trap"

If you are currently synthesizing this compound using propargyl chloride and achieving yields below 50%, you are likely experiencing the "volatility/dimerization trap."[1]

The Solution: The industry-standard method for high-purity/high-yield synthesis of this specific scaffold is NOT the direct cycloaddition with propargyl chloride.[1] Instead, the "Alcohol-First" Strategy (using propargyl alcohol followed by chlorination) consistently delivers overall yields of 75–90% compared to the erratic 30–55% of the direct route.

This guide details both the optimized Direct Route (for speed) and the Recommended Two-Step Route (for yield).

Module 1: Critical Control Points & Mechanism

To improve yield, you must control the concentration of the Nitrile Oxide intermediate. High concentrations favor dimerization (furoxan formation) over the desired cycloaddition.

Pathway Analysis

ReactionPathway Oxime 4-Chlorobenzaldehyde Oxime Chloro Hydroximoyl Chloride Oxime->Chloro NCS/DMF NitOx Nitrile Oxide (Dipole) Chloro->NitOx Base (Slow Add) Furoxan Furoxan Dimer (DEAD END) NitOx->Furoxan High Conc. (Fast Add) PropAlc + Propargyl Alcohol (Recommended) NitOx->PropAlc High Regioselectivity PropCl + Propargyl Chloride (Traditional) NitOx->PropCl Lower Yield IsoAlc Isoxazole-Methanol Intermediate PropAlc->IsoAlc Target Target: This compound PropCl->Target IsoAlc->Target SOCl2

Figure 1: Reaction pathways showing the "Alcohol-First" route (Green) vs. the Direct route (Grey) and the Dimerization risk (Red).[1]

Module 2: Recommended Protocols

Protocol A: The "Alcohol-First" Strategy (High Yield)

Best for: Scale-up, high purity requirements, and avoiding lachrymators.[1]

Phase 1: Cycloaddition

  • Reagents: 4-chlorobenzohydroximoyl chloride (1.0 eq), Propargyl Alcohol (1.2 eq), TEA (1.1 eq), DCM (

    
    ).
    
  • Procedure: Dissolve hydroximoyl chloride and propargyl alcohol in DCM. Add TEA dropwise over 2 hours at

    
    .
    
  • Result: Formation of [5-(4-chlorophenyl)isoxazol-3-yl]methanol.

  • Why: Propargyl alcohol is less volatile than propargyl chloride and electronically favors the 3,5-regioisomer more strongly, reducing waste.

Phase 2: Chlorination

  • Reagents: Isoxazole-methanol intermediate, Thionyl Chloride (

    
    , 2.0 eq), DCM or Toluene.
    
  • Procedure: Dissolve intermediate in DCM. Add

    
     dropwise at 
    
    
    
    , then reflux for 2 hours.
  • Workup: Quench with saturated

    
    . Extract.
    
  • Yield: Typically 85–92% for this step; ~75% Overall .

Protocol B: The Direct Route (Optimization)

Best for: Quick screening or if thionyl chloride is unavailable.

  • Reagents: 4-chlorobenzohydroximoyl chloride, Propargyl Chloride (3.0 eq - Excess is critical),

    
     (solid) or TEA (slow addition).
    
  • Critical Change: Do NOT use 1.0 equivalent of propargyl chloride. Because it is volatile and acts as the solvent trap, use a large excess (3–5 eq) or use it as a co-solvent.

  • Procedure:

    • Dissolve hydroximoyl chloride and propargyl chloride in Toluene (better thermal control than DCM).

    • Add solid

      
       (weak base strategy) and stir at room temperature for 24–48 hours.
      
    • Alternative: If using TEA, use a syringe pump to add TEA over 4–6 hours.

  • Yield: Expect 45–60% .

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) Dimerization: Nitrile oxide concentration was too high.[1]Dilute: Increase solvent volume by 2x. Slow Down: Add base (TEA) over 4+ hours or switch to solid

for slow release.
Sticky/Gummy Solid Furoxan Contamination: The dimer byproduct is often an oil/gum that prevents crystallization.Purification: Recrystallize from Ethanol/Water (8:2). The isoxazole crystallizes; the furoxan oil stays in the mother liquor.
Regioisomer Mix Wrong Temperature: High temps (

) during addition reduce regioselectivity.
Cool Down: Perform the addition at

. Only heat to reflux after the base addition is complete to drive conversion.
Incomplete Reaction Propargyl Chloride Loss: It evaporated (bp 57°C) before reacting.Sealed Vessel: Run in a sealed tube at

or switch to Protocol A (Propargyl Alcohol, bp 113°C).
Frequently Asked Questions

Q: Can I generate the nitrile oxide in situ directly from the aldehyde oxime using bleach (NaOCl)? A: Yes. This is the "Green" route.

  • Protocol: Dissolve oxime and propargyl alcohol in DCM.[2] Add aqueous NaOCl (bleach) dropwise at

    
    . The NaOCl oxidizes the oxime to the nitrile oxide in situ.
    
  • Warning: This works poorly with propargyl chloride because the hypochlorite can react with the alkyl chloride. Use the Alcohol Route if using bleach.

Q: Why is the 3,5-isomer favored over the 3,4-isomer? A: Sterics and Electronics. The 4-chlorophenyl group on the dipole is bulky, and the terminal carbon of the alkyne is less hindered. Electronically, the HOMO of the dipole interacts with the LUMO of the dipolarophile to favor the 3,5-substitution pattern.

Q: Is there a catalyst to improve the rate? A: Unlike azide-alkyne "click" chemistry which uses Copper(I), nitrile oxide cycloadditions are generally thermal. However, using Magnesium alkoxides or performing the reaction on water ("on-water" chemistry) has been shown to accelerate the rate due to hydrophobic effects.

References

  • BenchChem. (2025).[3] One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles and Derivatives: Application Notes.Link

  • Kondrashov, E. V., & Shatokhina, N. S. (2019).[4] Simple One-Pot Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloro-1-propene.[1][4][5][6] Chemistry of Heterocyclic Compounds.[5][7][8] Link

  • Tang, S., et al. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

  • Organic Syntheses. 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[1] Org.[7][8][9] Synth. 1984, 62, 136. Link

Sources

Avoiding regioselectivity issues in 3,5-disubstituted isoxazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Ticket ID: ISOX-35-REGIO-CTRL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "3,5-Selectivity" Challenge

In the synthesis of 3,5-disubstituted isoxazoles, the primary challenge is avoiding the formation of the competitive 3,4-regioisomer. While the standard thermal [3+2] cycloaddition of nitrile oxides and alkynes generally favors the 3,5-isomer due to steric hindrance, this selectivity is not absolute. Electronic factors (e.g., electron-deficient alkynes) or high reaction temperatures can erode this preference, leading to difficult-to-separate mixtures.

This guide provides three validated workflows to guarantee regio-integrity, moving from standard optimization to catalytic enforcement.

Module 1: The Standard Protocol (Thermal [3+2])

Best for: Routine synthesis with sterically distinct substrates.

The classical Huisgen cycloaddition involves the in situ generation of a nitrile oxide from an aldoxime, which is then trapped by an alkyne.

The Protocol (One-Pot Chloramine-T Method)

Avoids the instability of isolated nitrile oxides.

  • Precursor: Dissolve Aldoxime (1.0 equiv) in EtOH/H₂O (1:1).

  • Oxidation: Add Chloramine-T (1.1 equiv) and stir at RT for 5-10 min.

    • Mechanism:[1][2][3][4][5][6][7] Forms the hydroximinoyl chloride (nitrile oxide precursor).

  • Cycloaddition: Add Alkyne (1.2 equiv) and mild base (e.g., NaHCO₃ or Et₃N).

  • Reaction: Heat to 40–60°C for 2–4 hours.

Regiocontrol Check:

  • Why it works: The oxygen of the nitrile oxide dipole is sterically demanding. It prefers to attack the more substituted carbon of the alkyne, placing the substituent at the 5-position.

  • Risk Factor: If the alkyne is small (e.g., methyl propiolate) or the dipole is electronically perturbed, 3,4-isomer formation increases.

Module 2: The "Click" Upgrade (Catalytic Enforcement)

Best for: Substrates showing poor regioselectivity or low reactivity.

Just as CuAAC "clicks" azides to triazoles, Copper(I) can catalyze the formation of isoxazoles with high 3,5-regioselectivity, effectively overriding minor electronic mismatches.

The Protocol (Cu(I)-Catalyzed)

Based on findings by Tang et al. and recent Cu-acetylide mechanistic studies.

ReagentEquivalentsRole
Terminal Alkyne 1.0Substrate
Hydroximinoyl Chloride 1.2Nitrile Oxide Precursor
CuI (Copper Iodide) 0.05 (5 mol%)Catalyst
Et₃N (Triethylamine) 3.0Base (HCl scavenger + Acetylide formation)
Solvent THF or DCMMedium

Step-by-Step:

  • Dissolve alkyne and hydroximinoyl chloride in THF under inert atmosphere (N₂).

  • Add Et₃N.[3][8] The mixture may warm slightly as the nitrile oxide is generated in situ.

  • Add CuI.[3] Stir at Room Temperature (RT) for 6–12 hours.

  • Workup: Quench with saturated NH₄Cl (removes Copper), extract with EtOAc.

Senior Scientist Note: The presence of Copper(I) facilitates the formation of a copper acetylide intermediate, which reacts with the nitrile oxide in a stepwise or pseudo-concerted manner that strictly enforces the 3,5-substitution pattern, virtually eliminating the 3,4-isomer.

Module 3: The "Green" Alternative (Alkyl Nitrite)

Best for: Metal-free synthesis, high-throughput medicinal chemistry.

Using alkyl nitrites (like t-butyl nitrite) allows for the direct conversion of aldehydes or aldoximes to isoxazoles without chlorinated intermediates.

Protocol:

  • Combine Aldoxime (1 equiv) and Alkyne (1.2 equiv) in Ethyl Methyl Ketone (EMK).

  • Add Isoamyl Nitrite or t-Butyl Nitrite (2.0 equiv).

  • Heat to 65°C.

  • Result: The alkyl nitrite acts as a clean oxidant. This method has been reported to yield 3,5-isoxazoles with >95:5 regioselectivity due to the specific transition state energetics in this solvent system.

Troubleshooting & FAQs

Q1: I am seeing a ~15% impurity of the 3,4-isomer. How do I remove it?

  • Diagnosis: You are likely relying solely on thermal control with an electron-poor alkyne.

  • Fix: Switch to Module 2 (Cu-Catalysis) . The metal catalyst lowers the activation energy for the 3,5-pathway specifically, making the 3,4-pathway kinetically inaccessible at room temperature.

Q2: My reaction turns black and yields are low.

  • Diagnosis: Nitrile oxide dimerization (furoxan formation). This happens when the dipole is generated too fast relative to the cycloaddition.

  • Fix: Use Slow Addition . Add the base (Et₃N) via syringe pump over 1 hour to the mixture of Alkyne + Hydroximinoyl Chloride. This keeps the steady-state concentration of nitrile oxide low, favoring reaction with the alkyne over itself.

Q3: Can I make 3,5-isoxazoles from ynones instead?

  • Answer: Yes. The reaction of

    
    -alkynic ketones (ynones) with hydroxylamine hydrochloride is a robust alternative.
    
  • Critical Control Point: pH. Perform the reaction in Ethanol/Water with Sodium Acetate (pH ~5-6) .

    • Mechanism:[1][2][3][4][5][6][7] Hydroxylamine attacks the carbonyl (forming an oxime) followed by 5-endo-dig cyclization. This guarantees the 3,5-pattern (R-C3, R'-C5).

    • Warning: Strong basic conditions (NaOH) can sometimes promote Michael addition first, potentially altering selectivity or causing degradation.

Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanistic divergence that enforces regioselectivity.

Isoxazole_Regiocontrol Start Start: Aldehyde/Oxime + Alkyne Method_Thermal Method A: Thermal [3+2] (NCS/Base) Start->Method_Thermal Standard Substrates Method_Catalytic Method B: Cu(I) Catalysis (Click-like) Start->Method_Catalytic High Precision Required Method_Ynone Method C: Ynone Condensation (Alternative Route) Start->Method_Ynone If [3+2] Fails Inter_NO Intermediate: Nitrile Oxide Dipole Method_Thermal->Inter_NO Inter_Cu Intermediate: Cu-Acetylide Species Method_Catalytic->Inter_Cu Prod_Pure Product: Pure 3,5-Isoxazole Method_Ynone->Prod_Pure Via Oxime Cyclization TS_Steric TS: Steric Control (Major 3,5 / Minor 3,4) Inter_NO->TS_Steric Cycloaddition TS_Metal TS: Metal-Templated (Exclusive 3,5) Inter_Cu->TS_Metal Templation Prod_Mix Product: Mixture (Purification Needed) TS_Steric->Prod_Mix Electronic Mismatch TS_Steric->Prod_Pure Steric Bulk TS_Metal->Prod_Pure >98% Selectivity

Caption: Decision tree for isoxazole synthesis. Thermal routes rely on sterics (risk of mixtures), while Copper catalysis and Ynone condensation enforce mechanistic regiocontrol.

References

  • Himo, F., et al. (2005). Fundamental Reaction Mechanism of the [3+2] Cycloaddition of Nitrile Oxides to Alkynes: A DFT Study. Journal of the American Chemical Society. Link

  • Tang, S., et al. (2009).[5] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Link

  • Kadam, K. S., et al. (2016).[7] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[7] Synthesis.[2][3][7][8][9][10][11][12] Link

  • Liu, H. L., et al. (2014).[4] One-Pot Three-Component Synthesis of 3,5-Disubstituted Isoxazoles by a Coupling-Cyclocondensation Sequence. Heterocycles.[3][12][13] Link

Sources

Purification of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

Executive Summary

You are attempting to purify This compound . This compound is a functionalized heterocyclic intermediate, likely synthesized via a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne.

Chemist-to-Chemist Assessment: This molecule presents two specific challenges:

  • Stability: The 3-chloromethyl group (

    
    ) is an electrophilic alkyl halide attached to a heteroaromatic ring.[1] It is susceptible to hydrolysis (converting to the alcohol) or nucleophilic attack if the stationary phase is too acidic or if the residence time is too long.
    
  • Regioisomer Separation: Depending on your synthesis route, you may have the 3,4-substituted isomer as a contaminant. These isomers often have very similar

    
     values ($ \Delta \text{R}_f < 0.05 $).
    

This guide provides a validated workflow to maximize yield and purity.

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing the column, perform these checks to define your separation parameters.

Solubility Check
  • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.

  • Poor Solvents: Hexanes, Pentane.

  • Action: If your crude is >500 mg and poorly soluble in Hexane/DCM mixtures, use Dry Loading (see Protocol Step 3). Liquid loading with pure DCM often causes "band broadening" or "streaking" because the solvent is too strong.

TLC Optimization

Run TLC plates (Silica Gel


) using the following solvent systems. Target an 

of 0.25 – 0.35 for the product.
Solvent System (v/v)PurposeExpected Outcome
10% EtOAc in Hexanes Standard ScreeningProduct likely runs

.[1] Good starting point.
100% Toluene Isomer SeparationPro Tip: Aromatic solvents often separate 3,5- vs 3,4-regioisomers better than EtOAc due to

-

stacking interactions.[1]
DCM / Hexane (1:1) Alternative SelectivityUse if EtOAc causes co-elution of polar impurities.

Critical Warning: Do NOT use Methanol (MeOH) in your mobile phase. The chloromethyl group can undergo nucleophilic substitution to form the methyl ether (


), especially on slightly acidic silica.

Part 2: The Chromatography Protocol

Step 1: Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).

  • Acidity Check: If your compound showed decomposition (new spots at baseline) during TLC, the silica is too acidic.

    • Fix: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes to neutralize surface silanols.

Step 2: Column Packing

Use the Slurry Method for best resolution.

  • Calculate silica amount: Use a 30:1 to 50:1 ratio (Silica mass : Crude mass).

  • Slurry silica in 100% Hexanes (or the starting non-polar solvent).

  • Pour into the column and pack under air pressure. Ensure the sand bed is flat.

Step 3: Sample Loading (Dry Load Recommended)

For this specific isoxazole, dry loading is superior to avoid solvent effects.

  • Dissolve crude in minimal DCM.

  • Add Celite 545 or Silica (10x mass of crude).

  • Rotovap to dryness until a free-flowing powder remains.

  • Pour powder onto the column sand bed and cover with a second layer of sand.

Step 4: Elution Gradient

Do not run isocratic (single solvent) immediately. Use a gradient to sharpen bands.

Volume (CV = Column Volume)Solvent CompositionGoal
1 - 2 CV 100% HexanesFlush non-polar impurities (e.g., unreacted alkynes/dimers).[1]
3 - 6 CV 2% EtOAc in HexanesBegin moving the product.
7 - 15 CV 5% to 10% EtOAc in HexanesElute Product. Collect small fractions.
Final Wash 20% EtOAc in HexanesFlush remaining polar byproducts (e.g., oximes).

Part 3: Troubleshooting & FAQs

Q1: I see two spots very close together on TLC. Which is my product?

A: In [3+2] cycloadditions, the 3,5-disubstituted isoxazole (your target) is typically less polar (higher


) than the 3,4-isomer.
  • Why? The dipole moment of the 3,5-isomer is generally lower due to the vector cancellation of the substituents, whereas the 3,4-isomer has a larger net dipole.

  • Confirmation: Isolate a small fraction of the "top" spot and run NMR. The proton on the isoxazole ring (C4-H) is diagnostic.[1]

Q2: My product yield is low, and I see a baseline spot that wasn't there before.

A: You likely hydrolyzed the chloromethyl group to the alcohol (


).
  • Cause: Silica gel is naturally acidic (pH ~5-6).[1] Long residence time + moisture = hydrolysis.

  • Solution:

    • Run the column faster (Flash Chromatography).

    • Use Neutral Alumina instead of Silica.

    • Add 0.5%

      
       to the mobile phase (buffer the system).
      
Q3: The compound streaks/tails significantly.

A: This usually indicates the presence of the unreacted oxime precursor or acidic impurities.

  • Fix: Perform an aqueous workup before the column. Wash the organic crude with 0.5M NaOH (cold) to remove oximes/phenols, then dry over

    
    .
    

Part 4: Decision Logic (Workflow)

The following diagram outlines the decision process for purifying this specific isoxazole class.

PurificationLogic Start Crude this compound TLC Run TLC (10% EtOAc/Hex) Start->TLC CheckRf Check Rf & Stability TLC->CheckRf GoodSep Rf ~0.3, Single Spot CheckRf->GoodSep Clean Decomp Decomposition (Baseline trail) CheckRf->Decomp Unstable CoElution Co-elution (Isomers) CheckRf->CoElution Overlapping StandardCol Standard Flash Column (Hex/EtOAc Gradient) GoodSep->StandardCol NeutralCol Neutralize Silica (1% Et3N) or Switch to Alumina Decomp->NeutralCol TolueneCol Switch Solvent: 100% Toluene or DCM/Hex CoElution->TolueneCol DryLoad Dry Load on Celite/Silica StandardCol->DryLoad NeutralCol->DryLoad TolueneCol->DryLoad RunCol Run Column & Collect Fractions DryLoad->RunCol

Caption: Decision matrix for optimizing stationary and mobile phases based on TLC diagnostics.

References

  • Tang, S., et al. (2009).[2] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985.

    • Relevance: Establishes the standard regioselectivity and polarity differences between 3,5- and 3,4-isomers in cycloadditions.
  • BenchChem Technical Support. "Purification of 4-(Chloromethyl)benzoyl Chloride Derivatives."

    • Relevance: Provides specific handling protocols for the reactive chloromethyl functionality on silica gel.
  • Liu, K., et al. (2013). "Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." Journal of Organic Chemistry, 78, 10404.

    • Relevance: Validates the solubility profiles and chrom

Sources

Minimizing side reactions during nucleophilic attack on chloromethyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving chloromethyl isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions with this versatile heterocyclic scaffold. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to minimize common side reactions and optimize your synthetic outcomes.

The chloromethyl group attached to the isoxazole ring is a potent electrophile, readily undergoing SN2 reactions. However, the inherent chemical nature of both the isoxazole ring and various nucleophiles can lead to a range of undesired side reactions. This guide will address these challenges in a direct question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the nucleophilic attack on chloromethyl isoxazoles.

Problem 1: My reaction with a phenol or alcohol nucleophile is giving a mixture of N- and O-alkylated products, with low selectivity.

Question: I'm trying to synthesize an isoxazole ether by reacting a 5-chloromethylisoxazole with a substituted phenol, but I'm getting a significant amount of the undesired N-alkylated product. How can I improve the O-alkylation selectivity?

Underlying Cause: This is a classic case of competition between two nucleophilic sites on the ambident phenoxide anion. The outcome of N- versus O-alkylation is a delicate balance of several factors, including the counter-ion, solvent, and the hardness/softness of the electrophile and nucleophilic centers.[1][2] According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, harder electrophiles tend to react with the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[2]

Strategic Solutions:

  • Choice of Base and Solvent: The nature of the ion pair between the phenoxide and the counter-ion is critical.

    • For O-Alkylation (Desired for Phenols): Use a non-polar, aprotic solvent like Toluene or THF with a strong base that forms a tight ion pair, such as Sodium Hydride (NaH). The tight ion pair increases the steric hindrance around the nitrogen, favoring attack from the more accessible oxygen.

    • For N-Alkylation (If desired for other ambident nucleophiles): Use a polar, aprotic solvent like DMF or DMSO with a base that leads to a "naked" or solvent-separated anion (e.g., using Potassium Carbonate with 18-crown-6).[3][4] This enhances the nucleophilicity of the more electronegative atom.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for achieving high selectivity and yield in heterocyclic alkylation.[3][5][6][7] A quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) ferries the deprotonated nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs. This often favors one reaction pathway over the other.

Protocol for Selective O-Alkylation using PTC:

  • To a stirred solution of the phenol (1.0 equiv.) and 3-R-5-(chloromethyl)isoxazole (1.1 equiv.) in Toluene (10 mL/mmol of phenol), add powdered Potassium Carbonate (K₂CO₃, 2.0 equiv.) and Tetrabutylammonium Bromide (TBAB, 0.1 equiv.).

  • Heat the mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with Toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired O-alkylated product.

ConditionBaseSolventCatalystTypical Outcome
Favors O-Alkylation NaHToluene / THFNoneGood selectivity
Favors O-Alkylation K₂CO₃TolueneTBAB (PTC)Excellent selectivity & yield
Favors N-Alkylation K₂CO₃DMF18-Crown-6Good selectivity
Problem 2: My reaction is sluggish, and upon forcing conditions (high heat), I see decomposition of the isoxazole ring.

Question: My nucleophile is not very reactive, so I tried heating my reaction to 120 °C in DMF with potassium carbonate. My starting material was consumed, but my yield of the desired product is very low, and I see multiple unidentifiable spots on my TLC plate. What is happening?

Underlying Cause: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond.[8][9] This bond is susceptible to cleavage under certain conditions, particularly with strong bases at elevated temperatures.[8][10] The presence of electron-withdrawing groups on the ring can exacerbate this instability. Ring-opening leads to a complex mixture of degradation products.[8][10]

Strategic Solutions:

  • Activate the Electrophile, Not Just the Conditions: Instead of increasing the temperature, convert the chloromethyl group to a better leaving group. Adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture will generate the more reactive iodomethyl isoxazole in situ via the Finkelstein reaction. This allows the reaction to proceed at a much lower temperature (often room temperature to 40 °C).

  • Milder Base Selection: Switch from strong bases like hydroxides or alkoxides to milder inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or an organic base like Diisopropylethylamine (DIPEA). These are generally less likely to induce ring-opening.[5]

  • Optimize Solvent Choice: While polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions, they can also promote decomposition at high temperatures. Consider less aggressive solvents like Acetonitrile (MeCN) or Acetone, especially when using the iodide catalyst strategy.

// Reactants Reactants [label="Chloromethyl Isoxazole\n+ Nucleophile (Nu-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Main Pathway Desired_Product [label="Desired Sₙ2 Product\n(Isoxazole-CH₂-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Side_Reaction_1 [label="Competing Alkylation\n(e.g., N- vs O-alkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reaction_2 [label="Ring Opening\n(Strong Base / Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Reactants -> Desired_Product [label=" Mild Conditions\n Correct Stoichiometry"]; Reactants -> Side_Reaction_1 [label=" Ambident\n Nucleophile"]; Reactants -> Side_Reaction_2 [label=" Harsh\n Conditions"]; Base -> Reactants; } Caption: Key reaction pathways in nucleophilic substitution on chloromethyl isoxazoles.

Problem 3: My primary amine nucleophile is giving significant amounts of a di-alkylated product.

Question: I am reacting 5-chloromethylisoxazole with methylamine to make the secondary amine, but I am getting a substantial amount of the tertiary amine (bis-alkylation). How can I prevent this over-alkylation?

Underlying Cause: The product of the initial reaction, a secondary amine, is often as nucleophilic, or even more so, than the starting primary amine. This allows it to compete effectively for the remaining chloromethyl isoxazole, leading to the formation of a tertiary amine by-product.

Strategic Solutions:

  • Stoichiometry Control: The simplest approach is to use a large excess of the primary amine nucleophile (e.g., 5-10 equivalents). This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the product amine, statistically favoring the mono-alkylation product. This is most practical when the amine is inexpensive and has a low boiling point for easy removal post-reaction.

  • Protecting Group Strategy: If using a large excess of the amine is not feasible, consider a protection/deprotection strategy. For example, react the chloromethyl isoxazole with a protected amine equivalent, such as an N-Boc or N-Cbz protected amino acid, followed by deprotection. This ensures only a single substitution occurs.

Protocol for Mono-Alkylation using Amine Excess:

  • Cool a solution of the primary amine (10 equiv.) in a suitable solvent like Ethanol or THF to 0 °C.

  • Slowly add a solution of the 3-R-5-(chloromethyl)isoxazole (1.0 equiv.) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting electrophile is consumed, concentrate the reaction mixture under reduced pressure to remove the excess amine and solvent.

  • Take up the residue in a solvent like Ethyl Acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any amine salts.

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance on the nucleophile or the isoxazole ring affect the reaction? A1: Steric hindrance plays a significant role.[11][12][13] A bulky nucleophile will react more slowly than a smaller one, potentially requiring more forcing conditions which could lead to decomposition.[11][12] Similarly, bulky substituents on the isoxazole ring, particularly at the 3- or 4-positions, can hinder the approach of the nucleophile to the chloromethyl group at the 5-position, slowing the reaction rate.[14][15] In some cases, this can be used to an advantage to control selectivity if other reactive sites are present.

Q2: Are there any other common side reactions I should be aware of? A2: Yes. With very strong, sterically hindered bases like potassium tert-butoxide, you may observe elimination (E2) to form a methylene-isoxazole, though this is generally less common than substitution. Additionally, some highly functionalized isoxazoles can undergo rearrangements or ring-opening under electrophilic conditions, for example with strong Lewis acids or halogenating agents.[16][17][18]

Q3: Can I use microwave-assisted synthesis for these reactions? A3: Absolutely. Microwave irradiation can be highly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[8] This can be particularly useful for less reactive nucleophiles. However, it is crucial to carefully control the temperature to avoid the decomposition issues mentioned in Problem 2. Start with a lower temperature (e.g., 80-100 °C) and gradually increase if necessary.

// Nodes Start [label="Reaction Start:\nNucleophilic Attack on\nChloromethyl Isoxazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Yield [label="Low Yield or\nComplex Mixture?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Selectivity [label="Mixture of Isomers?\n(e.g., N- vs O-alkylation)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Overalkylation [label="Di-alkylation with\nPrimary Amine?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Decomp [label="Potential Ring Decomposition.\nACTION:\n1. Lower Temperature\n2. Add catalytic NaI\n3. Use milder base (K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Selectivity [label="Ambident Nucleophile Issue.\nACTION:\n1. Change solvent polarity\n2. Use Phase-Transfer Catalyst\n3. Alter counter-ion (Na⁺ vs K⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Overalkylation [label="Product is too reactive.\nACTION:\n1. Use large excess of amine\n2. Use protecting group strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Success [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Yield; Check_Yield -> Check_Selectivity [label="No"]; Check_Yield -> Sol_Decomp [label="Yes"];

Check_Selectivity -> Check_Overalkylation [label="No"]; Check_Selectivity -> Sol_Selectivity [label="Yes"];

Check_Overalkylation -> Success [label="No"]; Check_Overalkylation -> Sol_Overalkylation [label="Yes"];

Sol_Decomp -> Start [label="Re-run Experiment"]; Sol_Selectivity -> Start [label="Re-run Experiment"]; Sol_Overalkylation -> Start [label="Re-run Experiment"];

} Caption: A troubleshooting flowchart for common issues.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics.
  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate.
  • Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications.
  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. PubMed.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Isoxazole. Wikipedia.
  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI.
  • Ring-Opening Fluorination of Isoxazoles. ResearchGate.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Thieme.
  • Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of Chemical Information and Modeling.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega.
  • How to minimize side products of this reaction. Reddit.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A.
  • effect of steric hindrance on nucleophiles. Reddit.
  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate.
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update.

Sources

Stability of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile but sensitive building block. Here, we address common challenges related to its stability, particularly under basic conditions, and provide practical troubleshooting strategies and validated protocols to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns are twofold, stemming from two distinct reactive sites within the molecule:

  • The Chloromethyl Group: The chloromethyl group at the 3-position is a reactive electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including basic reagents.

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain conditions, particularly in the presence of strong bases, leading to ring-opening and the formation of undesired byproducts.[1][2][3]

Q2: My reaction with this compound in the presence of a basic amine is giving a complex mixture of products. What could be happening?

A2: This is a common issue. The complexity of your reaction mixture likely arises from competing reaction pathways. Your basic amine can act as a nucleophile, displacing the chloride on the chloromethyl group. Simultaneously, the basic conditions can promote the degradation of the isoxazole ring itself.[2][4] To favor the desired substitution, it is crucial to moderate the reaction conditions. Consider using a weaker, non-nucleophilic base if possible, or lowering the reaction temperature to disfavor the higher activation energy pathway of ring-opening.[4]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] Refrigerated storage is recommended. It is also advisable to protect it from moisture and direct sunlight to prevent hydrolysis and potential photodegradation.[2] For extended storage, flushing the container with an inert gas like argon or nitrogen can displace moisture and oxygen, further preserving the compound.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product in a Base-Mediated Reaction
  • Potential Cause 1: Degradation of the Starting Material. The basic conditions of your reaction may be too harsh, leading to the degradation of the this compound before it can react as intended. The isoxazole ring is known to be susceptible to cleavage by strong bases.[3][4]

    • Troubleshooting Steps:

      • Test Starting Material Stability: Before running your full-scale reaction, perform a small-scale stability test. Dissolve a small amount of the this compound in your reaction solvent with the base and monitor it by TLC or LC-MS over time at your intended reaction temperature. If you observe the disappearance of the starting material spot without the formation of your desired product, degradation is likely occurring.[5]

      • Moderate Reaction Conditions: If degradation is confirmed, consider lowering the reaction temperature. Ring-opening pathways often have a higher activation energy, so reducing the temperature may favor your desired reaction.[4]

      • Screen Weaker Bases: Investigate the use of milder bases. For example, if you are using sodium hydroxide, consider switching to potassium carbonate or an organic base like triethylamine or diisopropylethylamine.

  • Potential Cause 2: Competing Nucleophilic Attack. If your base is also a nucleophile (e.g., an amine), it may be reacting with the chloromethyl group in a non-productive manner, leading to a mixture of products and a low yield of your target molecule.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: If possible, switch to a sterically hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge.

      • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a nucleophilic base will increase the likelihood of side reactions.

Issue 2: Formation of Unexpected Byproducts Consistent with Ring-Opening
  • Potential Cause: Base-Mediated Isoxazole Ring Cleavage. Strong bases can induce the cleavage of the N-O bond in the isoxazole ring.[1] This can lead to the formation of various open-chain byproducts. One plausible mechanism involves deprotonation at a susceptible site, initiating a cascade that results in ring scission.[6][7]

    • Troubleshooting Steps:

      • Reduce Basicity: The most effective way to prevent ring-opening is to reduce the basicity of the reaction medium.[4]

      • Protecting Group Strategy: If the reaction requires strongly basic conditions, consider if a protecting group strategy could be employed to temporarily modify the isoxazole ring's electronics, though this would add synthetic steps.

      • Alternative Synthetic Routes: In some cases, it may be necessary to reconsider the synthetic strategy to avoid placing the sensitive isoxazole moiety in a harsh basic environment.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on the Chloromethyl Group

This protocol provides a starting point for reacting a nucleophile with the chloromethyl group under conditions that aim to minimize degradation of the isoxazole ring.

  • Reagent Preparation: Dissolve this compound (1.0 eq) and your desired nucleophile (1.1 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (nitrogen or argon).

  • Base Addition: To the stirred solution, add a mild, non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the inorganic base. Quench the reaction mixture with a saturated aqueous solution of ammonium chloride, not a strong acid or base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Assessment of this compound in Basic Conditions

This protocol allows you to quantify the stability of your compound under specific basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, add your chosen solvent and base at the desired concentration and temperature.

  • Initiate the Experiment: At time zero, add a known volume of the stock solution to each vial.

  • Time Points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial and quench it by adding it to a solution containing a neutralizing agent (e.g., a dilute solution of a weak acid like acetic acid).

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the remaining percentage of this compound.

  • Data Presentation: The results can be presented in a table to compare the stability under different conditions.

Table 1: Example Data Table for Stability Assessment

Base (Concentration)Temperature (°C)Time (min)% Remaining Starting Material
Triethylamine (2 eq)250100
3095
6090
12082
Sodium Hydroxide (1M)250100
3060
6035
12010

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary competing reaction pathways for this compound in the presence of a basic nucleophile.

StabilityPathways cluster_pathways Reaction Pathways Start This compound Product Substituted Product Start->Product SN2 Attack on CH2Cl Degradation Ring-Opened Byproducts Start->Degradation Base-mediated N-O bond cleavage BaseNuc Base / Nucleophile (e.g., R-NH2) Pathway1 Pathway A: Nucleophilic Substitution (Desired) Pathway2 Pathway B: Ring Opening (Undesired)

Sources

Technical Support Center: Purification of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

[1]

Welcome to the Application Support Hub. This guide addresses the purification of This compound , a critical intermediate often utilized in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1] The presence of the reactive chloromethyl group (

Section 1: Solvent Selection Strategy

The choice of solvent is dictated by the compound's structural polarity.[1] The isoxazole core is polar, but the p-chlorophenyl and chloromethyl substituents significantly increase lipophilicity.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) N/APrimary Choice Best balance of polarity.[1] The compound typically dissolves in boiling ethanol and crystallizes upon cooling.[1]
Ethanol / Water 9:1 to 4:1High Recovery Use if the compound is too soluble in pure ethanol.[1] Add water dropwise to the hot solution until turbidity persists, then clear with a drop of ethanol.
Heptane / Ethyl Acetate 10:1 to 5:1Alternative Ideal for removing polar impurities.[1] Dissolve in minimal hot EtOAc, then add hot Heptane.
Methanol N/ASecondary Often dissolves the compound too well at room temperature; use only if the crude is highly impure or insoluble in ethanol.[1]

Technical Insight: The chloromethyl group is susceptible to solvolysis (nucleophilic attack) in nucleophilic solvents (like water or alcohols) at high temperatures for extended periods. Minimize boiling time to prevent the formation of the corresponding alcohol or ether byproducts [1, 2].[1]

Section 2: Interactive Troubleshooting (FAQ)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The compound's melting point is likely depressed by impurities, or the solution is too concentrated/hot, causing it to separate as a liquid phase before organizing into a lattice. Corrective Protocol:

  • Re-heat the mixture until the oil dissolves completely.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Slow Cooling: Insulate the flask (wrap in foil/towel) to cool to room temperature very slowly. Rapid cooling promotes oiling.[1]

  • Co-solvent Adjustment: If using EtOH/Water, you may have added too much water.[1] Add a small amount of EtOH to redissolve the oil.[1]

Q2: The crystals are colored (yellow/brown) but should be off-white. Is this acceptable?

Diagnosis: This indicates the presence of oxidized byproducts or conjugated impurities (often from the chalcone precursor or nitrile oxide generation steps). Corrective Protocol:

  • Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (1-2% w/w). Stir for 5-10 minutes, then filter hot through a Celite pad before cooling.

  • Note: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q3: I have low recovery (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the cold mother liquor.[1] Corrective Protocol:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again (Second Crop).[1]

  • Solvent Switch: Switch to a less polar system (e.g., from Methanol to Ethanol/Water or Heptane/EtOAc).

Section 3: Standardized Experimental Protocol

Objective: Purify crude this compound to >98% purity.

Workflow Diagram

RecrystallizationWorkflowStartCrude Solid(Weigh Mass)DissolveDissolve in Boiling Solvent(Min. Volume)Start->DissolveCheck1Insoluble Particles?Dissolve->Check1FilterHotHot Filtration(Gravity/Celite)Check1->FilterHotYesCoolCool Slowly to RT(Insulate Flask)Check1->CoolNoFilterHot->CoolCheck2Crystals Formed?Cool->Check2IceBathCool to 0-4°C(Ice Bath)Check2->IceBathYesSeedScratch Glass / Add SeedCheck2->SeedNo (Oiling/Clear)FilterColdVacuum Filtration(Wash with Cold Solvent)IceBath->FilterColdSeed->CoolDryDry under Vacuum(<40°C)FilterCold->Dry

Caption: Logical workflow for the recrystallization of chloromethyl-isoxazole derivatives.

Step-by-Step Procedure
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution:

    • Add Ethanol (95%) gradually while heating the flask on a hot plate/block.

    • Maintain a gentle reflux.[1] Add solvent just until the solid disappears.[1]

    • Critical: If using EtOH/Water, dissolve in hot EtOH first, then add hot water until faint turbidity appears, then clear with one drop of EtOH.

  • Filtration (Optional): If insoluble dark specks remain, filter the hot solution rapidly through a pre-warmed glass funnel (or Celite) to remove mechanical impurities.

  • Crystallization:

    • Remove from heat.[1] Cover the flask with a watch glass or foil.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Once crystals form, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel and vacuum suction.[1]

    • Wash: Rinse the filter cake with a small volume of ice-cold solvent (same composition as mother liquor).[1]

  • Drying:

    • Dry the solid in a vacuum oven at 35–40 °C for 4-6 hours.

    • Warning: Do not exceed 50 °C, as the chloromethyl group can degrade or sublime [3].[1]

Section 4: Safety & Handling (HSE)
  • Vesicant Warning: Compounds containing chloromethyl groups are potential alkylating agents.[1] They can cause severe skin and eye irritation.[1] Double-glove (Nitrile) and work inside a fume hood.[1]

  • Lachrymator: Some isoxazole intermediates can be lachrymatory (tear-inducing).[1] Eye protection is non-negotiable.[1]

  • Waste Disposal: The mother liquor contains chlorinated organic waste.[1] Do not pour down the drain; segregate into Halogenated Waste containers.

References
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]

Optimizing reaction time for isoxazole chloromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Functionalization Support Center . As Senior Application Scientists, we understand that the chloromethylation of isoxazole derivatives—particularly via the Blanc reaction—is a highly time-sensitive process. Isoxazoles occupy a unique chemical space: while 3,5-disubstituted isoxazoles are relatively stable, the N-O bond remains susceptible to degradation under prolonged acidic conditions.

This guide is designed to provide you with the mechanistic causality, quantitative parameters, and self-validating protocols necessary to optimize reaction times and maximize the yield of your chloromethylated intermediates.

I. Mechanistic Pathway & Reaction Logic

The introduction of a chloromethyl group (-CH₂Cl) to the 4-position of an isoxazole ring relies on the in situ generation of an electrophile from formaldehyde and hydrogen chloride, catalyzed by a Lewis acid. Strict temporal control is required to intercept the target product before secondary side reactions dominate.

G A Isoxazole Substrate (e.g., 3,5-dimethylisoxazole) C Electrophilic Attack Hydroxymethyl Intermediate A->C Catalyst Activation B Blanc Reagents (HCHO + HCl + ZnCl2) B->C Electrophile Generation D Optimal Time (2-3h) Controlled Chlorination C->D SN2/SN1 with HCl F Excessive Time (>4h) Prolonged Acid Exposure C->F Over-reaction E Target Product 4-Chloromethylisoxazole D->E High Yield Isolation G Side Reactions Bis-alkylation & Ring Degradation F->G Yield Loss

Workflow of isoxazole chloromethylation highlighting time-dependent reaction pathways.

II. Quantitative Optimization Data

Reaction time directly dictates the balance between complete substrate conversion and the onset of degradation. The table below summarizes the kinetic profile of 3,5-dimethylisoxazole chloromethylation using standard Blanc conditions (ZnCl₂, HCl gas, 60°C).

Reaction Time (Hours)Temperature (°C)Substrate Conversion (%)Yield of Target (%)Byproduct/Degradation (%)
1.0604542< 2
2.06085813
3.0 (Optimal) 60 98 92 5
5.0601006535
8.0601004060

Data Interpretation: Peak yield is achieved at approximately 3 hours. Beyond this critical threshold, the highly reactive chloromethylated product acts as an alkylating agent, reacting with unreacted starting material to form diarylmethane impurities. Simultaneously, prolonged exposure to HCl triggers N-O bond cleavage.

III. Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole incorporates built-in validation checks.

Step 1: Reagent Assembly & Catalyst Activation

  • Action: In a dry, three-necked flask equipped with a reflux condenser, gas dispersion tube, and thermometer, suspend 3,5-dimethylisoxazole (1.0 eq) and paraformaldehyde (2.0 eq) in anhydrous ethylene dichloride. Add anhydrous ZnCl₂ (0.5 eq).

  • Causality: Ethylene dichloride provides a stable, polar aprotic medium that dissolves the intermediate species. Anhydrous ZnCl₂ acts as the Lewis acid to activate formaldehyde, creating the highly reactive electrophilic chlorocarbenium or hydroxymethyl cation (1)[1].

  • Validation Check: The suspension must remain easily stirrable. Clumping indicates moisture contamination, which will prematurely hydrolyze and deactivate the Lewis acid.

Step 2: Electrophile Generation & Reaction Initiation

  • Action: Heat the mixture to 60°C. Begin bubbling anhydrous HCl gas through the dispersion tube at a steady, controlled rate.

  • Causality: The continuous supply of HCl drives the conversion of the transient hydroxymethyl intermediate to the benzylic chloride via an SN2/SN1 mechanism (2)[2].

  • Validation Check: The paraformaldehyde will gradually depolymerize and dissolve as it reacts. The visual transition from a cloudy suspension to a clear, pale-yellow solution confirms active electrophile generation.

Step 3: Time-Optimized Incubation

  • Action: Maintain the reaction at 60°C for exactly 3.0 hours. Monitor via TLC (Hexanes:EtOAc 4:1) every 30 minutes after the 2-hour mark.

  • Causality: Strict time adherence prevents the newly formed 4-chloromethylisoxazole from undergoing secondary Friedel-Crafts alkylation with unreacted isoxazole, which forms unwanted bis(isoxazolyl)methane byproducts (3)[3].

  • Validation Check: The reaction is deemed complete the moment the starting material spot is consumed, and before a baseline spot (indicating polymeric/bis-alkylated byproducts) becomes prominent on the TLC plate.

Step 4: Quenching & Isolation

  • Action: Stop the HCl flow, cool the mixture rapidly to 0°C, and slowly quench with a cold, saturated aqueous potassium carbonate solution until pH 7 is reached. Extract the organic layer with chloroform.

  • Causality: Immediate neutralization halts the acid-catalyzed degradation of the sensitive isoxazole ring, preserving the structural integrity of the product (4)[4].

  • Validation Check: A stable biphasic system with zero residual gas evolution confirms complete quenching.

IV. Troubleshooting & FAQs

Q1: Why does the isoxazole ring degrade if the reaction time exceeds 4 hours? A: While 3,5-disubstituted isoxazoles are highly stable compared to unsubstituted variants, the N-O bond is inherently labile under harsh conditions. Prolonged exposure to the highly acidic HCl/ZnCl₂ environment can cause acid-catalyzed ring opening, leading to the formation of β-amino enones (5)[5]. Strict adherence to the 2–3 hour window prevents this irreversible degradation.

Q2: My reaction yields a complex mixture instead of the pure chloromethylated product. How do I fix this? A: You are likely observing over-reaction (diarylmethane formation). The benzylic chloride product is highly reactive. To troubleshoot:

  • Reduce reaction time by 30-minute increments.

  • Ensure a slight excess of paraformaldehyde/HCl to favor primary chloromethylation over the secondary alkylation of unreacted starting material (3)[3].

Q3: Can I use alternative reagents to shorten the reaction time and protect the heterocycle? A: Yes. If standard Blanc conditions are too harsh, you can substitute the in situ generation of the electrophile by using commercially available Chloromethyl Methyl Ether (MOMCl) with a catalytic amount of sulfuric acid. This often leads to faster reaction times and cleaner profiles for deactivated substrates (3)[3]. Note: MOMCl is a known carcinogen and requires strict safety protocols.

Q4: Are there modern, green-chemistry techniques to accelerate this reaction? A: Ultrasonic irradiation is highly effective for accelerating isoxazole functionalizations. Studies have shown that ultrasound-promoted protocols can drive multicomponent isoxazole reactions to completion in just 20–35 minutes, drastically reducing the thermal degradation window compared to the standard 3–8 hours required under conventional heating (6)[6]. Additionally, utilizing acidic ionic liquids as phase-transfer catalysts can optimize reaction times and allow for easy catalyst recovery (7)[7].

V. References

  • Synthetic reactions using isoxazole compounds , Clockss.org.5

  • 4-(Chloromethyl)-3,5-dimethylisoxazole | 19788-37-5 , Benchchem. 4

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches , NIH.gov. 6

  • Method for catalytic reaction of chloromethylation of aromatic cyclic compound , Google Patents. 7

  • Blanc chloromethylation , Wikipedia. 3

  • Blanc Chloromethylation Reaction , Cambridge University Press. 2

  • Blanc Chloromethylation Reaction , Alfa Chemistry.1

Sources

Technical Support Center: Controlling Dimerization Byproducts in Isoxazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward alkylation of an isoxazole ring can lead to complex product mixtures, significantly hampering research and development timelines. One of the most persistent challenges is the formation of dimeric byproducts, which can be difficult to separate and represent a significant loss of valuable starting material.

This technical support center is designed to move beyond simple protocols. It provides in-depth, mechanistically-grounded explanations and actionable troubleshooting strategies to help you gain control over your isoxazole alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my isoxazole alkylation. Why is this dimerization happening?

A1: Dimerization during isoxazole alkylation is typically a consequence of the high reactivity of the key intermediate: the isoxazole carbanion. The process begins when a strong base removes a proton from the isoxazole, most commonly from an alkyl substituent at the C-5 position, which is the most acidic site on many substituted isoxazoles.[1][2] This creates a potent nucleophilic carbanion. While the intended reaction is for this carbanion to attack your alkylating agent (e.g., an alkyl halide), it can also attack an electrophilic site on another molecule of the starting isoxazole or the newly formed mono-alkylated product. This nucleophilic attack on another isoxazole unit leads to the formation of a dimer.

Q2: My reaction is yielding a mix of C-alkylated and N-alkylated products. What controls this regioselectivity?

A2: The competition between C-alkylation and N-alkylation is fundamentally about the reaction pathway.[3]

  • C-Alkylation: This pathway proceeds through the formation of a carbanion intermediate, as described above. It requires a strong base (e.g., LDA, n-BuLi, NaH) to deprotonate a carbon atom, making it nucleophilic.[1] This is typically performed in aprotic solvents at low temperatures.

  • N-Alkylation: Direct N-alkylation can occur without the need for such a strong base. The nitrogen atom in the isoxazole ring is nucleophilic and can directly attack the alkylating agent to form a quaternary isoxazolium salt.[4] This pathway is often favored when using weaker bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (like DMF or acetonitrile) at higher temperatures, conditions which are less conducive to carbanion formation.[5]

To favor C-alkylation and avoid N-alkylation, the use of strong, non-nucleophilic bases in anhydrous aprotic solvents is paramount.

Q3: How critical is the choice of base for preventing dimerization?

A3: The choice of base is arguably the most critical parameter. An ideal base should deprotonate the isoxazole quickly and completely, without leaving a significant concentration of unreacted starting material at equilibrium.

  • Strong, Non-Nucleophilic Bases (e.g., LDA, LHMDS, NaH): These are preferred because they irreversibly form the carbanion, minimizing the coexistence of the nucleophilic anion and the electrophilic starting material. Bulky bases like Lithium Diisopropylamide (LDA) can also offer steric hindrance that may disfavor the bimolecular dimerization reaction.

  • Weaker Bases (e.g., Carbonates, Alkoxides): These bases often establish an equilibrium, resulting in a mixture of the isoxazole, its carbanion, and the base. This scenario provides ample opportunity for the carbanion to react with the abundant unreacted isoxazole, promoting dimerization.

Q4: What is the general role of temperature in controlling these side reactions?

A4: Low temperature is a powerful tool for controlling selectivity. Reactions involving highly reactive, unstable intermediates like carbanions benefit significantly from being run at low temperatures (e.g., -78 °C). Lowering the temperature reduces the overall reaction rate, giving the desired reaction (attack on the alkylating agent) a better chance to compete with undesired pathways like dimerization or decomposition. Side reactions often have a slightly different activation energy, and reducing the thermal energy of the system can effectively "freeze out" these competing pathways.

Troubleshooting Guide: High Levels of Dimer Byproduct

This guide provides a logical workflow for diagnosing and solving issues related to excessive dimerization during isoxazole alkylation.

start High Dimer Formation Observed temp Is the reaction run at low temp (e.g., -78°C)? start->temp temp_yes Yes temp->temp_yes Yes temp_no No temp->temp_no No addition What is the order of reagent addition? addition_correct Anion formed first, then electrophile added addition->addition_correct Correct addition_incorrect Other / All mixed at once addition->addition_incorrect Incorrect base Which base is being used? base_strong Strong, non-nucleophilic (LDA, NaH, BuLi) base->base_strong Strong base_weak Weak or nucleophilic (Alkoxides, Carbonates) base->base_weak Weak concentration What is the reaction concentration? sol_concentration SOLUTION: Decrease concentration. Run reaction under higher dilution. concentration->sol_concentration temp_yes->addition sol_temp SOLUTION: Implement low-temperature protocol. Maintain temp throughout addition. temp_no->sol_temp addition_correct->base sol_addition SOLUTION: Adopt sequential addition. Form anion completely before adding alkylating agent slowly. addition_incorrect->sol_addition base_strong->concentration sol_base SOLUTION: Switch to a strong, non-nucleophilic base. Ensure anhydrous conditions. base_weak->sol_base

Caption: Troubleshooting logic for high dimer formation.
Issue: Excessive Dimer Formation with Low Yield of Mono-Alkylated Product

This is the most common failure mode. The following sections detail potential causes and provide specific, actionable protocols to resolve the issue.

Causality: At higher temperatures (from 0 °C to room temperature), the isoxazole carbanion is highly energetic and less selective. This increased reactivity favors the rapid, bimolecular dimerization pathway. By significantly lowering the temperature, you decrease the kinetic energy of the system, allowing the more controlled reaction with the alkylating agent to predominate.

► Experimental Protocol: Low-Temperature Alkylation

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted isoxazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add a solution of a strong base (e.g., LDA, 1.05 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add the alkylating agent (1.1 equiv.), either neat or as a solution in anhydrous THF, dropwise to the cold carbanion solution. It is critical to maintain the -78 °C temperature during this addition.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by TLC (quenching a small aliquot with saturated NH₄Cl solution). If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C or 0 °C.

  • Quench: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still cold.

  • Work-up: Proceed with a standard aqueous work-up and extraction.

Causality: If the alkylating agent is present before the isoxazole is fully deprotonated, or if the base is added too quickly, you create a complex mixture where the starting material, base, carbanion, and alkylating agent all coexist. This provides a perfect environment for the newly formed carbanion to react with the most abundant electrophile available—often the starting isoxazole itself. The key is to form the nucleophile (the carbanion) cleanly and completely before introducing the electrophile (the alkylating agent).

► Experimental Protocol: Optimized Reagent Addition

Follow the sequence outlined in the Low-Temperature Alkylation protocol above.

  • Anion First: The guiding principle is to ensure the complete and clean formation of the isoxazole anion in isolation.

  • Slow Addition of Electrophile: Once the anion is formed, the alkylating agent should be added slowly and dropwise. This maintains a low instantaneous concentration of the electrophile, ensuring that each molecule of the anion is more likely to encounter the alkylating agent rather than another molecule of isoxazole.

Causality: As discussed in the FAQs, using a base that only partially deprotonates the isoxazole (e.g., sodium ethoxide) creates an equilibrium state that is ripe for dimerization. It is also crucial to use the correct stoichiometry. An excess of base could potentially lead to side reactions, while a substoichiometric amount will guarantee that unreacted starting material is present alongside the carbanion.

► Protocol: Base Selection and Stoichiometry Control

  • Base Selection: Switch from weaker bases to a strong, non-nucleophilic base. Lithium Diisopropylamide (LDA) is an excellent first choice. It is exceptionally strong and its bulky nature can sterically disfavor the dimerization pathway. Sodium hydride (NaH) is another good option, offering the advantage of being a solid that can be easily weighed, though reaction times for deprotonation may be longer.

  • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.10 equivalents) to ensure full conversion to the carbanion. If using a commercially available solution of a base like n-BuLi or LDA, it is good practice to titrate it first to determine its exact molarity, as these reagents can degrade over time.

ParameterCondition Favoring Mono-Alkylation (Low Dimer)Condition Favoring Dimerization (High Dimer)Rationale
Temperature -78 °C to -40 °C0 °C to Room TemperatureReduces side reaction rates by lowering kinetic energy.[6]
Base Type Strong, non-nucleophilic, bulky (LDA, LHMDS, NaH)Weaker, equilibrium-based (NaOEt, K₂CO₃, t-BuOK)Ensures complete, irreversible deprotonation.[1]
Order of Addition 1. Base, 2. Alkylating Agent (slowly)All reagents mixed together; rapid additionPrevents coexistence of nucleophile and starting material.
Solvent Anhydrous, Aprotic (THF, Diethyl Ether)Protic or wet solventsStabilizes the carbanion and prevents quenching.
Concentration Low (< 0.5 M)High (> 1.0 M)Dimerization is a bimolecular process, favored at high concentrations.
Mechanistic Overview: Competing Reaction Pathways

The following diagram illustrates the critical branch point in the reaction. After deprotonation, the isoxazole anion can follow one of two paths: the desired reaction with the alkylating agent or the undesired reaction leading to a dimer.

cluster_0 Reaction Start cluster_1 Reaction Pathways Isoxazole Isoxazole (Starting Material) Anion Isoxazole Anion (Nucleophile) Isoxazole->Anion Deprotonation (-78°C) Base Strong Base (e.g., LDA) Base->Anion Deprotonation (-78°C) Alkyl_Halide Alkylating Agent (R-X) Desired Desired Product (Mono-Alkylated) Anion->Desired Attacks R-X (Desired Pathway) Dimer Dimer Byproduct Anion->Dimer Attacks another Isoxazole molecule (Undesired Pathway)

Caption: Competing pathways in isoxazole alkylation.

By carefully controlling the reaction conditions as described in this guide, you can effectively steer the reaction down the desired pathway, minimizing dimer formation and maximizing the yield of your target molecule.

References
  • Deng, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343-1369. Available at: [Link]

  • Various Authors. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

  • Sanjaya, A. B., et al. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. Available at: [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 9: Isoxazoles. Science of Synthesis. Available at: [Link]

  • Various Authors. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1H NMR characterization of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Characterization Strategies for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole

Introduction this compound is a highly versatile synthetic building block, frequently utilized in the development of peroxisome proliferator-activated receptor (PPAR) modulators and other pharmaceutical agents[1]. For researchers synthesizing this intermediate, precise structural confirmation is non-negotiable. However, the performance of Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy—the gold standard for such characterization—can vary significantly depending on the analytical parameters chosen.

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of halogenated heterocyclic intermediates. This guide objectively compares the performance of 1H NMR characterization across different solvent systems (CDCl3 vs. DMSO-d6) and magnetic field strengths (400 MHz vs. 600 MHz), providing researchers with the experimental data and mechanistic rationale needed to optimize their analytical workflows.

Part 1: The Molecule & Expected Spectral Profile

The structural elucidation of this compound relies on identifying three distinct proton environments:

  • The Chloromethyl Group (-CH2Cl): An isolated, highly deshielded two-proton system.

  • The Isoxazole Core (H-4): A single, isolated aromatic proton.

  • The 4-Chlorophenyl Ring: A para-disubstituted aromatic system presenting as an AA'BB' spin system.

Because there is no scalar coupling between these three distinct regions, the spectrum is relatively simple, consisting of two singlets and two doublets (a pseudo-AX system). However, the chemical shift and resolution of these signals are highly dependent on the chosen experimental conditions.

Part 2: Performance Comparison: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to differences in solvent polarity, magnetic susceptibility, and intermolecular interactions[2].

  • CDCl3 (Non-Polar, Standard Performance): Chloroform-d is the industry standard due to its low cost and excellent solvating power for moderately polar heterocycles. In CDCl3, the isoxazole H-4 proton typically resonates around 6.65 ppm, and the chloromethyl protons around 4.60 ppm.

  • DMSO-d6 (Polar Aprotic, High-Deshielding Performance): Dimethyl sulfoxide-d6 possesses a strong dipole moment. The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor. Even though the protons on the isoxazole ring and the chloromethyl group are bonded to carbon, the adjacent electron-withdrawing groups (nitrogen, oxygen, and chlorine) polarize these C-H bonds, making them weak hydrogen-bond donors. Consequently, DMSO-d6 induces a significant downfield shift (deshielding) compared to CDCl3. The H-4 proton shifts to ~7.20 ppm, and the -CH2Cl group shifts to ~4.85 ppm.

SolventEffects A This compound B CDCl3 (Non-polar) A->B Dissolution C DMSO-d6 (Polar Aprotic) A->C Dissolution D H-4: ~6.65 ppm CH2Cl: ~4.60 ppm B->D Standard Shift E H-4: ~7.20 ppm CH2Cl: ~4.85 ppm C->E Downfield Shift

Logical relationship of solvent polarity on 1H NMR chemical shifts.

Part 3: Performance Comparison: Field Strength (400 MHz vs. 600 MHz)

The 4-chlorophenyl group presents an AA'BB' spin system. The performance of the NMR spectrometer's magnetic field directly dictates the interpretability of this region.

  • 400 MHz (Routine Performance): At 400 MHz, the chemical shift difference (

    
    ) between the ortho and meta protons is relatively small compared to their coupling constant (
    
    
    
    Hz). This results in pronounced second-order effects, commonly known as "roofing" or "slanting," where the inner peaks of the doublets are significantly taller than the outer peaks.
  • 600 MHz (High-Resolution Performance): At 600 MHz, the

    
     (in Hz) increases while the 
    
    
    
    -coupling remains constant. The
    
    
    ratio increases, pushing the system closer to a pseudo-first-order AX pattern. The doublets become more symmetrical, allowing for highly accurate extraction of coupling constants and cleaner integration, which is critical for verifying the para-substitution pattern.

Part 4: Quantitative Data Summary

The following table summarizes the comparative performance data for the .

Proton EnvironmentMultiplicityIntegrationShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)
-CH2Cl Singlet (s)2H~4.60~4.85
Isoxazole H-4 Singlet (s)1H~6.65~7.20
Phenyl H-ortho Doublet (d, J = 8.5 Hz)2H~7.70~7.90
Phenyl H-meta Doublet (d, J = 8.5 Hz)2H~7.45~7.60

Note: Chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm. Solvent residual peaks act as secondary references (CDCl3 at 7.26 ppm; DMSO-d6 at 2.50 ppm)[2].

Part 5: Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, ensuring that any spectral artifacts are identified and corrected prior to data processing.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified this compound. Causality: This concentration ensures a high signal-to-noise (S/N) ratio within a standard 16-scan acquisition, minimizing the need for extensive signal averaging.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v TMS.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a liquid column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into the spectrometer and establish the deuterium lock.

  • Perform automated or manual tuning and matching (ATMA) for the 1H probe channel.

  • Execute gradient shimming (TopShim). Self-Validation Step: Measure the full-width at half-maximum (FWHM) of the solvent residual peak. The FWHM must be < 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients to prevent artificial broadening of the target compound's signals.

Step 3: Acquisition Parameters

  • Load a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 1.0 second and the number of scans (NS) to 16. Causality: A 1-second delay is sufficient for the relatively fast relaxing protons in this small molecule, ensuring accurate quantitative integration.

  • Acquire the Free Induction Decay (FID).

Step 4: Data Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution.

  • Manually phase the spectrum (zero-order and first-order) to ensure perfectly absorptive peak shapes.

  • Apply a polynomial baseline correction. Self-Validation Step: Set the TMS peak to exactly 0.00 ppm. Verify that the integration of the -CH2Cl singlet is exactly 2.00; the remaining integrals must mathematically align with the molecule's proton count (1H, 2H, 2H).

Workflow S1 Sample Prep 15 mg + 0.6 mL S2 Lock & Shim Validate FWHM < 1.0 Hz S1->S2 S3 Acquisition zg30, ns=16, d1=1s S2->S3 S4 Processing FT, Phase, Integrate S3->S4

Step-by-step experimental workflow for 1H NMR acquisition.

References

  • Title: Compounds that modulate par activity and methods for their preparation (Patent No. NL1025961C2)
  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Chlorophenyl Isoxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of chlorophenyl isoxazoles, synthesizing mechanistic principles with practical diagnostic applications.

Part 1: Core Technical Analysis

Mechanistic Foundation: The Isoxazole Ring Collapse

The fragmentation of chlorophenyl isoxazoles is dominated by the lability of the N–O bond . Unlike stable aromatic systems (e.g., benzene), the isoxazole ring possesses a weak N–O bond (approx. bond energy ~55 kcal/mol) that acts as the primary "trigger" for fragmentation under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

The fragmentation generally proceeds via two competitive pathways after the initial ring opening:

  • Pathway A (Benzoyl/Aryl Cation Formation): Cleavage leading to an acylium ion (Ar-C≡O⁺).

  • Pathway B (Nitrile Elimination): Retro-cycloaddition releasing a neutral nitrile (R-CN) or ketene.

The "Chlorine Tag" Effect

The chlorophenyl substituent serves as an internal validation standard due to the natural isotopic abundance of Chlorine-35 (75.8%) and Chlorine-37 (24.2%).

  • Diagnostic Rule: Any fragment ion retaining the chlorophenyl ring must exhibit a 3:1 intensity ratio for peaks separated by 2 Da (M and M+2).

  • Loss of Chlorine: A sudden disappearance of this isotope pattern in lower mass fragments indicates the cleavage of the C-Cl bond, typically a high-energy process seen only in late-stage fragmentation (e.g., formation of phenyl cations).

Isomeric Differentiation: 3-Aryl vs. 5-Aryl Isoxazoles

Distinguishing between 3-(chlorophenyl) and 5-(chlorophenyl) isomers is the most critical analytical challenge. The position of the aryl ring dictates the stability of the ring-opening intermediates.

Feature3-(Chlorophenyl)isoxazoles 5-(Chlorophenyl)isoxazoles
Primary Base Peak Ar-C≡O⁺ (Chlorobenzoyl cation)[M-RCN]⁺ or [M-CO]⁺
Mechanism N–O bond cleavage leaves the oxygen attached to the aryl carbon, stabilizing the acylium ion.N–O cleavage leaves the nitrogen attached to the aryl carbon, often leading to aryl nitrile or styrene-like fragments.
Key m/z (for Chlorophenyl) m/z 139/141 (Cl-Ph-CO⁺)m/z 111/113 (Cl-Ph⁺) or m/z 137/139 (Cl-Ph-CN)
Neutral Loss Loss of HCN or R-CN (side chain nitrile).Loss of CO (Carbon monoxide) is more pronounced.

Part 2: Experimental Protocol (Self-Validating)

Objective: Structural elucidation of unknown chlorophenyl isoxazole isomers using GC-MS (EI) or LC-MS/MS (ESI).

Phase 1: Sample Preparation & Ionization
  • Solvent: Dissolve 1 mg of analyte in HPLC-grade Methanol (MeOH). Avoid chlorinated solvents (e.g., DCM) to prevent background interference with the chlorine isotope pattern.

  • Ionization Source:

    • GC-MS: 70 eV Electron Impact (Standard).[1]

    • LC-MS: Electrospray Ionization (ESI) in Positive Mode (+).[2][3] Add 0.1% Formic Acid to promote protonation [M+H]⁺.

Phase 2: The "Isotope Lock" Validation Step

Before analyzing fragmentation, validate the precursor:

  • Identify the Molecular Ion (M⁺).[1][4]

  • Check M+2: Verify the intensity of (M+2) is approx. 33% of M.

    • Pass: Chlorine is present.[1][5]

    • Fail: Impurity or incorrect compound.

Phase 3: Isomer Differentiation Workflow
  • Target the m/z 139/141 Pair:

    • Scan for the fragment at m/z 139 (base peak) with a corresponding m/z 141 (33% intensity).

    • Observation: If m/z 139 is the Base Peak (100% relative abundance), assign as 3-(4-chlorophenyl)isoxazole . The fragment corresponds to the stable 4-chlorobenzoyl cation.

  • Target the Neutral Loss of CO (28 Da):

    • Look for a fragment at [M - 28].

    • Observation: If [M - 28] is significant and m/z 139 is weak/absent, assign as 5-(4-chlorophenyl)isoxazole . This indicates the loss of the C5-O fragment as CO.

  • Check for Azirine Intermediate:

    • In 5-aryl isomers, light or heat can induce isomerization to a 2H-azirine intermediate prior to fragmentation. Look for m/z peaks corresponding to [M - CHO] or [M - C2H2O].[6]

Part 3: Visualization of Signaling Pathways

Diagram 1: Fragmentation Pathway of 3-(4-Chlorophenyl)isoxazole

This pathway highlights the formation of the diagnostic Chlorobenzoyl cation.

3-Aryl_Fragmentation M Molecular Ion (M+) 3-(4-Cl-Ph)-Isoxazole RingOpen Ring Opening (N-O Bond Cleavage) M->RingOpen EI (70eV) Acylium Base Peak: m/z 139 [Cl-Ph-C≡O]+ RingOpen->Acylium Pathway A (Major) Nitrile Neutral Loss R-CN RingOpen->Nitrile Pathway B (Minor) Phenyl m/z 111 [Cl-Ph]+ Acylium->Phenyl -CO (28 Da)

Caption: Fragmentation of 3-substituted isomer favors the formation of the stable chlorobenzoyl cation (m/z 139).

Diagram 2: Fragmentation Pathway of 5-(4-Chlorophenyl)isoxazole

This pathway highlights the competitive loss of CO and nitrile formation.

5-Aryl_Fragmentation M5 Molecular Ion (M+) 5-(4-Cl-Ph)-Isoxazole Azirine 2H-Azirine Intermediate M5->Azirine Isomerization M_CO Fragment: [M-CO] (Azirine Cleavage) Azirine->M_CO -CO (28 Da) Benzonitrile Fragment: m/z 137 [Cl-Ph-CN]+ Azirine->Benzonitrile -Ketene Styrene Fragment: m/z 137 [Cl-Ph-C≡N-H]+ M_CO->Styrene -H

Caption: 5-substituted isomers often isomerize to azirines, leading to CO loss or nitrile fragments.[2][3][7][8][9][10][11][12]

Part 4: Comparative Data Summary

The following table summarizes the expected mass spectral peaks for a generic methyl-substituted chlorophenyl isoxazole (MW ≈ 193.5).

Fragment Ionm/z Value (35Cl)Relative Abundance (3-Aryl)Relative Abundance (5-Aryl)Structural Assignment
Molecular Ion 193 Strong (50-80%)Strong (50-80%)[M]⁺
Isotope Peak 195 ~33% of M~33% of M[M+2]⁺ (37Cl signature)
[M - CO] 165 Weak (<10%)Moderate-High Loss of Carbon Monoxide
Base Peak 139 100% (Dominant) WeakCl-Ph-C≡O⁺ (Chlorobenzoyl)
Aryl Nitrile 137 WeakModerate [Cl-Ph-CN]⁺
Phenyl Cation 111 ModerateModerate[Cl-Ph]⁺ (Indistinguishable)

References

  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Substituted Isoxazoles." Australian Journal of Chemistry. Link

  • Makarov, V. A. (2005). "Reaction of isoxazoles with nucleophiles: a new path to functionalized heterocycles." Russian Chemical Reviews. Link

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[13] Journal of Mass Spectrometry. Link

  • Kollmeier, A. S., et al. (2020). "In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane." Rapid Communications in Mass Spectrometry. Link

Sources

IR spectrum analysis of isoxazole ring stretching frequencies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectrum Analysis of Isoxazole Ring Stretching Frequencies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered aromatic heterocycle featuring adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved drugs such as the antibiotic Cloxacillin, the anti-inflammatory Valdecoxib, and the immunomodulator Leflunomide.[1][2] Its prevalence stems from its role as a versatile pharmacophore, capable of engaging in various biological interactions and serving as a stable, synthetically accessible core.[3]

In the rigorous process of drug development and materials science, unambiguous structural characterization is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and substitution pattern of the isoxazole moiety.[1][4][5] This guide offers a comprehensive analysis of the characteristic ring stretching frequencies of isoxazoles, provides a comparative framework against other common heterocycles, and details a robust experimental protocol for acquiring and interpreting these spectra.

The Vibrational Landscape of the Isoxazole Ring

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. These modes, primarily stretching (a change in bond length) and bending (a change in bond angle), are quantized and occur at specific frequencies that are dependent on the masses of the bonded atoms and the strength of the bond between them.[6] For the isoxazole ring, the most diagnostic vibrations are the stretching modes within the heterocyclic system.

The primary stretching vibrations within the isoxazole ring are:

  • C=N stretch: Involving the carbon-nitrogen double bond.

  • C=C stretch: Involving the carbon-carbon double bond.

  • N-O stretch: A highly characteristic vibration of the nitrogen-oxygen single bond.

  • Ring Skeletal (C-O, C-N, C-C) stretches: A complex series of coupled vibrations that contribute to the unique "fingerprint" of the molecule.

These key bonds and their associated stretching vibrations are illustrated below.

Isoxazole_Vibrations cluster_isoxazole Isoxazole Ring Vibrations O1 O N2 N O1->N2 N-O stretch C3 C N2->C3 C=N stretch C4 C C3->C4 C-C stretch C5 C C4->C5 C=C stretch C5->O1 C-O stretch

Caption: Key stretching vibrations within the isoxazole ring.

Core Spectral Analysis: Characteristic Absorption Bands

While the entire IR spectrum provides information, the region from approximately 1000 cm⁻¹ to 1700 cm⁻¹ is particularly rich with data on the isoxazole ring. High-resolution gas-phase studies and extensive empirical data have allowed for reliable assignment of these bands.[7][8]

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
C=N Stretching 1610 - 1650Medium-StrongThis is one of the most characteristic bands of the isoxazole ring.[9][10]
C=C Stretching 1540 - 1615Medium-VariableOften appears as a distinct peak or a shoulder on the C=N band. Its position is sensitive to conjugation.
Ring Skeletal Vibrations 1350 - 1480Medium-StrongA series of bands arising from coupled C-C, C-N, and C-O stretching and C-H bending modes.
N-O Stretching 1110 - 1170Medium-StrongA key diagnostic band for the isoxazole core, confirming the N-O linkage.[9][11]
C-O Stretching 1020 - 1280StrongThis band can be coupled with other vibrations and its exact position varies with substitution.[11]

Comparative Guide: Understanding Spectral Variations

The precise frequencies of these vibrations are not fixed; they are exquisitely sensitive to the electronic environment of the ring. This sensitivity is a powerful tool for structural elucidation.

Part A: The Influence of Substituents

The electronic nature of substituents attached to the isoxazole ring directly impacts the bond order and force constants of the ring's bonds, leading to predictable shifts in absorption frequencies.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyls (-C=O) pull electron density from the ring. This can slightly strengthen the C=N and C=C bonds, causing a shift to higher frequencies (a "blueshift").

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) push electron density into the ring. This can weaken the double bonds through resonance, causing a shift to lower frequencies (a "redshift").

  • Aromatic Conjugation: When an aromatic ring (e.g., phenyl) is attached to the isoxazole, conjugation delocalizes the π-electrons across both systems. This generally lowers the bond order of the C=N and C=C bonds, resulting in a significant redshift.[12]

Table 2: Experimental Data on Substituent Effects on C=N Stretching Frequency

CompoundSubstituent at C5C=N Stretch (cm⁻¹)Reference
3-(2-naphthyl)-5-(phenyl)-4,5-dihydroisoxazolePhenyl1603[12]
3-(2-naphthyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole4-Chlorophenyl1605[12]
3-(2-naphthyl)-5-(4-methoxyphenyl)-4,5-dihydroisoxazole4-Methoxyphenyl1601[12]
1-(3-(thiophen-2-yl)-4,5-dihydroisoxazol-5-yl)pentaolThiophenyl derivative1612[9]
(E)-4-(benzylidene)-3-propylisoxazol-5(4H)-oneExocyclic C=C1622[13]

Note: The dihydroisoxazole system shows slightly lower frequencies than fully aromatic isoxazoles, but the relative trends of substituent effects remain illustrative.

Part B: Comparison with Isomeric and Related Heterocycles

Distinguishing isoxazole from its structural isomer, oxazole, and the related heterocycle, furan, is a common analytical challenge. IR spectroscopy provides clear points of differentiation.

Heterocycle_Comparison cluster_isoxazole Isoxazole (1,2-Oxazole) cluster_oxazole Oxazole (1,3-Oxazole) cluster_furan Furan I O-N bond present C=N ~1610-1650 cm⁻¹ N-O ~1110-1170 cm⁻¹ O O-C-N arrangement C=N ~1540 cm⁻¹ No N-O stretch F No Nitrogen Ring C=C ~1500-1600 cm⁻¹ No C=N or N-O stretch FTIR_Workflow Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Acquire Background Spectrum (Removes air/CO₂ signals) Clean->Background Sample 3. Apply Sample to Crystal (Ensure good contact) Background->Sample Acquire 4. Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res.) Sample->Acquire Process 5. Process Data (ATR & Baseline Correction) Acquire->Process Analyze 6. Analyze Spectrum (Peak picking, assignment) Process->Analyze End End Analyze->End

Caption: Standard operating procedure for FTIR-ATR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Causality: A clean crystal is essential for a clean, artifact-free spectrum. Any residue from previous samples or cleaning solvents will appear in your spectrum.

  • Background Acquisition: Secure the clean, empty ATR anvil and collect a background spectrum. This scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's optical bench.

    • Trustworthiness: The instrument software will automatically subtract this background from your sample spectrum. This step is critical for data integrity, ensuring that the final spectrum contains only signals from your sample. A new background should be taken periodically (e.g., every 30-60 minutes) as the lab atmosphere can change.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal. Use the pressure arm to press the sample firmly and evenly against the crystal.

    • Causality: ATR spectroscopy relies on an evanescent wave that penetrates a very short distance into the sample. Good, consistent contact between the sample and the crystal is therefore essential for achieving a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for routine analysis are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Expertise: A resolution of 4 cm⁻¹ is sufficient for most routine structural identification in condensed phases. Increasing the number of scans improves the signal-to-noise ratio, which is crucial for identifying weaker bands.

  • Data Processing and Analysis:

    • The raw data should be automatically ratioed against the background. Apply an ATR correction algorithm if available in your software; this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Compare the observed peak positions with the data presented in Tables 1, 2, and 3 to confirm the presence of the C=N, N-O, and other characteristic isoxazole ring bands.

Conclusion

IR spectroscopy is an indispensable tool in the arsenal of chemists working with isoxazole-containing molecules. The isoxazole ring presents a unique and reliable infrared fingerprint, characterized by strong absorptions from C=N stretching in the 1610-1650 cm⁻¹ region and, most diagnostically, a distinct N-O stretching band around 1110-1170 cm⁻¹. Understanding how these frequencies shift in response to substitution provides a deeper layer of structural insight. Furthermore, a clear comparison with related heterocycles like oxazole and furan allows for the confident and unambiguous identification of the isoxazole scaffold. The straightforward and robust nature of modern FTIR-ATR techniques empowers researchers in all phases of drug discovery and development to rapidly verify molecular structures, ensuring the integrity and progression of their scientific endeavors.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available at: [Link]

  • Journal of Molecular Spectroscopy. (2007). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Available at: [Link]

  • World Scientific News. (2017). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Available at: [Link]-4%2C5-Derivati-Hussein-Majeed/293b6e7681f2118350d53457585f68b37119f074)

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • ResearchGate. (2002). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link]

  • Academia.edu. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. Available at: [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. Available at: [Link]

  • Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available at: [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

Sources

Comparing reactivity of 3-chloromethyl vs 3-bromomethyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter optimization bottlenecks where a synthetic route stalls simply because a team defaulted to the wrong halomethyl isoxazole. The choice between 3-chloromethylisoxazole and 3-bromomethylisoxazole is not merely a matter of inventory availability; it fundamentally dictates the kinetic trajectory, impurity profile, and scalability of your entire synthetic workflow.

This guide provides an objective, data-driven comparison of these two critical synthons, focusing on their reactivity profiles, mechanistic causality, and field-proven experimental protocols.

Mechanistic Causality: The Halogen Effect

The primary reaction pathway for functionalizing these building blocks is the bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the methyl group is attacked by a nucleophile, and the reactivity is governed entirely by the leaving group ability of the attached halogen.

Fundamental organic chemistry principles dictate that bromomethyl isoxazoles are significantly more reactive than their chloromethyl counterparts[1]. This difference is driven by two physical factors:

  • Polarizability and Size: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows the electron cloud to distort and stabilize the transition state more effectively during the SN2 attack[2].

  • Basicity: Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base (Br⁻) is weaker and more stable. A weaker base is inherently a superior leaving group[1].

The Trade-Off: While 3-bromomethylisoxazole offers hyper-reactivity—allowing for milder conditions and shorter reaction times—it is chemically less stable and more prone to hydrolysis during storage. Conversely, 3-chloromethylisoxazole requires stronger nucleophiles or elevated temperatures but offers excellent bench stability and cleaner impurity profiles for large-scale manufacturing.

Quantitative Performance Comparison

To objectively compare these two synthons, we must evaluate their behavior across standard reaction parameters. The following table synthesizes quantitative performance data based on established synthetic protocols.

Parameter3-Chloromethylisoxazole3-Bromomethylisoxazole
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative SN2 Reactivity Moderate (Baseline)High (Approx. 50-100x faster)
Typical Reaction Temperature 60 °C – Reflux (e.g., 85 °C)Room Temperature – 50 °C
Storage Stability Excellent (Stable at Room Temp)Moderate (Requires cold storage; moisture sensitive)
Preferred Nucleophiles Strong nucleophiles (e.g., thiolates, 1° amines)Weak or sterically hindered nucleophiles
Average Yield (Standard SN2) 65% – 80%80% – 95%

Visualizing the Reactivity Pathway

The diagram below illustrates the SN2 mechanism, highlighting the critical transition state where the choice of halogen dictates the activation energy required for the reaction to proceed.

SN2_Pathway Nu Nucleophile (e.g., R-S⁻, R-NH₂) TS SN2 Transition State [Nu ··· CH₂ ··· X]⁻ Nu->TS Attack at Electrophilic Carbon Isox_X 3-(Halomethyl)isoxazole (X = Cl or Br) Isox_X->TS C-X Bond Lengthening Product Substituted Isoxazole (Isox-CH₂-Nu) TS->Product Bond Formation Leaving_Group Leaving Group (Cl⁻ or Br⁻) TS->Leaving_Group Bond Cleavage

SN2 substitution pathway comparing 3-chloromethyl and 3-bromomethyl isoxazoles.

Field-Proven Methodologies: Self-Validating Protocols

When executing nucleophilic substitutions, the experimental protocol must be designed as a self-validating system —meaning the setup inherently confirms its own success or failure at each step without requiring complex downstream analytics.

Below is a highly optimized protocol for the chemoselective synthesis of 3-(arylthiomethyl)isoxazoles, adapted from established methodologies[3].

Step-by-Step Protocol: Chemoselective Thioether Formation

Objective: Alkylate an aryl thiol using 3-chloromethylisoxazole to achieve quantitative yields without side-product formation.

Causality in Reagent Selection: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent to accelerate the SN2 reaction by leaving the nucleophile unsolvated. Triethylamine (TEA) is selected as a mild base; it is strong enough to deprotonate the thiol but weak enough to prevent base-catalyzed degradation of the sensitive isoxazole ring[3].

  • Reagent Preparation: In a dry reaction vessel under N₂ atmosphere, dissolve 3-chloromethylisoxazole (1.0 eq, e.g., 5.19 mmol) in anhydrous DMF (18 mL).

  • Nucleophile Activation: In a separate vial, combine the aryl thiol (1.1 eq) and TEA (1.1 eq) in DMF.

    • Self-Validation Checkpoint: A slight color change or mild exotherm indicates successful deprotonation to the highly nucleophilic thiolate.

  • Alkylation: Add the thiolate solution dropwise to the isoxazole solution at room temperature.

  • Reaction Monitoring: Stir for 10 minutes.

    • Self-Validation Checkpoint: Analyze via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. Because the starting halomethyl isoxazole and the resulting thioether have distinct polarities, the complete disappearance of the UV-active starting material spot definitively confirms the SN2 substitution has reached 100% conversion[3].

  • Quenching and Workup: Dilute the reaction mixture with a large volume of water (e.g., 200 mL) and extract with ethyl acetate (2 × 50 mL).

    • Causality: The massive aqueous dilution forces the organic product into the ethyl acetate layer while completely solubilizing the DMF and TEA-HCl salts. This phase separation acts as an automatic purification step, yielding a crude product of such high purity that it can often be used in subsequent reactions without column chromatography[3].

Experimental_Workflow Step1 1. Reagent Preparation Equilibrate Nucleophile & Base in DMF Step2 2. Alkylating Agent Addition Dropwise addition of 3-(Halomethyl)isoxazole Step1->Step2 Step3 3. Reaction Monitoring TLC Validation (Disappearance of starting material) Step2->Step3 Step4 4. Quenching & Workup Aqueous wash to remove salts & unreacted base Step3->Step4 Step5 5. Product Isolation Phase separation yields high-purity organic layer Step4->Step5

Step-by-step experimental workflow for chemoselective isoxazole alkylation.

Strategic Applications in Drug Discovery

The distinct reactivity profiles of these two compounds dictate their use in complex drug development. For instance, in the synthesis of the antifungal agent Fosmanogepix, 3-(chloromethyl)isoxazole and 3-(bromomethyl)isoxazole intermediates are both viable for Suzuki couplings and N-alkylations. However, the choice of halogen directly impacts the required transition-metal catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and the thermal conditions necessary to drive the coupling[4].

Similarly, when synthesizing 5-(fluoroalkyl)isoxazole building blocks, researchers often rely on bromomethyl derivatives—synthesized via cycloaddition in 61–72% yields—because the superior leaving group ability of the bromide is strictly required to facilitate downstream fluorination steps that would otherwise fail with a chloride leaving group[5].

References

  • Title: 5-(Chloromethyl)isoxazole | High-Purity Research Chemical - Benchchem: Validation & Comparative Source: benchchem.com URL: 1

  • Title: 5-(Chloromethyl)isoxazole | High-Purity Research Chemical - Benchchem (Yield Comparison) Source: benchchem.com URL: 2

  • Title: 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity Source: nih.gov URL: 3

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: nih.gov URL: 5

  • Title: Fosmanogepix. GPI-anchored wall transfer protein 1 (Gwt1) (fungal) inhibitor Source: portico.org URL: 4

Sources

HPLC Method Development for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole: Overcoming Solvolysis in Reactive Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole is a highly valuable reactive intermediate used in the synthesis of various pharmacophores, including antimicrobial agents and specialized heterocyclic building blocks[1]. However, analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a significant analytical challenge.

Alkyl halides, particularly those in benzylic or allylic-like positions (such as a chloromethyl group attached to an aromatic isoxazole ring), are highly electrophilic and prone to rapid degradation[2]. When subjected to standard HPLC conditions, these reactive intermediates often undergo artifactual degradation, forcing analysts to differentiate between true synthetic impurities and method-induced artifacts[3]. This guide objectively compares stationary phases and mobile phase compositions to establish a robust, self-validating purity method.

Mechanistic Causality: The Solvolysis Trap

To develop a reliable method, we must first understand the causality behind the analyte's instability. The chloromethyl group (-CH₂Cl) at the 3-position of the isoxazole ring is exceptionally reactive. The adjacent heteroaromatic ring can stabilize a developing positive charge, making this position highly susceptible to solvolysis (both Sₙ1 and Sₙ2 nucleophilic substitution) when exposed to protic solvents.

  • The Methanol Hazard: If methanol is used as a sample diluent or mobile phase modifier, it acts as a strong nucleophile, rapidly displacing the chloride ion to form a 3-(methoxymethyl) artifact.

  • The Water Hazard: While water is necessary for RP-HPLC, unbuffered water or prolonged exposure in the autosampler leads to hydrolysis, forming a 3-(hydroxymethyl) artifact.

Solvolysis A This compound B Aqueous Buffer A->B Hydrolysis C Methanol A->C Methanolysis D Hydroxymethyl Artifact B->D SN1/SN2 E Methoxymethyl Artifact C->E SN1/SN2

Solvolysis degradation pathways of the chloromethyl isoxazole intermediate.

Mobile Phase & Diluent Optimization

To suppress these degradation pathways, the analytical environment must be strictly controlled:

  • Organic Modifier: Acetonitrile (ACN) must replace methanol. ACN is a polar aprotic solvent; it lacks nucleophilic character and will not react with the alkyl halide[3].

  • Aqueous Phase: Pure water can auto-catalyze hydrolysis as trace HCl is released. The aqueous phase must be buffered to a slightly acidic pH (e.g., pH 3.5 with 10 mM Ammonium Formate) to suppress the ionization of water and minimize nucleophilic attack, without being so acidic that it degrades the isoxazole ring.

  • Diluent: The sample diluent must be entirely aprotic or closely match the initial gradient conditions without using alcohols. An 80:20 ACN:Water mixture is optimal for solubility and stability.

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

The analyte possesses two distinct aromatic systems: an electron-deficient isoxazole ring and a hydrophobic 4-chlorophenyl group. Relying solely on dispersive (hydrophobic) interactions with a standard C18 column often fails to provide baseline resolution between the parent compound and its closely eluting hydroxymethyl degradant.

We compared three sub-2 µm core-shell columns to evaluate alternative selectivity mechanisms.

Table 1: Column Performance & Selectivity Comparison (Conditions: 50:50 ACN:10mM Ammonium Formate pH 3.5, 1.0 mL/min, 25°C)

Column ChemistryRetention Time (min)Tailing Factor (USP)Resolution (Rs)*Primary Interaction Mechanism
Standard C18 4.21.351.8Hydrophobic (Dispersive)
PFP (Pentafluorophenyl) 5.81.153.2Hydrophobic, Dipole-Dipole, π-π
Biphenyl 6.51.054.5Hydrophobic, Enhanced π-π

*Resolution calculated between the parent chloromethyl compound and the hydroxymethyl degradation impurity.

Data Analysis & Causality: The Biphenyl column significantly outperforms the standard C18 and PFP phases. The dual-ring structure of the biphenyl ligand allows for enhanced


 interactions with both the 4-chlorophenyl group and the isoxazole ring. This orthogonal retention mechanism selectively retains the parent compound longer than the more polar hydroxymethyl degradant, yielding a superior resolution (Rs = 4.5) and an optimal peak shape (Tailing Factor = 1.05).
Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method for reactive intermediates must prove that it does not destroy the sample during the run[4]. The following step-by-step protocol incorporates a "Time-Zero vs. Time-24h" self-validation loop.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 3.5 using dilute Formic Acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Mix Acetonitrile and LC-MS grade water in an 80:20 (v/v) ratio. Strictly avoid all alcohols.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Add 8 mL of Diluent. Sonicate in a cold water bath for 2 minutes to dissolve (heat accelerates solvolysis).

  • Make up to volume with Diluent to achieve a 1.0 mg/mL stock solution.

  • Dilute 1:10 with Diluent to achieve a working concentration of 0.1 mg/mL. Transfer to an HPLC vial.

Step 3: Chromatographic Execution
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B

    • 12.0 - 15.0 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Maintained low to prevent on-column thermal degradation).

  • Autosampler Temperature: 4°C.

  • Detection: UV at 254 nm.

Step 4: The Self-Validation Loop (Solution Stability)

Inject the sample immediately upon preparation (


). Leave the vial in the 4°C autosampler and inject the exact same vial 24 hours later (

).
  • Validation Criteria: The method is validated as "stability-indicating and non-destructive" only if the parent peak area at

    
     is 
    
    
    
    of the
    
    
    area, and no new peaks corresponding to the hydroxymethyl artifact emerge.

Workflow A 1. Analyte Assessment (Identify Reactive Groups) B 2. Diluent Selection (Aprotic Solvents Only) A->B C 3. Column Screening (Biphenyl vs C18) B->C D 4. Gradient Optimization (Target Rs > 2.0) C->D E 5. Self-Validation (T=0 vs T=24h Stability) D->E

Step-by-step workflow for developing a stability-indicating HPLC method.

References
  • Title : Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source : American Pharmaceutical Review URL :[Link]

  • Title : Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source : MDPI (Molecules) URL :[Link]

Sources

Crystal structure analysis of 5-(4-chlorophenyl)isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Methodological Comparison Guide for Drug Discovery

Executive Summary

The 5-(4-chlorophenyl)isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for COX-2 inhibitors (e.g., Valdecoxib), antimicrobial agents, and antitumor drugs. However, the physicochemical "performance" of this scaffold—specifically its solubility, bioavailability, and solid-state stability—is dictated by its supramolecular architecture.

This guide objectively compares three analytical methodologies used to characterize these derivatives: Single Crystal X-Ray Diffraction (SC-XRD) , Hirshfeld Surface Analysis , and Density Functional Theory (DFT) . By integrating these techniques, researchers can move beyond simple connectivity to understand the causality of crystal packing, particularly the role of the chlorine atom in halogen bonding and lattice stabilization.

Part 1: Comparative Assessment of Analytical Methodologies

In the context of solid-state chemistry, "performance" refers to the accuracy of a method in predicting or describing the molecular environment. The following table compares how each technique resolves the structural nature of 5-(4-chlorophenyl)isoxazole derivatives.

FeatureSC-XRD (Experimental) Hirshfeld Analysis (Visual/Quant) DFT (Theoretical)
Primary Output Precise atomic coordinates & unit cell dimensions.Interaction maps (

) & fingerprint plots.
Optimized geometry & HOMO-LUMO energy gaps.[1]
Scope "The Truth": Reveals actual solid-state conformation including packing forces.[2]"The Map": Visualizes void spaces and weak interactions (e.g., Cl...H)."The Ideal": Predicts gas-phase geometry free of lattice constraints.
Critical Insight Identifies the twist angle between the phenyl and isoxazole rings (typically 15°–60°).Quantifies the contribution of intermolecular contacts (e.g., Cl...H

8-9%).
Explains reactivity via Molecular Electrostatic Potential (MEP).[3]
Limitation Requires high-quality single crystals; time-intensive.Dependent on the quality of the input CIF file.Often fails to predict packing-induced conformational changes.
Deep Dive: The "Chlorine Effect" in Crystal Packing

A critical performance metric for this scaffold is the stability provided by the 4-chlorophenyl group.

  • SC-XRD Evidence: Experimental data consistently shows that the 5-(4-chlorophenyl) ring is not coplanar with the isoxazole core. Torsion angles typically range from 15° to 40° , a deviation caused by steric repulsion between the orth-hydrogens of the phenyl ring and the ring heteroatoms. This twist breaks planarity but facilitates unique

    
     stacking arrangements.
    
  • Hirshfeld Verification: Unlike standard geometric analysis, Hirshfeld surfaces reveal that the Chlorine atom is not passive. In typical derivatives, Cl...H/H...Cl interactions contribute approximately 8.8% to 12% of the total Hirshfeld surface area. This suggests that the chlorine atom acts as a "molecular clip," anchoring the lattice via weak hydrogen bonds and halogen bonds, significantly influencing the melting point and solubility profile.

  • DFT Contrast: Gas-phase DFT calculations often predict a more planar structure than what is observed in the crystal lattice. The discrepancy between the DFT-predicted energy minimum and the SC-XRD structure represents the Crystal Packing Energy —a vital parameter for predicting polymorphism risks during drug formulation.

Part 2: Experimental Protocols

To replicate these structural analyses, high-quality crystals are required. The following protocols are validated for the synthesis and crystallization of 3,5-disubstituted isoxazoles.

A. Synthesis Workflow (Claisen-Schmidt & Cyclization)

Context: This route is preferred for its modularity, allowing the easy introduction of the 4-chlorophenyl group.

  • Chalcone Formation:

    • React 4-chlorobenzaldehyde with a substituted acetophenone (equimolar ratio) in ethanol.

    • Add 40% NaOH solution dropwise at 0-5°C.

    • Stir at room temperature for 4–6 hours. The precipitate (Chalcone) is filtered and washed with cold ethanol.

  • Isoxazole Cyclization:

    • Dissolve the Chalcone (0.01 mol) in ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (0.015 mol) and Sodium Acetate (0.015 mol).

    • Crucial Step: Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour into ice water. The resulting solid is the crude isoxazole.

B. Crystallization Protocol (Slow Evaporation)

Objective: To grow single crystals suitable for XRD (


 mm).
  • Solvent Selection: Prepare a supersaturated solution using Ethanol or a DMF/Ethanol (1:1) mixture. The 4-chlorophenyl moiety decreases solubility in non-polar solvents, making polar protic solvents ideal for controlled growth.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a clean vial to remove nucleation sites (dust).

  • Growth: Cover the vial with Parafilm and poke 3–4 small holes. Store in a vibration-free, dark environment at 25°C.

  • Harvest: Crystals typically form within 5–10 days.

Part 3: Visualization of Workflows
Diagram 1: Synthesis & Crystallization Logic

This diagram outlines the critical path from raw reagents to the analyzable single crystal.

SynthesisWorkflow Reagents 4-Chlorobenzaldehyde + Acetophenone Chalcone Chalcone Intermediate (Precipitate) Reagents->Chalcone Claisen-Schmidt (NaOH, 0°C) Cyclization Cyclization (NH2OH.HCl / Reflux) Chalcone->Cyclization Reflux 6h Crude Crude Isoxazole (Solid) Cyclization->Crude Ice Water Quench Solution Supersaturated Solution (Ethanol/DMF) Crude->Solution Dissolution & Filtering Crystal Single Crystal (Suitable for XRD) Solution->Crystal Slow Evaporation (5-10 Days)

Caption: Step-by-step workflow for synthesizing and crystallizing 5-(4-chlorophenyl)isoxazole derivatives.

Diagram 2: Analytical Decision Matrix

This diagram illustrates how to process the crystal data to derive structural insights.

AnalysisLogic Crystal Single Crystal XRD SC-XRD Data Collection (Mo/Cu Kalpha) Crystal->XRD CIF CIF File Generation (Refinement) XRD->CIF Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) CIF->Hirshfeld Input Geometry DFT DFT Optimization (Gaussian/B3LYP) CIF->DFT Starting Geometry Result1 Interaction Quant. (Cl...H %) Hirshfeld->Result1 Fingerprint Plots Result2 Packing Forces (Lattice Energy) DFT->Result2 HOMO-LUMO / MEP Result1->Result2 Correlate

Caption: Analytical workflow converting physical crystals into digital structural insights via XRD, Hirshfeld, and DFT.

References
  • Synthesis and Crystal Structure of 4-(4-chlorophenyl)-5-methyl-1,2-oxazole Derivatives. Source: National Institutes of Health (PMC) / Gazi University. Significance: Provides specific Hirshfeld surface statistics (Cl...H 8.8%) and torsion angle data for chlorophenyl isoxazoles.

  • Crystal Structure Analysis of 5-amino-3-(4-methoxyphenyl)isoxazole. Source: International Union of Crystallography (IUCr). Significance: Validates the hydrogen bonding patterns (N-H...N) and packing motifs in similar isoxazole derivatives.

  • DFT and Structural Comparison of Isoxazole Derivatives. Source: Asian Journal of Chemistry. Significance: Details the methodology for comparing experimental XRD data with theoretical B3LYP/6-31G(d,p) calculations.

  • 5-(4-Chlorophenyl)isoxazole: Compound Properties and Applications. Source: Chem-Impex International. Significance: Provides physicochemical baselines (Melting Point 84-90°C) and CAS registry data (7064-32-6).

  • Synthesis of Novel Isoxazole Derivatives via Chalcone Pathway. Source: VulcanChem / Semantic Scholar. Significance: Outlines the specific Claisen-Schmidt condensation protocols and yield optimization (DMSO vs. Ethanol).

Sources

Biological activity comparison of 3-chloromethyl vs 3-hydroxymethyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 3-Chloromethyl vs. 3-Hydroxymethyl Isoxazoles in Drug Design

Executive Summary

The isoxazole ring is a privileged, five-membered heteroaromatic scaffold widely utilized in medicinal chemistry due to its diverse pharmacological applications, ranging from antimicrobial to anti-inflammatory activities[1]. However, the biological activity and pharmacokinetic fate of an isoxazole derivative are heavily dictated by its side-chain substitutions. This guide provides an objective, mechanistic comparison between two critical C3-substituents: the highly reactive 3-chloromethyl group and the stable, polar 3-hydroxymethyl group. By understanding the physicochemical causality behind these functional groups, drug development professionals can strategically deploy them as either targeted covalent modifiers or reversible pharmacophores.

Part 1: Structural Causality: Electrophile vs. Pharmacophore

The fundamental divergence in biological activity between these two substituents stems from their electronic environments and leaving-group capacities.

3-Chloromethyl Isoxazole (The Electrophilic Modifier) The adjacent oxygen and nitrogen atoms of the isoxazole ring exert a strong electron-withdrawing inductive effect[1]. When a chloromethyl group is positioned at the C3 position, this inductive pull severely depletes electron density at the benzylic-like carbon. Because the chloride ion is an excellent leaving group, this carbon becomes a highly reactive electrophilic center, primed for rapid


 nucleophilic attack.
  • Biological Consequence: In vivo, 3-chloromethyl isoxazoles frequently act as alkylating agents. While this reactivity can be harnessed for targeted covalent inhibition of microbial enzymes[2], it often leads to rapid metabolic clearance via glutathione (GSH) conjugation or off-target toxicity due to indiscriminate binding with protein cysteine thiols.

  • Synthetic Utility: In organic synthesis, this electrophilicity is highly desirable. 3-chloromethyl isoxazoles are premier building blocks for Williamson ether syntheses and N-alkylations, allowing researchers to conjugate the isoxazole core to other molecular architectures[3].

3-Hydroxymethyl Isoxazole (The Reversible Binder) Substituting the chloride for a hydroxyl group fundamentally alters the molecule's trajectory. The hydroxyl moiety is a notoriously poor leaving group under physiological pH, effectively neutralizing the electrophilic liability of the C3 carbon.

  • Biological Consequence: Instead of reacting covalently, the 3-hydroxymethyl group serves as a robust hydrogen bond donor and acceptor. It improves the aqueous solubility of the scaffold and facilitates highly specific, reversible non-covalent interactions within protein binding pockets[4]. It is frequently used as an amide or carboxylic acid bioisostere.

G Isox Isoxazole Scaffold Cl 3-Chloromethyl (Electrophile) Isox->Cl OH 3-Hydroxymethyl (H-Bond Donor/Acceptor) Isox->OH Cov Covalent Binding (Target Enzymes) Cl->Cov Targeted GSH GSH Conjugation (Rapid Clearance) Cl->GSH Off-Target Rev Reversible Binding (e.g., AMPA Receptors) OH->Rev Pharmacodynamic Met Phase II Glucuronidation (Stable Clearance) OH->Met Pharmacokinetic

Caption: Pharmacological and metabolic divergence of C3-substituted isoxazoles.

Part 2: Comparative Biological Activity & Pharmacokinetics

To objectively compare these alternatives, we must evaluate their performance across standard drug development metrics.

Parameter3-Chloromethyl Isoxazole3-Hydroxymethyl Isoxazole
Primary Binding Mode Covalent (Irreversible alkylation)Non-covalent (Hydrogen bonding)
Metabolic Stability Low (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

often < 30 mins in vivo due to GSH trapping)
High (Stable against nucleophiles; cleared via glucuronidation)
Aqueous Solubility Poor to Moderate (Lipophilic halogen)High (Polar hydroxyl group)
Toxicity Profile High risk of idiosyncratic toxicity (haptenization)Generally well-tolerated; predictable pharmacodynamics
Primary Application Antimicrobial agents[2], Synthetic intermediatesCNS drugs[4], Anticancer agents[5]
Field-Proven Case Studies
  • Reversible Target Engagement (CNS Therapeutics): GYKI-47261 is a potent AMPA receptor antagonist and CYP2E1 inducer that features a 3-hydroxymethylisoxazole moiety[4]. The hydroxymethyl group is critical here; it anchors the molecule within the receptor pocket via stable hydrogen bonding networks without triggering irreversible toxicity, a necessity for neurological therapeutics[4].

  • Covalent Inhibition (Antimicrobial Efficacy): Conversely, certain 3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives have demonstrated potent efficacy against Mycobacterium tuberculosis and the fungal pathogen Fusarium oxysporum[2]. In these applications, the high reactivity of the chloromethyl group is intentionally leveraged to covalently inactivate essential microbial enzymes, overcoming resistance mechanisms that plague reversible inhibitors[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Electrophilic Liability Assessment via GSH Trapping (LC-MS/MS)

Objective: To quantify the electrophilic reactivity of 3-chloromethyl isoxazoles and predict their in vivo half-life, using the 3-hydroxymethyl analog as a negative control. Causality: By exposing the compounds to a vast excess of glutathione (a physiological nucleophile), we force the


 reaction. The rate of GSH-adduct formation directly correlates to the compound's potential for off-target protein alkylation.

Step-by-Step Methodology:

  • Incubation: Prepare a 10 mM solution of GSH in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound (3-chloromethyl isoxazole) to a final concentration of 10 µM. Self-Validation: Run a parallel incubation with the 3-hydroxymethyl isoxazole analog to prove that adduct formation is specific to the chloride leaving group.

  • Reaction Kinetics: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM of a stable isotope-labeled internal standard (IS). Causality: The organic solvent denatures any trace proteins and halts the reaction, while the IS ensures that any variations in LC-MS/MS ionization efficiency or extraction recovery are mathematically normalized.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet insoluble matrix components.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Set the instrument to perform a neutral loss scan of 129 Da (characteristic of the

    
    -glutamyl moiety of GSH) to identify novel adducts.
    
  • Data Processing: Plot the depletion of the parent compound over time to calculate the intrinsic half-life (

    
    ).
    

Workflow Start Incubate Compound with GSH Quench Quench Reaction (Acetonitrile + IS) Start->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Neutral Loss Scan) Centrifuge->LCMS Data Quantify Adducts & Determine Half-Life LCMS->Data

Caption: Self-validating LC-MS/MS workflow for electrophilic GSH trapping.

Protocol B: In Vitro Target Binding (Surface Plasmon Resonance)

Objective: To validate the reversible hydrogen-bonding engagement of 3-hydroxymethyl isoxazoles with target proteins (e.g., AMPA receptor domains). Causality: SPR allows for real-time, label-free measurement of binding kinetics (


 and 

). Because the hydroxymethyl group relies on non-covalent interactions, the

rate will demonstrate a reversible dissociation curve, unlike the flatline dissociation seen with covalent chloromethyl modifiers.

Step-by-Step Methodology:

  • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling until a density of ~500 Response Units (RU) is achieved. Self-Validation: Leave one flow cell unmodified as a reference channel to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Preparation: Prepare a serial dilution (e.g., 0.1 µM to 10 µM) of the 3-hydroxymethyl isoxazole in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Injection: Inject the analyte over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch to running buffer for 300 seconds to monitor the dissociation phase.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

References

  • Title: GYKI-47261, a new AMPA[2-amino-3-(3-hydroxymethylisoxazole-4-yl)
  • Source: mdpi.
  • Source: researchgate.
  • Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)
  • Source: researchgate.

Sources

Analytical Differentiation of Isoxazole Regioisomers: 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole vs. 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition is a cornerstone reaction in medicinal chemistry. However, the reaction between nitrile oxides and terminal alkynes frequently yields a mixture of regioisomers. Distinguishing the major product, 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole (Isomer A), from its minor regioisomer, 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole (Isomer B), presents a classic analytical challenge.

This guide provides a comprehensive, objective comparison of the analytical profiles of these two regioisomers. By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical workflow that unambiguously assigns the correct regiochemistry based on fundamental electronic and spatial principles.

Mechanistic Origins of Regioisomerism

The formation of isoxazole regioisomers is dictated by the frontier molecular orbital (FMO) interactions and steric hindrance during the [3+2] cycloaddition [1]. When a nitrile oxide (the 1,3-dipole) reacts with a terminal alkyne (the dipolarophile), the sterically less hindered terminal carbon of the alkyne preferentially bonds with the carbon of the nitrile oxide. This typically favors the formation of the 3,5-disubstituted isoxazole where the alkyne's substituent occupies the 5-position. However, electronic effects can compete with steric bulk, leading to the formation of the alternative 3,5-regioisomer.

G A Nitrile Oxide C [3+2] Cycloaddition Transition State A->C B Terminal Alkyne B->C D This compound (Major Regioisomer) C->D Sterically Favored E 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole (Minor Regioisomer) C->E Sterically Hindered

Fig 1. Divergent regioselective pathways in the 1,3-dipolar cycloaddition forming isoxazoles.

Primary Analytical Workflows: The Causality of Chemical Shifts

Relying solely on mass spectrometry or basic 1H NMR integration is insufficient for distinguishing these isomers, as their molecular weights and proton counts are identical. The definitive assignment relies on understanding the electronic environment of the isoxazole ring [2].

1D NMR: Shielding and Deshielding Effects

The oxygen atom in the isoxazole ring is highly electronegative, pulling electron density away from the adjacent C5 position. Consequently, the C5 carbon is always more deshielded (~168–172 ppm) than the C3 carbon (~160–164 ppm) , which is adjacent to the less electronegative nitrogen atom.

Furthermore, the C4-H proton acts as an excellent diagnostic probe. In Isomer A, the 5-(4-chlorophenyl) group donates electron density into the isoxazole ring via resonance, which shields the adjacent C4-H proton, shifting it upfield (~6.4 ppm). In Isomer B, the 5-(chloromethyl) group lacks this resonance capability, leaving the C4-H proton relatively deshielded (~6.7 ppm) [3].

2D HMBC NMR: The Self-Validating Matrix

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects


 and 

couplings (correlations across 2 or 3 bonds). This creates a self-validating system:
  • In Isomer A: The chloromethyl protons (

    
    ) are attached to C3. They will show strong HMBC cross-peaks to the more shielded C3 and C4. The aryl ortho-protons will show cross-peaks to the highly deshielded C5.
    
  • In Isomer B: The chloromethyl protons are attached to C5. They will show cross-peaks to the highly deshielded C5 and C4. The aryl ortho-protons will show cross-peaks to the more shielded C3.

G cluster_0 Isomer A: this compound cluster_1 Isomer B: 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole H_CH2_A CH2Cl Protons C3_A C3 (Isoxazole) H_CH2_A->C3_A 2J/3J HMBC C4_A C4 (Isoxazole) H_CH2_A->C4_A 3J HMBC H_Ar_A Aryl Ortho-Protons C5_A C5 (Isoxazole) H_Ar_A->C5_A 3J HMBC H_CH2_B CH2Cl Protons C4_B C4 (Isoxazole) H_CH2_B->C4_B 3J HMBC C5_B C5 (Isoxazole) H_CH2_B->C5_B 2J/3J HMBC H_Ar_B Aryl Ortho-Protons C3_B C3 (Isoxazole) H_Ar_B->C3_B 3J HMBC

Fig 2. Key 2D HMBC NMR correlations used to unambiguously distinguish the two regioisomers.

Quantitative Data Summary

The following table summarizes the diagnostic NMR parameters required to differentiate the two regioisomers.

Analytical FeatureIsomer A: this compoundIsomer B: 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole

H NMR: C4-H Shift
~6.40 - 6.50 ppm (Singlet)~6.70 - 6.80 ppm (Singlet)

H NMR:

Shift
~4.60 ppm (Singlet)~4.70 ppm (Singlet)

C NMR: C3 Shift
~160.0 - 162.0 ppm~162.0 - 164.0 ppm

C NMR: C5 Shift
~170.0 - 172.0 ppm~168.0 - 170.0 ppm
HMBC:

correlates to...
C3 (Shielded) and C4C5 (Deshielded) and C4
HMBC: Aryl ortho-H correlates to... C5 (Deshielded)C3 (Shielded)

Experimental Protocol: Standardized NMR Acquisition

To ensure the trustworthiness and reproducibility of the regioisomer assignment, follow this step-by-step methodology for NMR acquisition.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified isoxazole product (chromatographically isolated to >95% purity).

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: 1D NMR Acquisition

  • 
    H NMR:  Acquire standard proton spectra at 400 MHz or higher. Use 16 scans with a relaxation delay (
    
    
    
    ) of 10 seconds to ensure accurate integration of the C4-H and
    
    
    singlets.
  • 
    C NMR:  Acquire carbon spectra using composite pulse decoupling (e.g., WALTZ-16). Use a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C3 and C5).
    

Step 3: 2D HMBC Acquisition

  • Select an HMBC pulse sequence optimized for long-range couplings.

  • Set the long-range coupling constant evolution time to 62.5 ms , which corresponds to an average

    
     coupling of 8 Hz.
    
  • Acquire the data with a matrix of 2048 (F2) x 256 (F1) data points to ensure sufficient resolution in the carbon dimension to distinguish C3 from C5.

Step 4: Data Processing and Assignment

  • Apply zero-filling to 1024 points in F1 and a sine-bell squared apodization function to both dimensions.

  • Phase and baseline correct the spectra.

  • Validation Check: Identify the most downfield quaternary carbon (~170 ppm) as C5. Check the HMBC cross-peaks. If the

    
     protons correlate to this carbon, you have Isomer B. If the aryl ortho-protons correlate to this carbon, you have Isomer A.
    

References

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of bicyclic monoterpenes with aryl and heteroaryl nitrile oxides: a DFT study. ResearchGate. Available at:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (2018). Available at:[Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical (2024). Available at:[Link]

A Senior Application Scientist's Guide to Elemental Analysis Standards for Chlorinated Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chlorine Quantification in Drug Development

Chlorinated isoxazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous drug candidates and active pharmaceutical ingredients (APIs). The presence and precise quantity of chlorine are fundamental to the molecule's identity, purity, stability, and pharmacological activity. For researchers, scientists, and drug development professionals, accurate elemental analysis is not merely a characterization step; it is a cornerstone of quality control, regulatory compliance, and, ultimately, patient safety.[1][2] Inaccurate chlorine determination can lead to incorrect dosage calculations, misidentification of impurities, and potential failure of a drug candidate in later development stages.[3][4]

This guide provides an in-depth comparison of the principal analytical standards and methodologies for determining chlorine content in isoxazole compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol described is a self-validating system. By grounding our discussion in authoritative standards from bodies like ASTM International and the principles of pharmaceutical method validation, this document serves as a practical and trustworthy resource for the modern analytical laboratory.

Pillar 1: A Comparative Analysis of Core Methodologies

The determination of organically bound chlorine necessitates the conversion of the covalently bonded halogen into an ionic, quantifiable form, typically the chloride ion (Cl⁻). The primary distinction between methods lies in how this conversion is achieved and subsequently measured.

Destructive Combustion-Based Techniques

These methods are the gold standard for halogen analysis, offering high accuracy and precision. They involve the complete combustion of the organic matrix, followed by the quantification of the resulting inorganic halides.

  • Oxygen Flask Combustion (Schöniger Method): A foundational technique where the sample is combusted in a sealed, oxygen-filled flask.[5][6] The resulting acidic gases are absorbed into a solution, and the generated chloride is quantified. It is a cost-effective method but is largely manual and has lower throughput.

  • Sodium Peroxide Bomb Ignition: This technique uses a sealed "bomb" where the sample is ignited with sodium peroxide.[7] This powerful oxidizing environment ensures the complete decomposition of even challenging matrices. It is highly effective but requires stringent safety protocols.[7]

  • Automated Combustion (Tube Furnace): This is the modern evolution of combustion analysis. The sample is introduced into a high-temperature (typically >900°C) tube furnace, where it is combusted in a stream of oxygen.[8] The gaseous products are then passed into an absorption solution for subsequent analysis. This approach forms the basis of the most advanced and automated systems.

Post-Combustion Quantification Methods

The choice of quantification technique is critical and is often paired with a specific combustion method.

  • Argentometric/Potentiometric Titration: The classic approach where the absorbed chloride ions are titrated with a standard solution of silver nitrate.[5][6] The endpoint can be determined potentiometrically. This method is robust and well-understood but can be susceptible to interferences from other halides.

  • Ion Chromatography (IC): The premier technique for halide analysis, offering superior sensitivity, selectivity, and the ability to simultaneously quantify multiple halides (fluoride, chloride, bromide, iodide) in a single run.[9][10][11] When coupled with an automated combustion system (Combustion Ion Chromatography or CIC), it represents the most powerful and efficient methodology for halogen determination in complex matrices.[8][12][13]

  • Microcoulometry: An electrochemical method where the amount of charge required to precipitate the chloride ions is measured. It is highly sensitive and specific for halogens and is a key technique in standards like ASTM D4929 Procedure B.[14][15]

Direct, Non-Destructive Techniques
  • X-Ray Fluorescence (XRF): XRF is a rapid, non-destructive technique that measures the fluorescent X-rays emitted from a sample when excited by a primary X-ray source.[16] While it can be very effective for screening and for matrices with higher chlorine concentrations, its sensitivity may be limited for trace-level quantification in pharmaceutical APIs compared to combustion methods. It is recognized in standards like ASTM D4929 Procedure C for specific applications.[15][17]

Methodology Comparison

The following table provides a comparative overview of the leading analytical methodologies for chlorinated isoxazole analysis.

Parameter Combustion Ion Chromatography (CIC) Oxygen Flask Combustion w/ Titration X-Ray Fluorescence (XRF)
Principle Automated combustion followed by IC separation and conductivity detection.[13]Manual sample combustion in an O₂ flask, absorption, and potentiometric titration.[5]Excitation of core electrons by X-rays and measurement of emitted fluorescent photons.[16]
Sensitivity Very High (sub-ppm levels achievable).[8]Moderate (ppm levels).Low to Moderate (typically >1 ppm).[17]
Precision & Accuracy Excellent.Good to Excellent, operator dependent.Good, matrix dependent.
Sample Throughput High (fully automated).Low (manual, sequential).Very High (minimal sample prep).
Interferences Minimal due to chromatographic separation. Can resolve different halides.[10]Other halides (Bromide, Iodide) can interfere with titration.Spectral overlap from other elements (e.g., sulfur) can be an issue.[17]
Regulatory Standing Widely accepted and referenced in modern standards (e.g., IEC 62321-3-2).[11]Foundational method described in classic standards (e.g., ASTM E442).[5]Accepted in specific standards (e.g., ASTM D4929-C).[15]
Primary Application Accurate and precise quantification for R&D, quality control, and impurity testing.Assay of known halogenated compounds, teaching labs.Rapid screening, raw material ID, analysis of less complex matrices.

Pillar 2: Authoritative Standards & Trustworthiness

Scientific integrity in elemental analysis is built upon a foundation of validated methods and adherence to internationally recognized standards. For drug development professionals, this is non-negotiable.

The Role of Standardized Methods

Organizations like ASTM International provide standardized test methods that are rigorously developed and validated. Adhering to these standards ensures that results are reproducible and comparable between different laboratories.

  • ASTM E442 - Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion: This standard provides a detailed procedure for the classic Schöniger method with a potentiometric titration finish.[5] It is a self-validating system when all procedural steps, reagent preparations, and calculations are followed precisely.

  • ASTM D4929 - Standard Test Method for Determination of Organic Chloride Content in Crude Oil: While developed for the petroleum industry, the principles are highly relevant.[14] Procedure B (oxidative combustion followed by microcoulometric titration) and Procedure C (X-ray fluorescence) detail robust methods for organic chloride analysis that can be adapted and validated for pharmaceutical compounds.[15]

Validation: The Cornerstone of Trust

Every analytical method used in a drug development setting must be validated for its intended purpose.[4][18] This process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides documented evidence that the method is accurate, precise, and reliable.[3][19]

Key Validation Parameters:

  • Accuracy: The closeness of the test results to the true value. Assessed using Certified Reference Materials (CRMs) or by spiking the sample matrix with a known quantity of a chlorine standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Ensuring Trust with Certified Reference Materials (CRMs)

The use of CRMs is essential for method validation, calibration, and ongoing quality control.[20] These materials, with a certified concentration of chlorine, are used to establish accuracy and traceability. Organizations like the National Institute of Standards and Technology (NIST) provide such materials.[21] For routine analysis, commercially available pure chemical standards (e.g., S-benzyl thiouronium chloride) can be used to verify system performance.[8]

Pillar 3: Experimental Protocols & Visualization

To bridge theory and practice, this section provides detailed protocols for two key methods. The accompanying diagrams illustrate the logical workflow of these analytical processes.

Experimental Protocol 1: Determination of Chlorine by Combustion Ion Chromatography (CIC)

This protocol describes the fully automated determination of chlorine in a solid isoxazole compound.

1.0 Objective: To accurately quantify the total chlorine content in a chlorinated isoxazole API using an automated combustion system coupled with an ion chromatograph.

2.0 Materials & Instrumentation:

  • Combustion System with Autosampler (e.g., Metrohm CIC or equivalent)

  • Ion Chromatograph with a conductivity detector and anion-exchange column (e.g., Dionex IonPac AS18 or equivalent)[10]

  • Absorption Solution: Deionized water with a low concentration of hydrogen peroxide (e.g., 100 mg/L H₂O₂) to ensure complete oxidation of combustion products.[11]

  • Eluent for IC: Potassium Hydroxide (KOH) gradient.

  • Sample Boats: Ceramic or quartz.

  • Chlorine Standard: Certified S-benzyl thiouronium chloride or a similar organochlorine CRM.

3.0 Procedure:

  • System Preparation: Prepare fresh eluent and absorption solution. Equilibrate the IC system until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards by weighing appropriate amounts of the chlorine CRM into sample boats. A typical range might be 5 µg to 100 µg of absolute chlorine.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the chlorinated isoxazole compound into a sample boat. The exact weight should be chosen to ensure the resulting chloride concentration falls within the established calibration range.

  • Sequence Setup: Place the calibration standards and prepared samples into the autosampler tray. Create a sequence in the control software, including blanks, calibration standards, and samples.

  • Automated Analysis:

    • The autosampler introduces the boat into the combustion furnace (heated to ~1000°C).

    • The sample is combusted in a continuous stream of oxygen.

    • The resulting gaseous products (including HCl) are swept into the absorption module.

    • The HCl gas is quantitatively absorbed into the absorption solution, forming chloride ions (Cl⁻).

    • A defined volume of the absorption solution is automatically injected into the IC system.

    • The chloride is separated from other anions on the column and quantified by the conductivity detector.

  • Data Processing: The software integrates the chloride peak and calculates the concentration based on the calibration curve. The final result is reported as a weight percentage (% w/w) of chlorine in the original sample.

Diagram 1: Workflow for Combustion Ion Chromatography (CIC)

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample Weigh Isoxazole (1-5 mg) Boat Place in Sample Boat Sample->Boat Standard Weigh Chlorine CRM Autosampler Autosampler Boat->Autosampler Furnace Combustion Furnace (1000°C + O₂) Autosampler->Furnace Absorption Gas Absorption (HCl → Cl⁻) Furnace->Absorption Injection IC Injection Absorption->Injection IC Ion Chromatography (Separation & Detection) Injection->IC Software Software Control & Integration IC->Software Report Calculate & Report % Chlorine (w/w) Software->Report

Caption: Automated workflow for chlorine analysis by CIC.

Experimental Protocol 2: Determination of Chlorine by Oxygen Flask Combustion (per ASTM E442)

1.0 Objective: To determine the chlorine content in a chlorinated isoxazole compound using the manual oxygen flask combustion method followed by potentiometric titration.[5]

2.0 Materials & Instrumentation:

  • Heavy-walled Combustion Flask (500 mL) with stopper and platinum sample carrier.

  • Ashless Filter Paper.

  • Potentiometer with a glass-silver electrode system.

  • Buret (10 mL).

  • Oxygen Supply.

  • Absorption Solution: 10 mL of water and 2.0 mL of 2 N KOH solution.

  • Titrant: Standardized 0.01 N ethanolic silver nitrate (AgNO₃) solution.

3.0 Procedure:

  • Sample Preparation:

    • Accurately weigh a sample containing no more than 0.5 meq of halogen (typically 20-50 mg).

    • Wrap the sample securely in a pre-weighed piece of ashless filter paper, leaving a "fuse".

    • Place the wrapped sample into the platinum carrier.

  • Combustion:

    • Add the absorption solution to the combustion flask.

    • Flush the flask thoroughly with oxygen for 1 minute to displace all air.

    • Ignite the filter paper fuse and immediately plunge the stopper/carrier into the flask. (Perform behind a safety shield).

    • Invert the flask to create a liquid seal and hold the stopper firmly in place until combustion is complete.

    • Allow the flask to stand for 10-15 minutes, shaking periodically, to ensure complete absorption of combustion products.

  • Titration Preparation:

    • Carefully remove the stopper, rinsing it and the sample carrier with deionized water into the flask.

    • Acidify the solution with nitric acid.

    • Add a volume of ethanol to the flask.

  • Potentiometric Titration:

    • Immerse the electrodes into the solution.

    • Titrate the solution with the standardized AgNO₃ solution. Record the buret readings and the corresponding potential (mV).

    • The endpoint is the point of maximum inflection in the titration curve.

  • Calculation:

    • Calculate the percentage of chlorine using the following formula: % Chlorine = (V * N * 35.45 * 100) / W Where:

      • V = Volume of AgNO₃ solution used (mL)

      • N = Normality of the AgNO₃ solution

      • 35.45 = Atomic weight of chlorine

      • W = Weight of the sample (mg)

Diagram 2: Decision Tree for Method Selection

Method_Selection cluster_screening Initial Screening vs. Quantification cluster_methods Analytical Methods Start Start: Need to Analyze Chlorine? Screening Rapid Screening or High Concentration? Start->Screening Quantification Trace Level or High Precision Required? Screening->Quantification No XRF Use XRF (ASTM D4929-C) Screening->XRF Yes CIC Use Combustion IC (CIC) Quantification->CIC High Throughput & Sensitivity Needed Flask Use Oxygen Flask (ASTM E442) Quantification->Flask Low Throughput Acceptable

Sources

Validation of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole as a COX-2 inhibitor precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical validation of 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole as a strategic intermediate in the synthesis of COX-2 inhibitors.

Unlike the well-known 3,4-diaryl isoxazoles (e.g., Valdecoxib), this compound represents a 3,5-disubstituted regioisomeric scaffold . Its value lies in the reactive 3-chloromethyl "warhead," which enables late-stage diversification—a critical requirement for developing next-generation NSAIDs with improved selectivity profiles or altered metabolic stability.

Part 1: Technical Validation & Mechanistic Rationale

1.1 The Structural Argument: 3,5- vs. 3,4-Regiochemistry

The "coxib" class of drugs (Celecoxib, Valdecoxib) typically relies on a vicinal (1,2-diaryl) arrangement to fit the COX-2 hydrophobic side pocket. However, 3,5-diaryl isoxazoles have emerged as potent alternatives that offer distinct pharmacokinetic advantages.

  • The Precursor Role: The 3-(chloromethyl) moiety is not a passive substituent; it is a highly reactive electrophile. It serves as a linchpin for Nucleophilic Substitution (SN2) , allowing researchers to tether polar pharmacophores (e.g., sulfonamides, amines, or solubilizing tails) that interact with the hydrophilic entrance of the COX-2 active site (Arg120/Tyr355).

  • Bioisosterism: The isoxazole ring acts as a rigid spacer, maintaining the optimal angle between the 5-aryl group (docking into the hydrophobic pocket) and the 3-substituent (interacting with the solvent-exposed domain).

1.2 The "Warhead" Reactivity

The chloromethyl group at the C3 position is activated by the electron-withdrawing nature of the isoxazole ring (C=N bond), making it significantly more reactive than a standard benzyl chloride.

  • Reaction Type: SN2 Displacement.

  • Target Nucleophiles:

    • Thiols (R-SH): To generate sulfide linkers, oxidizable to sulfones (COX-2 pharmacophores).

    • Amines (R-NH₂): To create solubility-enhancing side chains (similar to the propionyl group in Parecoxib).

    • Phenols (Ar-OH): To extend the lipophilic scaffold.

Part 2: Comparative Analysis of COX-2 Precursors

This table objectively compares the this compound scaffold against standard industrial precursors.

Feature3-(Chloromethyl)-5-aryl Isoxazole (Subject)1,3-Diketones (Celecoxib Precursor)Deoxybenzoin Oximes (Valdecoxib Precursor)
Primary Scaffold 3,5-Disubstituted Isoxazole1,5-Diaryl Pyrazole3,4-Diaryl Isoxazole
Synthetic Flexibility High (Late-stage SN2 diversification)Low (Substituents fixed early in condensation)Medium (Requires harsh chlorosulfonation)
Regiocontrol Excellent (Via [3+2] cycloaddition)Variable (Often yields regioisomeric mixtures)Good (Directed by oxime geometry)
Reaction Conditions Mild (Ambient temp cycloaddition)Reflux/Acidic (Cyclodehydration)Cryogenic/Strong Base (n-BuLi lithiation)
Primary Utility Library Generation / SAR Exploration Large-scale ManufacturingSpecific Drug Synthesis

Part 3: Experimental Protocols

3.1 Synthesis of this compound

Rationale: This protocol utilizes a [3+2] dipolar cycloaddition between a nitrile oxide and a terminal alkyne. This method guarantees the 3,5-regiochemistry, avoiding the 3,4-isomer common in other routes.

Materials:

  • 4-Chlorophenylacetylene (Alkyne source)

  • 2-Chloro-N-hydroxyacetimidoyl chloride (Nitrile oxide precursor)

  • Triethylamine (Et₃N) (Base for in-situ generation)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorophenylacetylene (10 mmol) and 2-chloro-N-hydroxyacetimidoyl chloride (12 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Cycloaddition: Cool the solution to 0°C. Add Triethylamine (15 mmol) dropwise over 30 minutes. Crucial: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The nitrile oxide generates in situ and traps the alkyne.

  • Workup: Quench with water (50 mL). Extract the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Expected Yield: 75-85%.

    • Identification:1H NMR will show the isoxazole singlet proton at C4 (~6.5-6.8 ppm) and the chloromethyl singlet (~4.6 ppm).

3.2 Functionalization Validation (SN2 Displacement)

Rationale: To prove utility, convert the precursor into a sulfonamide-bearing COX-2 candidate.[1]

  • Reactant: Dissolve the precursor (1 mmol) in DMF.

  • Nucleophile: Add 4-aminobenzenesulfonamide (1.2 mmol) and K₂CO₃ (2 mmol).

  • Conditions: Heat to 60°C for 4 hours.

  • Result: Formation of the secondary amine linkage, retaining the sulfonamide pharmacophore.

Part 4: Visualization of Workflows

4.1 Synthesis & Diversification Pathway

This diagram illustrates the flow from raw materials to the final COX-2 active library.

SynthesisPathway Alkyne 4-Chlorophenylacetylene Target 3-(Chloromethyl)-5- (4-chlorophenyl)isoxazole Alkyne->Target [3+2] Cycloaddition PrecursorNO Chloro-N-hydroxy acetimidoyl chloride Intermediate Nitrile Oxide (In Situ) PrecursorNO->Intermediate Et3N, 0°C Intermediate->Target Deriv1 Sulfonamide Analog (COX-2 Specificity) Target->Deriv1 S_N2 (Sulfonamide) Deriv2 Soluble Prodrug (Amine Linkage) Target->Deriv2 S_N2 (Amines)

Caption: Figure 1. Convergent synthesis of the 3-chloromethyl scaffold via nitrile oxide cycloaddition and subsequent divergence into functionalized COX-2 inhibitors.

4.2 Decision Tree: Scaffold Selection

When should a researcher choose this isoxazole precursor over a pyrazole (Celecoxib-like) precursor?

DecisionTree Start Select COX-2 Scaffold Q1 Is Vicinal (1,2-Diaryl) Geometry Required? Start->Q1 Yes Yes (Standard Coxib) Q1->Yes Strict SAR No No (Novel Space) Q1->No Exploratory RouteA Use 3,4-Isoxazole (Valdecoxib Route) Yes->RouteA Q2 Need Late-Stage Functionalization? No->Q2 RouteB Use 3-(Chloromethyl)-5-aryl Isoxazole Q2->RouteB Yes (Library Gen) RouteC Use 3,5-Dimethyl Isoxazole Q2->RouteC No (Fixed Core)

Caption: Figure 2. Decision matrix for medicinal chemists selecting isoxazole precursors based on SAR requirements and synthetic modularity.

References

  • Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Link

  • Chalyk, B., et al. (2017). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Link

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. Link

  • Karthikeyan, R., et al. (2009). Synthesis and biological activity of some 3,5-disubstituted isoxazoles. Journal of Young Pharmacists. Link

  • Hamad, N. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Saudi Pharmaceutical Journal. Link

Sources

Safety Operating Guide

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Stop and Read: This is not a standard organic solvent. 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole contains a highly reactive chloromethyl moiety (


) attached to an isoxazole ring.[1][2][3] In the context of drug development (often a precursor for COX-2 inhibitors like Valdecoxib), this compound acts as a potent alkylating agent  and lachrymator .[2][3]

The Critical Risk: Standard waste drums for "Halogenated Solvents" often contain alcohols or basic residues.[3] If this compound is added to a drum containing nucleophiles (amines, hydroxides) or water, it can undergo rapid, exothermic substitution or hydrolysis, generating hydrogen chloride (HCl) gas and pressurizing the vessel.[2][3]

Immediate Directive:

  • Do NOT mix with oxidizing agents or strong bases in the waste stream.[3]

  • Do NOT dispose of in the general trash or sewer.[3]

  • Segregate as "High Hazard – Reactive Organochlorine."[3]

Chemical Profile & Risk Assessment

Before handling, verify the material against this profile to ensure your PPE is adequate.

PropertyData / CharacteristicOperational Implication
CAS Number 180596-42-7 (or related derivatives)Use for waste manifesting.[1][2]
Functional Hazard Alkyl Halide (Benzylic-like) High reactivity toward nucleophiles (DNA, proteins).[2][3] Carcinogenic potential.
Physical Hazard Lachrymator / Corrosive Causes severe skin burns (Cat 1B) and eye damage.[3] Vapors induce tears.[3]
Stability Moisture Sensitive Hydrolyzes slowly to release HCl.[3] Do not store in humid waste staging areas.[3]
Waste Code (RCRA) D002 (Corrosive), D022 (if Chloroform present)Likely requires "Corrosive Acidic Organic" classification.[2][3]

Pre-Disposal Stabilization (The Self-Validating Protocol)

Guidance: For bulk quantities (>10g) or pure solids, do not attempt to quench in the lab . The exotherm is unpredictable.[3] Pack as solid waste (Scenario A). Use Scenario B only for small-scale reaction residues or glassware rinsing.[1]

Scenario A: Solid Waste (Preferred Method)
  • Applicability: Expired solids, failed synthesis batches.[3]

  • Protocol:

    • Transfer solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but risks breakage.[1][2][3]

    • Label clearly: "Hazardous Waste - Solid - Toxic/Corrosive - this compound."[1][2]

    • Seal with a parafilm wrap over the cap to prevent moisture ingress (which generates HCl gas).[3]

    • Validation: Check the container after 24 hours. If the bottle is bulging, the material is hydrolyzing; vent in a fume hood and repack with a desiccant packet.[3]

Scenario B: Liquid Waste / Rinsate (Quenching Protocol)
  • Applicability: Mother liquors, glassware rinses (<500 mL).[2][3]

  • Mechanism: Controlled destruction of the alkyl chloride via nucleophilic substitution using a mild amine or thiosulfate.[3]

Step-by-Step Quench:

  • Dissolve: Dilute the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Scavenge: Add an excess of 10% Sodium Thiosulfate solution or a secondary amine (e.g., Morpholine) slowly with stirring.

    • Why? Thiosulfate converts the reactive alkyl chloride into a non-volatile Bunte salt.[3]

  • Monitor: Allow to stir for 2 hours.

  • Validation (The "Trust" Step):

    • Take a 100 µL aliquot.

    • Add to a vial with 4-(4-nitrobenzyl)pyridine (NBP) reagent.[1][2][3]

    • Result: If it turns blue/purple , the alkylating agent is still active.[3] Stir longer. If colorless , the reactive chloromethyl group is neutralized.[2][3]

  • Disposal: Discard the resulting mixture into the Halogenated Solvent waste stream.

The Ultimate Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Bulk (>10g) StateCheck->Solid Pure Substance Liquid Solution / Rinsate StateCheck->Liquid Dissolved PackSolid Pack in HDPE Jar Label: Corrosive/Toxic Solid Solid->PackSolid QuenchCheck Is Quenching Required? (High Reactivity Concern) Liquid->QuenchCheck Labeling Labeling Compliance: RCRA Codes: D002 (Corrosive) DOT: Corrosive Solid/Liquid, n.o.s. PackSolid->Labeling Quench Chemical Deactivation: Treat with Na-Thiosulfate or Morpholine QuenchCheck->Quench Yes (Recommended) Segregate Segregate: Halogenated Solvent Waste QuenchCheck->Segregate No (Dilute Only) Quench->Segregate Validated Inactive Segregate->Labeling Incineration Final Fate: High-Temp Incineration (Scrubbers for HCl/NOx) Labeling->Incineration

Caption: Operational workflow for the segregation and disposal of chloromethyl-isoxazole derivatives, prioritizing phase-specific handling.

Regulatory & Logistics Data

When filling out your waste manifest for Environmental Health & Safety (EHS) or third-party haulers (e.g., Veolia, Clean Harbors), use the following classifications.

Waste Categorization
  • RCRA Status: Hazardous Waste.[3]

  • Primary Characteristic: D002 (Corrosive).[2][3]

  • Secondary Characteristic: Halogenated Organic (Must be incinerated).[2][3]

  • Incompatibility Group: Group 1 (Acids).[2][3] Keep away from Group 2 (Bases) and Group 6 (Cyanides). [2]

DOT Shipping Description (for Waste Manifest)

If the specific CAS is not listed in the 49 CFR 172.101 table, use the generic n.o.s.[2][3] (not otherwise specified) codes:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound)[1][2][3]

  • UN Number: UN 3261[1]

  • Hazard Class: 8

  • Packing Group: II (Medium Danger)[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11315053, this compound.[1][2][3] Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington (DC): National Academies Press (US); 2011.[2][3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.